molecular formula C7H6F2O2 B064891 2,3-Difluoro-6-methoxyphenol CAS No. 186306-70-7

2,3-Difluoro-6-methoxyphenol

Numéro de catalogue: B064891
Numéro CAS: 186306-70-7
Poids moléculaire: 160.12 g/mol
Clé InChI: HDQMXTCQIQIJFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Difluoro-6-methoxyphenol is a versatile fluorinated phenolic building block of significant interest in advanced chemical synthesis and discovery research. Its structure, featuring a methoxy group and two strategically positioned fluorine atoms on the phenol ring, makes it a critical intermediate for modulating the electronic properties, metabolic stability, and bioavailability of target molecules. In medicinal chemistry, this compound is primarily employed in the development of active pharmaceutical ingredients (APIs), particularly as a key synthon for kinase inhibitors and other small-molecule therapeutics where the difluorophenol motif can enhance binding affinity and improve pharmacokinetic profiles. Concurrently, in agrochemical research, it serves as a precursor for novel herbicides and pesticides, leveraging the fluorine atoms to influence systemic activity and environmental persistence. The presence of the methoxy group offers a handle for further functionalization, such as demethylation to access catechol derivatives or O-alkylation for diverse ether synthesis. Researchers value this compound for its ability to introduce steric and electronic effects precisely, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds across multiple disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3-difluoro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQMXTCQIQIJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390867
Record name 2,3-Difluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186306-70-7
Record name 2,3-Difluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3-Difluoro-6-methoxyphenol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to offer a robust and scientifically grounded forecast of its spectral characteristics. This information is intended to aid researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on the known effects of hydroxyl, methoxy, and fluorine substituents on the chemical shifts and coupling constants of aromatic systems.

Proposed NMR Data Acquisition Protocol

A standard approach to acquiring high-quality NMR data for a compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the hydroxyl proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are generally short.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the hydroxyl proton, one for the methoxy protons, and two for the aromatic protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic H-46.8 - 7.1ddd1HProton ortho to a fluorine and meta to a fluorine and the methoxy group.
Aromatic H-56.6 - 6.9ddd1HProton meta to the hydroxyl and methoxy groups and ortho to a fluorine.
Methoxy (-OCH₃)3.8 - 4.0s3HProtons of the methoxy group.
Hydroxyl (-OH)5.0 - 6.0 (variable)br s1HProton of the hydroxyl group. The chemical shift is dependent on concentration and solvent.

Causality Behind Predictions:

  • The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing and coupling effects of the fluorine atoms.

  • The multiplicity of the aromatic protons will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

  • The methoxy group protons are expected to be a singlet as there are no adjacent protons.

  • The hydroxyl proton typically appears as a broad singlet and its chemical shift is highly variable.

Vibrational_Modes Molecule This compound OH_stretch O-H Stretch (3200-3600 cm⁻¹) Molecule->OH_stretch CH_stretch Aromatic C-H Stretch (3000-3100 cm⁻¹) Molecule->CH_stretch CC_stretch Aromatic C=C Stretch (1500-1600 cm⁻¹) Molecule->CC_stretch CO_stretch C-O Stretch (1000-1300 cm⁻¹) Molecule->CO_stretch CF_stretch C-F Stretch (1100-1250 cm⁻¹) Molecule->CF_stretch Fragmentation_Pathway M [M]⁺˙ m/z = 160 M_minus_CH3 [M - CH₃]⁺ m/z = 145 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 117 M_minus_CH3->M_minus_CH3_minus_CO - CO

An In-Depth Technical Guide to 2,3-Difluoro-6-methoxyphenol (CAS 186306-70-7): Properties and Applications in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Phenolic Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast arsenal of fluorinated synthons, 2,3-difluoro-6-methoxyphenol (CAS 186306-70-7) emerges as a versatile and highly valuable building block. This guide provides a comprehensive technical overview of its properties, synthesis, and, most critically, its application in the synthesis of complex, high-value active pharmaceutical ingredients (APIs), exemplified by the development of the HIF-2α inhibitor, Belzutifan.

Core Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in multi-step synthesis. This section details the known physicochemical and spectroscopic data for this compound.

Structural and General Properties
PropertyValueSource(s)
CAS Number 186306-70-7[1]
Molecular Formula C₇H₆F₂O₂[2]
Molecular Weight 160.12 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms Not widely available
Appearance Not specified, likely a solid
Primary Use Intermediate in pharmaceutical and agrochemical synthesis[1]
Predicted Spectroscopic and Physicochemical Data

While extensive experimental data for this specific compound is not publicly available, computational predictions and data from closely related analogues provide valuable insights.

ParameterPredicted ValueSource
XlogP 1.7[2]
Monoisotopic Mass 160.03358 Da[2]
Boiling Point Not available
Melting Point Not available
Solubility Not available

Predicted Mass Spectrometry Data (PubChemLite) [2]

Adductm/z
[M+H]⁺161.04086
[M+Na]⁺183.02280
[M-H]⁻159.02630

Synthesis and Reactivity: A Chemist's Perspective

This compound is not a naturally occurring compound and must be prepared through synthetic organic chemistry. While a specific, published synthesis for this exact molecule is not readily found, its structure suggests a logical retrosynthetic approach based on the chemistry of fluorinated aromatics.

Plausible Synthetic Routes

A likely synthetic strategy would involve the selective functionalization of a more readily available difluoroanisole precursor. For instance, a plausible route could be analogous to the synthesis of 2,3-difluoro-6-methoxybenzaldehyde, which involves the directed ortho-metalation of 3,4-difluoroanisole followed by quenching with an appropriate electrophile.

G Target This compound (CAS 186306-70-7) Intermediate1 Directed ortho-Metalation Target->Intermediate1 Hydroxylation StartingMaterial 3,4-Difluoroanisole Intermediate1->StartingMaterial Deprotonation

Caption: Belzutifan inhibits the dimerization of HIF-2α and HIF-1β.

Synthetic Strategy and the Role of the Difluoro-Phenolic Moiety

The synthesis of Belzutifan is a multi-step process that culminates in the formation of a complex indane core with an all-cis stereotriad. [3][4]A key fragment of the molecule is the 3-[(2,3-difluoro-...)oxy]-5-fluorobenzonitrile moiety. The construction of this diaryl ether is a critical step.

In a reported manufacturing process, the synthesis of the indanone core of Belzutifan starts from dihydrocoumarin. [4][5][6]This is then elaborated through several steps, including a bromination, a tandem lactone ring-opening/SNAAr reaction with 3,5-difluorobenzonitrile, a Friedel-Crafts cyclization, and a copper-mediated sulfonylation to build the core structure. [7][8]The final steps involve creating the three contiguous stereocenters on the indane ring. [3][9] The rationale for using a difluorinated phenol derivative in this synthesis is multi-faceted:

  • Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This leads to an improved pharmacokinetic profile.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the phenolic proton, which can be advantageous in certain coupling reactions.

  • Binding Affinity: The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) within the binding pocket of the target protein, in this case, the PAS-B domain of HIF-2α, enhancing potency. [3] The development of Belzutifan from its predecessor, PT2385, involved changing a geminal difluoro group to the vicinal difluoro group found in Belzutifan. This structural modification resulted in enhanced potency, reduced lipophilicity, and significantly improved pharmacokinetic properties by attenuating the rate of glucuronidation. [10]

Experimental Protocols: Representative Synthetic Transformations

While the full synthesis of Belzutifan is complex and proprietary, the following are representative, literature-derived protocols for key transformations that would be relevant to the use of this compound.

Protocol: Nucleophilic Aromatic Substitution (SNAAr) for Diaryl Ether Formation

This generalized protocol is based on the common method for forming the diaryl ether linkage central to molecules like Belzutifan.

  • Reagents and Setup:

    • Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

    • Add the fluorinated phenol (e.g., this compound, 1.0 eq), an activated aryl fluoride or chloride (1.0-1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

    • Add a high-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP).

  • Reaction:

    • Heat the reaction mixture to 80-150 °C. The optimal temperature will depend on the reactivity of the substrates.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram: General Workflow for SNAAr Reaction

G Start Combine Reactants: - Fluorinated Phenol - Aryl Halide - Base - Solvent Reaction Heat under N₂ (80-150 °C) Start->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Reaction complete Purify Column Chromatography Workup->Purify Product Pure Diaryl Ether Purify->Product

Caption: Step-by-step workflow for a typical SNAAr diaryl ether synthesis.

Safety and Handling

As a laboratory chemical, this compound and its analogues should be handled with appropriate care. Based on safety data sheets for similar compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

Conclusion and Future Outlook

This compound (CAS 186306-70-7) represents a class of strategically important building blocks in modern pharmaceutical research. Its value lies not in any intrinsic biological activity of its own, but in the desirable physicochemical and pharmacokinetic properties it imparts to the final drug molecule. The successful development of Belzutifan, a first-in-class HIF-2α inhibitor, underscores the power of leveraging such fluorinated synthons to create metabolically robust and highly potent therapeutics. As drug discovery continues to tackle increasingly complex biological targets, the demand for well-designed, functionalized building blocks like this compound will undoubtedly grow, paving the way for the next generation of innovative medicines.

References

Introduction: The Structural and Reactive Landscape of 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanisms of 2,3-Difluoro-6-methoxyphenol

This compound (CAS RN: 186306-70-7) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of advanced materials, agrochemicals, and particularly, pharmaceuticals.[1] Its utility in drug discovery is notable, where it is often employed in the development of selective kinase inhibitors and other active pharmaceutical ingredients (APIs).[1] The molecule's reactivity is governed by the interplay of its four distinct substituents on the benzene ring: a hydroxyl group (-OH), a methoxy group (-OCH₃), and two fluorine atoms (-F) in ortho and meta positions relative to the hydroxyl group.

This guide provides an in-depth analysis of the core reaction mechanisms of this compound. We will explore how the electronic properties of its substituents dictate the regioselectivity and feasibility of key transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions targeting the hydroxyl and methoxy functional groups. The discussion is grounded in established principles and supported by detailed mechanistic diagrams and representative protocols to provide researchers and drug development professionals with actionable, field-proven insights.

Electrophilic Aromatic Substitution (SEAr): The Dominance of Activating Groups

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. The mechanism involves an initial attack by the electron-rich aromatic ring on an electrophile (E⁺), leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3] Aromaticity is then restored by the loss of a proton from the site of substitution.[2][4]

The regiochemical outcome of SEAr on this compound is dictated by the combined directing effects of its substituents.

Table 1: Substituent Effects on Electrophilic Aromatic Substitution

SubstituentClassificationDirecting EffectMechanism of Influence
-OH Strongly ActivatingOrtho, ParaStrong π-donation (resonance) stabilizes the arenium ion.[5][6]
-OCH₃ Strongly ActivatingOrtho, ParaStrong π-donation (resonance) stabilizes the arenium ion.[5][7]
-F DeactivatingOrtho, ParaStrong inductive electron withdrawal (-I) deactivates the ring, but lone pair π-donation (+R) directs ortho/para.[7]

The hydroxyl and methoxy groups are powerful activating ortho, para directors that overwhelmingly govern the reaction's course.[5][7] They donate significant electron density into the ring via resonance, stabilizing the cationic intermediates formed during ortho and para attack. The fluorine atoms, while deactivating due to their high electronegativity, also direct ortho and para. In this molecule, the synergistic activation by the -OH and -OCH₃ groups makes the ring highly nucleophilic, particularly at positions C4 and C5, which are ortho or para to the activating groups.

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).

Experimental Protocol: Nitration

The nitration of phenols requires careful control of conditions to avoid oxidation. Dilute nitric acid is typically sufficient due to the high activation of the ring.[8]

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid at 0 °C.

  • Reaction: Add a solution of dilute nitric acid (1.1 eq) in acetic acid dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting nitro-substituted product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Opposing Effects

In direct contrast to SEAr, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring.[9] The reaction requires the presence of a good leaving group (like a halogen) and is significantly accelerated by strong electron-withdrawing groups positioned ortho or para to that leaving group.[9][10] The mechanism proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[11]

For this compound, the situation is complex. The activating -OH and -OCH₃ groups enrich the ring with electron density, making it inherently unreactive towards nucleophiles. However, fluorine is an excellent leaving group for SNAr reactions.[9] Therefore, SNAr is possible but typically requires forcing conditions (e.g., high temperature, strong nucleophile) or the prior installation of an electron-withdrawing group, such as a nitro group, to activate the system.[10][12][13] Studies on di- and tri-fluorinated benzaldehydes have shown that fluorine atoms para to strong electron-withdrawing groups can be displaced by nucleophiles like methoxide.[10]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Methoxylation (Illustrative)

This protocol is based on analogous reactions where a fluorine atom on an activated ring is displaced.

  • Preparation: To a solution of an activated derivative of this compound (e.g., a nitro-substituted variant) (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add sodium methoxide (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and quench by adding water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash chromatography.

Transformations of the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for further molecular elaboration. Its moderate acidity allows for deprotonation to form a potent nucleophile, which is the gateway to ether and ester formation.[6]

A. O-Alkylation (Williamson Ether Synthesis)

This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, followed by an SN2 reaction with an alkyl halide.

Williamson_Ether_Synthesis Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide -H⁺ Base Base (e.g., NaH, K₂CO₃) Product Aryl Ether Product Phenoxide->Product SN2 Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product SN2 Reaction

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: O-Methylation
  • Preparation: Suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetone or DMF.

  • Reaction: Add methyl iodide (1.2 eq) to the suspension and heat the mixture to reflux.

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up: After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry, and evaporate the solvent. The product can be further purified by chromatography if necessary.

B. O-Acylation (Esterification)

Phenols react readily with acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form aryl esters.[6]

Experimental Protocol: Acetylation
  • Preparation: Dissolve this compound (1.0 eq) in pyridine or dichloromethane containing triethylamine (1.5 eq) at 0 °C.

  • Reaction: Slowly add acetyl chloride or acetic anhydride (1.2 eq) to the solution. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction with water or dilute HCl.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the aryl acetate.

Cleavage of the Methoxy Group: O-Demethylation

The cleavage of the aryl methyl ether bond is a critical transformation in natural product synthesis and medicinal chemistry to unmask a free hydroxyl group.[14] This reaction typically requires harsh conditions and potent reagents due to the stability of the ether linkage.[14]

Table 2: Common Reagents for Aromatic O-Demethylation

ReagentMechanism TypeTypical ConditionsNotes
Boron Tribromide (BBr₃) Lewis Acid-MediatedCH₂Cl₂, -78 °C to RTHighly effective and widely used. Reacts violently with water.[14]
Hydrobromic Acid (HBr) Brønsted Acid-Mediated47% aq. HBr, refluxStrong acid conditions; protonation followed by SN2 attack of Br⁻.[14]
Aluminum Chloride (AlCl₃) Lewis Acid-MediatedCH₂Cl₂ or nitrobenzene, heatStrong Lewis acid; often used with a scavenger like N,N-dimethylaniline.[14][15][16]
Alkyl Thiols Nucleophilic DemethylationNaH, EtSH in DMF, heatUtilizes a soft nucleophile (thiolate) to attack the methyl group.[14]

The most common and reliable method involves the use of boron tribromide (BBr₃). The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, forming an oxonium ion complex. This activates the methyl group for nucleophilic attack by the bromide ion released in the process.[14]

Demethylation_Mechanism ArylEther Aryl Methyl Ether (-OCH₃) Complex Lewis Acid-Base Complex [Ar-O⁺(CH₃)-B⁻Br₃] ArylEther->Complex BBr3 BBr₃ Products Phenol (-OH) + CH₃Br + 'BBr₂-OAr' Complex->Products Intramolecular SN2 Attack SN2 Attack by Br⁻ FinalPhenol Final Phenol Product Products->FinalPhenol Hydrolysis Aqueous Work-up

Caption: Mechanism of O-Demethylation using Boron Tribromide (BBr₃).

Experimental Protocol: O-Demethylation with BBr₃
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.

  • Reaction: Add a 1M solution of BBr₃ in CH₂Cl₂ (1.2-1.5 eq) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully and slowly quench the reaction by adding methanol or water at 0 °C.

  • Work-up: Add water and separate the layers. Extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting catechol derivative by column chromatography.

Conclusion

This compound is a molecule of significant synthetic potential, whose reactivity is a direct consequence of the electronic push-and-pull of its substituents. The potent activating -OH and -OCH₃ groups make it highly susceptible to electrophilic attack, while the fluorine atoms, though on an electron-rich ring, can serve as leaving groups in nucleophilic substitutions under the right conditions. Furthermore, the hydroxyl and methoxy groups themselves are key functional handles that can be readily modified through alkylation, acylation, or cleavage. A thorough understanding of these competing and complementary reaction mechanisms is paramount for researchers aiming to leverage this versatile building block in the complex synthetic routes required for modern drug discovery and materials science.

References

"solubility of 2,3-Difluoro-6-methoxyphenol in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-6-methoxyphenol in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a detailed examination of the solubility characteristics of this compound, a fluorinated phenolic compound of increasing interest in medicinal chemistry. Due to the absence of publicly available quantitative solubility data, this document establishes a robust predictive framework based on first principles of chemical interactions, including polarity and hydrogen bonding. Furthermore, it equips researchers with a comprehensive, step-by-step experimental protocol to determine solubility in their own laboratory settings, ensuring both accuracy and safety. This synthesis of theoretical analysis and practical methodology serves as an essential resource for professionals engaged in the synthesis, purification, formulation, and analysis of this compound.

Introduction to this compound

This compound is a substituted aromatic compound with a molecular structure that imparts a unique combination of physicochemical properties. Understanding these properties is the foundation for predicting its behavior in various solvent systems.

1.1 Physicochemical Properties

  • Molecular Formula: C₇H₆F₂O₂[1][2]

  • Molecular Weight: 160.12 g/mol [1][2]

  • Melting Point: 46 °C[1]

  • Appearance: Crystalline solid

  • Structure: The molecule consists of a benzene ring functionalized with two adjacent fluorine atoms, a hydroxyl group (phenol), and a methoxy group. The relative positions of these groups dictate the molecule's electronic distribution, polarity, and hydrogen bonding potential.

The presence of fluorine atoms can significantly alter a molecule's properties, often enhancing metabolic stability and binding affinity in biological systems.[3] The phenolic hydroxyl group is a key site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor, while the oxygen of the methoxy group can act as a hydrogen bond acceptor.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors governing the solubility of this compound are solvent polarity, hydrogen bonding capacity, and molecular size.[6]

  • Polarity: Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5][6] The subject molecule possesses both polar (hydroxyl and methoxy groups) and non-polar (aromatic ring) regions, suggesting it will have varied solubility across a spectrum of solvents.

  • Hydrogen Bonding: The ability of the phenolic -OH group to form hydrogen bonds is a dominant factor in its solubility in protic solvents like alcohols.[7] The methoxy group's oxygen and the fluorine atoms can also act as hydrogen bond acceptors.

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[6] However, for a molecule of this size (160.12 g/mol ), this effect is less pronounced than polarity and hydrogen bonding.

The interplay of these factors is crucial. For instance, the electron-withdrawing nature of the two fluorine atoms can increase the acidity of the phenolic proton, potentially influencing its interactions with basic or highly polar solvents.

Key intermolecular forces driving solubility.

Predicted Solubility Profile

While experimentally derived quantitative data is the gold standard, a predictive qualitative analysis provides essential guidance for solvent selection in synthesis, chromatography, and formulation. The following table summarizes the predicted solubility of this compound in common organic solvents, based on the principles outlined above.

SolventSolvent TypeKey PropertiesPredicted SolubilityRationale
Methanol Polar ProticForms strong H-bondsVery Soluble Excellent hydrogen bond donor and acceptor, similar polarity.
Ethanol Polar ProticForms strong H-bondsVery Soluble Strong hydrogen bonding capabilities align well with the solute's hydroxyl group.[7]
Isopropanol Polar ProticForms H-bondsSoluble Good hydrogen bonding, but increased non-polar character may slightly reduce solubility compared to methanol/ethanol.
Acetone Polar AproticH-bond acceptorSoluble The ketone can accept a hydrogen bond from the phenol; strong dipole-dipole interactions.
Ethyl Acetate Polar AproticH-bond acceptorSoluble The ester carbonyls act as hydrogen bond acceptors.
Dichloromethane Polar AproticWeakly polarSparingly Soluble Can engage in dipole-dipole interactions but lacks strong H-bonding sites.
Toluene Non-PolarAromaticSlightly Soluble Some affinity due to π-π stacking with the benzene ring, but overall polarity mismatch limits solubility.
Hexane Non-PolarAliphaticInsoluble Significant mismatch in polarity and intermolecular forces.
Water Polar ProticForms strong H-bondsSlightly Soluble While capable of H-bonding, the non-polar aromatic ring and fluorine atoms limit miscibility.

Experimental Protocol for Solubility Determination

This section provides a standardized workflow for determining the equilibrium solubility of this compound using the shake-flask method, a reliable and widely used technique.[4]

4.1 Safety & Handling Precautions

Researchers must consult the specific Safety Data Sheet (SDS) for this compound. Based on data for similar fluorinated and methoxylated phenols, the following precautions are mandatory:[8][9]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.

  • Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[9]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

4.2 Materials & Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Vortex mixer

  • Thermostatic shaker or orbital shaker with temperature control

  • Micropipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with solvent)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.3 Step-by-Step Methodology

  • Preparation: Accurately weigh an excess amount of this compound into a tared glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.

  • Solvent Addition: Add a precise, known volume of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial. Place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A longer time may be necessary and should be validated.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess, undissolved solid to sediment.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette. Do not disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, tared vial. This step is critical to remove any suspended microparticles.

  • Dilution & Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the calibrated range of your analytical instrument. Analyze the sample to determine the concentration.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess solute into vial B Add known volume of solvent A->B C Agitate at constant T (24-48h) B->C D Let stand to sediment (≥24h) C->D E Withdraw & filter supernatant D->E F Dilute sample for quantification E->F G Analyze via HPLC/UV-Vis F->G H Calculate Solubility (mg/mL or mol/L) G->H

References

A Tale of Two Substituents: Unraveling the Electronic Effects of Fluorine and Methoxy Groups in Phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a phenol ring with fluorine or a methoxy group introduces a fascinating interplay of competing electronic effects that profoundly influence molecular properties such as acidity (pKa). Understanding these substituent-driven modulations is not merely an academic exercise; it is a cornerstone of modern drug design and development, where precise control over a molecule's ionization state is critical for its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the inductive and resonance effects exerted by fluorine and methoxy groups, comparing their impact across ortho, meta, and para positions. We will dissect the causality behind observed pKa trends, provide a robust experimental framework for their measurement, and explore the practical implications for medicinal chemistry.

The Fundamentals: A Duel of Inductive and Resonance Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Any substituent that stabilizes this negative charge will increase acidity (lower pKa), while a substituent that destabilizes it will decrease acidity (higher pKa).[1] This stabilization is primarily governed by two opposing forces: the Inductive Effect and the Resonance (or Mesomeric) Effect.

  • Inductive Effect (I): This is an effect transmitted through the sigma (σ) bonds of the molecule. Electronegative atoms pull electron density towards themselves, creating a dipole. This effect weakens with distance.[2]

  • Resonance Effect (M): This involves the delocalization of pi (π) electrons through the conjugated system of the aromatic ring. Substituents with lone pairs of electrons can donate them into the ring (+M effect).[2]

This fundamental conflict is the key to understanding the behavior of our two substituents.

G cluster_effects Electronic Effects on Phenol Substituent (X) Substituent (X) Phenol Ring Phenol Ring Substituent (X)->Phenol Ring Inductive Effect (-I) (Through σ-bonds) Substituent (X)->Phenol Ring Resonance Effect (+M) (Through π-system) OH Group OH Group Phenol Ring->OH Group Modulates Acidity (pKa)

Caption: Dueling influences of Inductive and Resonance effects.

The Baseline: The Phenol Molecule

Unsubstituted phenol has a pKa of approximately 9.98-10.0.[3][4][5] Its acidity is significantly greater than that of aliphatic alcohols (e.g., cyclohexanol, pKa ≈ 16) because the negative charge of the resulting phenoxide ion is delocalized—and thus stabilized—by the aromatic ring's π-system.[2][3]

Caption: Resonance stabilization of the phenoxide ion.

Case Study: The Fluorine Substituent

Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I).[2] However, it also possesses lone pairs that can be donated into the ring via resonance (+M effect). In the case of halogens, the strong -I effect almost always dominates the +M effect.[1]

Impact on Acidity
  • Ortho-Fluorophenol (pKa ≈ 8.7 - 8.81): The fluorine atom is in close proximity to the hydroxyl group. This proximity maximizes the potent -I effect, which strongly stabilizes the phenoxide conjugate base, making o-fluorophenol significantly more acidic than phenol.[5][6][7][8] While some intramolecular hydrogen bonding between the ortho-fluorine and the hydroxyl hydrogen can occur, its stabilizing effect on the neutral phenol is not strong enough to overcome the powerful inductive stabilization of the anion.[7][9] The dominant factor remains the -I effect.[7][10]

  • Meta-Fluorophenol (pKa ≈ 9.3): At the meta position, the resonance effect is inoperative. Therefore, only the electron-withdrawing -I effect influences the hydroxyl group.[5] As the inductive effect diminishes with distance, it is weaker here than at the ortho position, resulting in an acidity that is greater than phenol but less than o-fluorophenol.[6][11]

  • Para-Fluorophenol (pKa ≈ 9.8 - 9.9): At the para position, both the -I and +M effects are at play. The electron-withdrawing -I effect increases acidity, while the electron-donating +M effect decreases it. The net result is a near-cancellation, leaving p-fluorophenol with an acidity very similar to, but slightly greater than, unsubstituted phenol.[5][11][12] The trend clearly shows the dominance of the distance-dependent inductive effect for fluorine: ortho > meta > para in terms of acidity enhancement.[5][6]

Case Study: The Methoxy Substituent (-OCH₃)

The methoxy group presents a different scenario. Like fluorine, its oxygen atom is electronegative, leading to an electron-withdrawing inductive effect (-I).[3] However, the lone pairs on the oxygen are much more available for delocalization, resulting in a very strong electron-donating resonance effect (+M). For the methoxy group, the +M effect generally outweighs the -I effect, particularly at the ortho and para positions.[1][13]

Impact on Acidity
  • Ortho-Methoxyphenol (pKa ≈ 9.98): This isomer presents a complex case. The strong +M effect, which donates electron density and destabilizes the phenoxide, is countered by the -I effect, which is strongest at this close position.[3][14] The result is a near-perfect cancellation of effects, leading to a pKa that is almost identical to that of unsubstituted phenol.[4][14]

  • Meta-Methoxyphenol (pKa ≈ 9.65): As with fluorine, the resonance effect does not operate from the meta position.[3][14] Here, the electron-withdrawing -I effect of the oxygen atom is the only electronic influence. This effect withdraws electron density, stabilizes the phenoxide ion, and thus increases the acidity, making m-methoxyphenol the most acidic of the methoxy isomers.[3][4]

  • Para-Methoxyphenol (pKa ≈ 10.21): At the para position, the powerful +M effect dominates.[3] The methoxy group donates electron density directly into the ring and onto the phenoxide oxygen, destabilizing the negative charge.[13][15] This destabilization makes it less favorable to lose a proton, resulting in a decrease in acidity compared to phenol.[3][16]

Comparative Analysis and Data Summary

The divergent behaviors of fluorine and methoxy substituents highlight a crucial principle: the net electronic effect is a delicate balance of induction, resonance, and position. For fluorine, the overriding factor is its strong, distance-dependent inductive withdrawal. For the methoxy group, the powerful resonance donation dominates, except at the meta position where it cannot operate.

CompoundpKa ValueKey Electronic Effect(s)
Phenol~9.98[4]Baseline
Fluorophenols
ortho-Fluorophenol~8.7[6][7]Strong -I effect dominates
meta-Fluorophenol~9.3[6][11]-I effect only
para-Fluorophenol~9.9[6][7]-I and +M effects nearly cancel
Methoxyphenols
ortho-Methoxyphenol~9.98[3][4]-I and +M effects cancel
meta-Methoxyphenol~9.65[3][4]-I effect only
para-Methoxyphenol~10.21[3][4]Strong +M effect dominates

Application of the Hammett Equation

The Hammett equation, log(Kₓ/Kₒ) = ρσ, provides a quantitative framework for correlating reaction rates and equilibrium constants with substituent electronic effects.[17][18] The substituent constant (σ) quantifies the electronic influence of a substituent (with negative values for electron-donating groups and positive for electron-withdrawing), while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.[17] The ionization of phenols in water has a positive ρ value (+2.008), indicating that the reaction is favored by electron-withdrawing groups that stabilize the negative charge on the phenoxide.[18] The pKa data in the table above align perfectly with the principles of the Hammett equation, where substituents with positive σ values (like fluorine) decrease the pKa and those with negative σ values (like methoxy at the para position) increase it.

Experimental Protocol: Spectrophotometric pKa Determination

This protocol provides a reliable method for determining the pKa of substituted phenols, leveraging the difference in UV-Vis absorbance between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻).

Principle: The Henderson-Hasselbalch equation (pKa = pH + log([ArOH]/[ArO⁻])) is the foundation. By measuring absorbance at a wavelength where ArOH and ArO⁻ differ significantly across a range of pH values, the ratio of the two species can be determined, allowing for the calculation of pKa.[19]

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the test phenol in a suitable organic solvent (e.g., ethanol or DMSO) to ensure solubility.

    • Prepare a series of buffer solutions spanning a pH range from approximately pKa - 2 to pKa + 2 (e.g., universal buffer systems or individual phosphate/borate buffers).

  • Sample Preparation:

    • For each buffer solution, create a sample by adding a small, constant aliquot of the phenol stock solution to a fixed volume of the buffer (e.g., 50 µL of stock into 2.95 mL of buffer). This ensures the final phenol concentration is constant while the pH varies.

    • Prepare two reference samples: one in a highly acidic solution (e.g., 0.1 M HCl, pH 1) to obtain the spectrum of pure ArOH, and one in a highly basic solution (e.g., 0.1 M NaOH, pH 13) for the spectrum of pure ArO⁻.

  • Spectrophotometric Measurement:

    • Using a dual-beam UV-Vis spectrophotometer, scan each sample (including the acidic and basic references) across a relevant wavelength range (typically 220-350 nm).

    • Identify the isosbestic point(s) where the molar absorptivity of ArOH and ArO⁻ are equal. The presence of a sharp isosbestic point is a self-validating check for a clean two-state equilibrium.

    • Select an analytical wavelength where the difference in absorbance between ArOH and ArO⁻ is maximal.

  • Data Analysis and pKa Calculation:

    • At the chosen analytical wavelength, record the absorbance (A) for each sample at its specific pH. Record the absorbance of the acidic reference (A_ArOH) and the basic reference (A_ArO-).

    • Calculate the pKa for each pH point using the equation: pKa = pH - log((A - A_ArOH) / (A_ArO- - A))

    • The final pKa is the average of the values calculated across the buffer series. Alternatively, plotting absorbance vs. pH will yield a sigmoidal curve, and the pH at the inflection point is equal to the pKa.

Caption: Workflow for spectrophotometric pKa determination.

Conclusion: Implications for Drug Development

The electronic perturbations caused by fluorine and methoxy groups are powerful tools in medicinal chemistry.

  • Fluorine: The introduction of fluorine is a common strategy to increase acidity and modulate lipophilicity.[20] By lowering the pKa of a phenolic moiety, chemists can ensure it is in its ionized (phenoxide) form at physiological pH (7.4), which can be critical for forming salt-bridge interactions with a biological target.

  • Methoxy: The methoxy group can be used to fine-tune acidity in the opposite direction. Converting a phenol to a para-methoxy derivative can decrease its acidity, keeping it in the neutral, protonated form.[16] This can enhance membrane permeability, as neutral species are generally more lipophilic than their charged counterparts.

Ultimately, a deep, mechanistic understanding of how these substituents function allows for the rational design of molecules with tailored physicochemical properties, accelerating the journey from lead compound to viable drug candidate.

References

The Strategic Deployment of Fluorinated Methoxyphenols in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Influence of Fluorine and Methoxy Moieties

In the landscape of modern chemical and biomedical research, the strategic modification of molecular scaffolds is paramount to unlocking novel functionalities and therapeutic potentials. Among the vast arsenal of chemical tools, the introduction of fluorine and methoxy groups onto a phenolic backbone represents a particularly powerful strategy. This guide delves into the burgeoning field of fluorinated methoxyphenols, a class of compounds demonstrating remarkable versatility and potential across diverse research applications, from drug discovery to materials science. We will explore the fundamental principles that make these molecules compelling, detail their synthesis, and provide in-depth case studies of their application, equipping researchers, scientists, and drug development professionals with the foundational knowledge to leverage these unique structures in their own work.

The Physicochemical Impact of Fluorine and Methoxy Substitution

The combination of fluorine and a methoxy group on a phenol ring is not a random selection but a deliberate design choice to modulate a molecule's properties in a predictable and advantageous manner.

The Role of Fluorine: The introduction of fluorine, the most electronegative element, imparts a range of desirable characteristics. Its small size allows it to act as a bioisostere for a hydrogen atom, yet its electronic influence is profound. Key effects include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life.[1][2]

  • Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein's active site, including dipole-dipole interactions and even weak hydrogen bonds, which can enhance binding affinity and selectivity.[3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of a nearby functional group, such as the phenolic hydroxyl, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets.

  • Increased Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][4]

The Contribution of the Methoxy Group: The methoxy group (-OCH3), while seemingly simple, provides a complementary set of properties:

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition in biological systems.

  • Electronic Effects: As an electron-donating group, the methoxy substituent can influence the electronic properties of the aromatic ring, affecting reactivity and interaction with other molecules.

  • Conformational Control: The presence of a methoxy group can introduce steric hindrance, influencing the preferred conformation of the molecule and potentially locking it into a bioactive shape.

The interplay of these two functional groups creates a unique chemical space, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties of Representative Fluorinated Phenols

The following table summarizes key physicochemical properties of various substituted phenols to illustrate the impact of fluorination and methoxylation.

CompoundpKalogP (Predicted)NotesReference
Phenol9.991.48Baseline for comparison.[5][6]
4-Methoxyphenol10.211.34Methoxy group slightly increases pKa.[6]
4-Fluorophenol9.811.63Fluorine lowers pKa and increases lipophilicity.
2-Fluoro-4-methoxyphenol--Data not readily available; expect pKa to be lower than 4-methoxyphenol.
4-Fluoro-2-methoxyphenol--Data not readily available; expect pKa to be lower than 2-methoxyphenol.

Note: Experimental data for all compounds is not consistently available in the literature. Predicted values can be used as a guide, but experimental verification is recommended.

Synthetic Strategies for Accessing Fluorinated Methoxyphenols

The synthesis of fluorinated methoxyphenols can be approached through several reliable methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

This is a powerful method for introducing a methoxy group onto a fluorine-activated aromatic ring. The presence of electron-withdrawing groups (such as a nitro group or additional fluorine atoms) on the ring enhances its susceptibility to nucleophilic attack.[7][8][9]

Experimental Protocol: Synthesis of a Methoxy-Substituted Fluorophenol via SNAr

This protocol describes a general procedure for the methoxylation of a fluorinated phenol.

Materials:

  • Fluorinated phenol (e.g., 2,4-difluorophenol) (1 equivalent)

  • Sodium methoxide (1.1 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluorinated phenol in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired fluorinated methoxyphenol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction without interfering with the nucleophile.

  • Sodium Methoxide: A strong nucleophile that readily displaces the fluorine atom.

  • Acidic Workup: Neutralizes the excess base and protonates the phenoxide to yield the final phenol product.

SNAr_Mechanism

Williamson Ether Synthesis

A classic and versatile method for forming ethers, the Williamson ether synthesis can be adapted to synthesize fluorinated methoxyphenols. This SN2 reaction involves the reaction of a phenoxide with an alkyl halide.[2][10][11][12][13]

Experimental Protocol: Williamson Ether Synthesis of a Fluorinated Methoxyphenol

This protocol outlines the synthesis of a fluorinated methoxyphenol from a dihydroxyfluorobenzene.

Materials:

  • Fluorinated dihydric phenol (e.g., 4-fluororesorcinol) (1 equivalent)

  • Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil)

  • Methyl iodide (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the fluorinated dihydric phenol and anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to afford the desired fluorinated methoxyphenol.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base that efficiently deprotonates the phenol to form the reactive phenoxide.

  • Methyl Iodide: A reactive electrophile for the SN2 reaction.

  • Anhydrous THF: A suitable aprotic solvent for this reaction.

  • Saturated Aqueous Ammonium Chloride: A mild quenching agent to neutralize the excess sodium hydride.

Williamson_Ether_Synthesis

Applications in Drug Discovery and Chemical Biology

The unique properties of fluorinated methoxyphenols make them highly attractive scaffolds in drug discovery.

Enzyme Inhibition

Fluorinated organic molecules are potent tools for modulating enzymatic activity.[14] They can act as competitive, non-competitive, or mechanism-based inhibitors.[14][15][16]

Case Study: Inhibition of Monoamine Oxidase B (MAO-B)

A series of fluorinated methoxylated chalcones have been synthesized and evaluated as inhibitors of human monoamine oxidase A (MAO-A) and B (MAO-B).[17] MAO-B is a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[18] The study found that these compounds were reversible and selective inhibitors of MAO-B with a competitive mode of inhibition.[17] The most potent compound, (2E)-1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl] prop-2-en-1-one, exhibited a Ki value of 0.22 µM for MAO-B, which is comparable to the standard drug selegiline.[17] Molecular docking studies suggested that the methoxy and trifluoromethyl groups play crucial roles in binding to the enzyme's active site.[17]

MAO_B_Inhibition

Neuroprotective Agents

Fluorinated compounds are being explored for the treatment of neurodegenerative diseases like Alzheimer's due to their ability to cross the blood-brain barrier and their potential to inhibit processes like amyloid fibrillogenesis.[4] The development of fluorinated polyphenols as selective inhibitors of DYRK1A/B kinase for treating neuroinflammatory diseases is a promising area of research.[19]

Positron Emission Tomography (PET) Imaging Agents

The fluorine-18 (18F) isotope is a widely used positron emitter in PET imaging due to its favorable half-life (approximately 110 minutes) and low positron energy, which allows for high-resolution images.[20][21] Fluorinated methoxyphenols can be radiolabeled with 18F to create novel PET tracers for visualizing and quantifying biological processes in vivo.

Radiolabeling Process:

The introduction of 18F into a molecule typically involves a nucleophilic substitution reaction where a suitable leaving group (e.g., a tosylate, mesylate, or another halide) is displaced by [18F]fluoride.[14][20] This is often performed in an automated synthesis module to handle the radioactivity safely and efficiently.[20]

Workflow: Development of a Fluorinated Methoxyphenol-based PET Tracer

PET_Tracer_Workflow

A notable example is the development of fluorinated derivatives of celecoxib as selective COX-2 inhibitors for PET imaging of inflammation and cancer.[22][23] While not strictly methoxyphenols, the principles of designing and evaluating these tracers are directly applicable.

Applications in Materials Science

The unique electronic and physical properties of fluorinated methoxyphenols also make them valuable building blocks in materials science.

High-Performance Polymers

Fluorinated poly(arylene ether)s are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, low dielectric constants, and low moisture absorption.[15][24] The incorporation of fluorine, often as trifluoromethyl (-CF3) groups, enhances solubility, increases the glass transition temperature, and improves the dielectric properties of these polymers.[17] Fluorinated methoxyphenols can serve as monomers in the synthesis of these advanced materials. The synthesis of such polymers often involves a nucleophilic aromatic substitution polycondensation reaction.[15][17]

Organic Electronics

In the field of organic electronics, fluorination is a key strategy for tuning the electronic properties of materials used in devices like organic light-emitting diodes (OLEDs).[23][25][26][27][28][29] The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the material against oxidation.[25] Fluorinated methoxyphenols can be used as precursors for the synthesis of hole transport materials, electron transport materials, or emissive materials in OLEDs.[11]

Analytical Characterization: The Power of 19F NMR

A significant advantage of working with fluorinated compounds is the ability to use 19F Nuclear Magnetic Resonance (NMR) spectroscopy for their characterization. 19F NMR is a powerful analytical tool due to the 100% natural abundance of the 19F isotope and its high sensitivity.[3][13][24][27]

Key features of 19F NMR include:

  • Wide Chemical Shift Range: This allows for the clear resolution of signals from different fluorine environments within a molecule.[3]

  • Sensitivity to the Local Environment: The chemical shift of a fluorine nucleus is highly sensitive to its electronic and steric environment, making it an excellent probe for studying molecular interactions and conformational changes.[3]

  • Absence of Background Signals: Since naturally occurring fluorinated compounds are rare in biological systems, 19F NMR spectra are typically free from background noise.[13]

19F NMR can be used to:

  • Confirm the successful incorporation of fluorine into a molecule.

  • Determine the structure and stereochemistry of fluorinated compounds.

  • Study the binding of a fluorinated ligand to a protein.

  • Monitor the progress of reactions involving fluorinated molecules.[24]

Future Outlook and Conclusion

The strategic incorporation of fluorine and methoxy groups into phenolic scaffolds has proven to be a highly effective approach for generating molecules with diverse and valuable properties. The applications of fluorinated methoxyphenols in research are continually expanding, driven by advances in synthetic chemistry and a deeper understanding of the subtle yet powerful effects of these functional groups. From developing more effective and stable drugs to creating next-generation materials for electronics and other high-tech applications, fluorinated methoxyphenols represent a rich and promising area of scientific exploration. This guide has provided a foundational overview of their synthesis, properties, and applications, with the aim of inspiring and enabling further innovation in this exciting field.

References

The Emergence of a Key Fluorinated Synthon: A Technical Guide to 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and bioavailability. Within the vast arsenal of fluorinated building blocks, 2,3-difluoro-6-methoxyphenol has emerged as a valuable synthon, particularly in the synthesis of complex pharmaceutical intermediates. This technical guide provides an in-depth exploration of the discovery, synthesis, properties, and applications of this versatile compound, offering researchers and drug development professionals a comprehensive resource. While a definitive historical account of its initial synthesis remains elusive in publicly accessible literature, its development is intrinsically linked to the broader advancements in organofluorine chemistry and the escalating demand for novel fluorinated scaffolds in medicinal chemistry.

Introduction: The Rise of Fluorinated Phenols in Medicinal Chemistry

The introduction of fluorine atoms into aromatic rings is a well-established strategy for modulating the physicochemical properties of drug candidates. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation. The 2,3-difluoro substitution pattern on a phenolic ring, in particular, offers a unique combination of electronic and steric properties that have been exploited in the design of potent and selective inhibitors for various biological targets.

This compound (CAS No. 186306-70-7) is a prime example of a strategically designed fluorinated intermediate.[1][2] Its structure combines the activating and directing effects of the hydroxyl and methoxy groups with the modulating influence of the vicinal fluorine atoms. This arrangement makes it a versatile precursor for a range of more complex molecules, especially in the development of kinase inhibitors for oncology and treatments for central nervous system disorders.[3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 186306-70-7[1]
Molecular Formula C₇H₆F₂O₂[4]
Molecular Weight 160.12 g/mol [3]
Appearance Not explicitly stated, but related compounds are crystalline solids
Storage 2-8°C, dry[3]

Synthetic Strategies: A Retrosynthetic Perspective

While a singular, documented "discovery" synthesis of this compound is not apparent, its synthesis can be logically deduced from established methodologies for the preparation of substituted fluorinated aromatic compounds. A common and logical precursor is a suitably substituted difluoroanisole or difluoronitrobenzene.

A plausible and widely practiced approach involves the ortho-lithiation of a precursor like 3,4-difluoroanisole, followed by the introduction of a hydroxyl group or a precursor to it. The synthesis of the related compound, 2,3-difluoro-6-methoxybenzaldehyde, provides a strong template for this approach.[5]

Proposed Synthetic Pathway

The following workflow illustrates a likely synthetic route, drawing parallels from the synthesis of structurally similar compounds.

Synthetic_Pathway_2_3_Difluoro_6_methoxyphenol cluster_0 Starting Material cluster_1 Key Intermediate Formation cluster_2 Final Product 3,4-Difluoroanisole 3,4-Difluoroanisole Lithiation Ortho-lithiation (e.g., LDA, -78°C) 3,4-Difluoroanisole->Lithiation 1. Electrophilic Quench Electrophilic Hydroxylation (e.g., with a borate ester followed by oxidation) Lithiation->Electrophilic Quench 2. This compound This compound Electrophilic Quench->this compound 3. Workup

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established organometallic chemistry principles and analogous syntheses.

Step 1: Ortho-lithiation of 3,4-Difluoroanisole

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78°C, add n-butyllithium dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78°C for 30 minutes.

  • Slowly add a solution of 3,4-difluoroanisole in anhydrous THF to the LDA solution, maintaining the temperature at -78°C.

  • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation at the 2-position.

Step 2: Electrophilic Quench with a Borate Ester

  • To the lithiated species at -78°C, add triisopropyl borate dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

Step 3: Oxidation and Workup

  • Cool the reaction mixture to 0°C and add an oxidative workup solution, such as aqueous hydrogen peroxide and sodium hydroxide, to convert the borate ester to the corresponding phenol.

  • Acidify the aqueous layer with a suitable acid (e.g., HCl) to protonate the phenoxide.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its role as a key intermediate for more complex molecules with enhanced biological activity.[3] The fluorine atoms can improve metabolic stability and binding affinity.[3]

Role in the Synthesis of Kinase Inhibitors

Many selective kinase inhibitors, a critical class of oncology drugs, feature complex heterocyclic cores. The phenolic and methoxy groups of this compound provide handles for further functionalization, allowing for its incorporation into these larger, more intricate structures. The difluoro-substitution pattern can be crucial for achieving selectivity and potency.

Agrochemical Applications

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemicals. The introduction of fluorine can enhance the bioavailability and environmental stability of crop protection agents.[3] While specific examples citing this compound in agrochemical synthesis are not detailed in the search results, its structural motifs are consistent with those found in modern pesticides and herbicides.

The broader context of fluorinated phenols, such as 2,3-difluoro-6-nitrophenol, underscores the importance of this class of compounds as precursors to valuable molecules, including quinolonecarboxylic acid antibiotics.[6][7]

Commercial Availability and Handling

This compound is commercially available from various chemical suppliers, typically for research and development purposes.[3][8][9] It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, and not for medical or consumer use.[8] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound. It should be stored in a cool, dry place.[3]

Conclusion

While the specific historical genesis of this compound may not be a singular, celebrated event, its importance is firmly established within the field of synthetic and medicinal chemistry. Its rational design, leveraging the predictable effects of fluorination, makes it a valuable tool for the construction of novel bioactive compounds. The synthetic pathways to this and related molecules are well-understood, relying on fundamental principles of organic synthesis. As the quest for more effective and safer drugs and agrochemicals continues, the demand for versatile fluorinated building blocks like this compound is poised to grow, ensuring its continued relevance in the landscape of chemical innovation.

References

A Technical Guide to the Structural Analysis of 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of 2,3-Difluoro-6-methoxyphenol, a key intermediate in the development of fluorinated pharmaceuticals and agrochemicals.[1] Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple listing of techniques. It establishes an integrated analytical workflow, detailing the causality behind experimental choices and emphasizing the synthesis of data from multiple techniques to achieve unambiguous structural verification. We will cover foundational property analysis, advanced spectroscopic methods (MS, IR, and multi-nuclear NMR), and the definitive solid-state characterization by X-ray crystallography. Each section includes field-proven protocols and explains how the data interlink to form a self-validating analytical system.

Introduction: The Significance of Precise Structural Verification

This compound is a substituted aromatic compound whose utility in medicinal chemistry and materials science is predicated on its precise molecular architecture. The strategic placement of two fluorine atoms and a methoxy group on the phenol ring dramatically influences its electronic properties, metabolic stability, and binding affinity to biological targets.[1] Therefore, absolute certainty in its structure—confirming the specific 2,3,6-substitution pattern—is not merely an academic exercise but a critical prerequisite for its application in any advanced synthesis or biological study.

An incorrect structural assignment can lead to the failure of multi-step synthetic campaigns, misinterpretation of structure-activity relationships (SAR), and significant financial and temporal losses. This guide presents a logical, multi-pronged approach to ensure the identity and purity of the target compound, integrating data from orthogonal analytical techniques to build an unassailable structural proof.

Compound Profile and Foundational Data

A crucial first step in any analysis is to gather the basic physicochemical properties of the compound. This data serves as a primary reference against which all subsequent experimental results will be compared.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 186306-70-7CP Lab Safety[3]
Molecular Formula C₇H₆F₂O₂CP Lab Safety[3]
Molecular Weight 160.12 g/mol Stenutz[4]
Monoisotopic Mass 160.03358 DaPubChemLite[2]
Melting Point 46 °CStenutz[4]

Spectroscopic Elucidation: A Multi-Technique Approach

Spectroscopy provides the core data for molecular structure determination. No single technique is sufficient; instead, the congruence of data from Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed and validated picture.

Mass Spectrometry (MS): Molecular Weight Verification

Causality: The primary role of MS in this context is to confirm the molecular weight derived from the chemical formula (C₇H₆F₂O₂). High-resolution mass spectrometry (HRMS) is preferred as it can provide an exact mass measurement, which is crucial for confirming the elemental composition and distinguishing the target from potential isomers or impurities.

Expected Results:

  • High-Resolution MS (ESI+): Expect a protonated molecular ion [M+H]⁺ at m/z 161.04086.

  • High-Resolution MS (ESI-): Expect a deprotonated molecular ion [M-H]⁻ at m/z 159.02630.

The measured mass should be within 5 ppm of the theoretical calculated mass to confidently confirm the elemental formula.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds serve as a chemical fingerprint.

Expected Absorptions:

  • ~3300-3500 cm⁻¹ (Broad): O-H stretch of the phenolic hydroxyl group.

  • ~2850-3000 cm⁻¹ (Sharp): C-H stretches of the aromatic ring and the methoxy group.

  • ~1450-1600 cm⁻¹: C=C stretches characteristic of the aromatic ring.

  • ~1200-1300 cm⁻¹: C-O stretch associated with the aryl ether (methoxy group).

  • ~1000-1150 cm⁻¹: Strong C-F stretching vibrations, confirming the presence of fluorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Detail

NMR is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous assignment.

Caption: Integrated NMR workflow for structural elucidation.

Causality: ¹H NMR provides information on the number and environment of protons. The chemical shifts, integration values, and coupling patterns are used to piece together the proton framework. A methoxy group typically appears as a sharp singlet integrating to three protons.[5]

  • Sample Protocol: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

  • Expected Spectrum (in CDCl₃, 400 MHz):

    • ~6.8-7.2 ppm (2H, multiplet): Aromatic protons (H-4, H-5). The coupling to each other and to the adjacent fluorine atoms will result in a complex multiplet pattern.

    • ~5.5 ppm (1H, broad singlet): Phenolic proton (-OH). This peak may be exchangeable with D₂O.

    • ~3.9 ppm (3H, singlet): Methoxy protons (-OCH₃). This signal is a key identifier for the methoxy group.[5]

Causality: Given the presence of two fluorine atoms, ¹⁹F NMR is indispensable.[7][8] Its high sensitivity and wide chemical shift range make it an excellent tool for distinguishing between different fluorine environments.[7][9][10] Crucially, the coupling between the two adjacent fluorine atoms (F-2 and F-3) provides definitive proof of their relative positions.

  • Sample Protocol: The same sample prepared for ¹H NMR can be used. No special preparation is typically needed.

  • Expected Spectrum:

    • Two distinct signals in the typical range for aryl fluorides.

    • Each signal will appear as a doublet due to the ortho ³J(F-F) coupling between F-2 and F-3.

    • Further smaller couplings to the aromatic protons (³J(F-H) and ⁴J(F-H)) may also be observed, adding further complexity that confirms the substitution pattern.[11]

Causality: ¹³C NMR reveals the carbon skeleton of the molecule. For this compound, the key diagnostic feature will be the large C-F coupling constants, which unambiguously identify the carbons directly attached to fluorine.

  • Sample Protocol: A more concentrated sample (50-100 mg) may be required for a spectrum with a good signal-to-noise ratio.[6]

  • Expected Spectrum:

    • 7 distinct carbon signals.

    • C-2 and C-3: These signals will appear as large doublets due to one-bond coupling (¹J(C-F)). The carbon attached to two fluorines would be a triplet, but here they are distinct.

    • C-1, C-4, C-6: These carbons will show smaller two-bond or three-bond couplings (²J(C-F), ³J(C-F)).

    • C-5: This carbon is furthest from the fluorine atoms and may show minimal or no C-F coupling.

    • -OCH₃ Carbon: A signal around 56-62 ppm, confirming the methoxy group.[5]

X-ray Crystallography: The Gold Standard

Causality: While the combination of spectroscopic techniques provides overwhelming evidence for the structure in solution, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[12][13][14][15] It is the ultimate arbiter of structural analysis, revealing precise bond lengths, bond angles, and intermolecular interactions.

Caption: Standard workflow for small-molecule X-ray crystallography.

  • Crystal Growth: High-quality single crystals are paramount.[15] Slow evaporation of a solution of this compound in a suitable solvent system (e.g., hexane/ethyl acetate) is a common starting point. The low melting point (46°C) suggests that melt crystallization could also be an option.

  • Data Collection: A suitable crystal (typically < 0.5 mm in size) is selected and mounted on a diffractometer.[15] Data is collected, often at low temperatures (~100 K), to minimize thermal motion and improve data quality.

  • Structure Solution and Refinement: The collected diffraction pattern is processed to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a molecular model until it converges, yielding the final structure.[16]

  • Validation: The final structure is validated to ensure its chemical and crystallographic soundness. The output is a Crystallographic Information File (CIF) containing all atomic coordinates and geometric parameters.

Conclusion: An Integrated and Self-Validating System

The structural analysis of this compound is a clear demonstration of the power of an integrated analytical approach. Each technique provides a piece of the puzzle, and their collective agreement forms a self-validating system.

  • MS confirms the elemental formula.

  • IR confirms the expected functional groups.

  • ¹H and ¹³C NMR define the proton and carbon frameworks and confirm the presence and location of the methoxy group.

  • ¹⁹F NMR provides definitive evidence for the 2,3-difluoro substitution pattern through observed F-F coupling.

  • X-ray Crystallography delivers the final, unambiguous proof of the molecular structure in three dimensions.

By following this comprehensive workflow, researchers can proceed with absolute confidence in the identity and integrity of their material, a non-negotiable requirement for successful research and development.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of 2,3-Difluoro-6-methoxyphenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,3-Difluoro-6-methoxyphenol Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a cornerstone of rational drug design. The this compound core is a particularly compelling starting point for the synthesis of novel therapeutic agents. The vicinal difluoro substitution pattern can profoundly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorine's high electronegativity can alter the pKa of the phenolic hydroxyl group, modulating its interaction with biological targets and improving membrane permeability.[1][2][3]

The methoxy group further refines the electronic and steric profile of the molecule, often enhancing metabolic stability and providing a handle for specific interactions within a protein's binding pocket. This unique combination of substituents makes this compound a versatile platform for generating diverse libraries of compounds with the potential for a wide range of biological activities.

These application notes provide detailed protocols for four fundamental derivatization strategies of this compound: Williamson ether synthesis, Steglich esterification, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Each protocol is designed to be a robust starting point for researchers in drug discovery, offering insights into reaction optimization and the rationale behind the chosen methodologies.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

PART 1: Derivatization of the Phenolic Hydroxyl Group

The reactivity of the phenolic hydroxyl group provides a direct avenue for structural modification, enabling the synthesis of a diverse range of ethers and esters.

Williamson Ether Synthesis: Accessing Aryl Ethers

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[7][8][9][10] This protocol details the O-alkylation of this compound with a primary alkyl halide.

Rationale:

This reaction proceeds via an SN2 mechanism, where the phenoxide, generated by a base, acts as a nucleophile. The choice of a mild base like potassium carbonate is often sufficient for phenols, minimizing potential side reactions. Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction.[8]

Experimental Workflow:

Williamson_Ether_Synthesis A This compound E Reaction Mixture A->E B Alkyl Halide (R-X) B->E C Potassium Carbonate (K2CO3) C->E D Acetonitrile (MeCN) D->E F Stir at room temperature E->F G Reaction Monitoring (TLC) F->G H Work-up & Purification G->H I 2,3-Difluoro-6-methoxyphenyl Ether H->I

Workflow for Williamson Ether Synthesis.

Protocol:

  • To a stirred solution of this compound (1.0 eq.) in dry acetonitrile (MeCN, 0.2 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add the desired primary alkyl halide (1.1 eq.) to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-difluoro-6-methoxyphenyl ether.

Data Summary Table:

ParameterValue
Substrate This compound
Reagent Primary Alkyl Halide
Base Potassium Carbonate
Solvent Acetonitrile
Temperature Room Temperature
Typical Yield 70-90%
Steglich Esterification: Mild Formation of Aryl Esters

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[11][12][13][14][15] This protocol is particularly useful for substrates that are sensitive to harsher esterification conditions.

Rationale:

N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, intercepting the intermediate to form a more reactive acyl-pyridinium species, which is then readily attacked by the phenolic hydroxyl group. Dichloromethane is a common solvent for this reaction.

Experimental Workflow:

Steglich_Esterification A This compound F Reaction Mixture A->F B Carboxylic Acid (R-COOH) B->F C DCC C->F D DMAP (cat.) D->F E Dichloromethane (DCM) E->F G Stir at 0°C to rt F->G H Reaction Monitoring (TLC) G->H I Work-up & Purification H->I J 2,3-Difluoro-6-methoxyphenyl Ester I->J

Workflow for Steglich Esterification.

Protocol:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in dry dichloromethane (DCM, 0.2 M).

  • Add this compound (1.0 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

ParameterValue
Substrate This compound
Reagent Carboxylic Acid
Coupling Agent DCC
Catalyst DMAP
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Typical Yield 65-85%

PART 2: Carbon-Carbon and Carbon-Nitrogen Bond Formation

For more advanced structural modifications, the phenolic hydroxyl group can be converted into a triflate or nonaflate, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[16][17][18][19][20] This protocol outlines the synthesis of biaryl compounds starting from the corresponding triflate of this compound.

Rationale:

The phenolic hydroxyl must first be converted to a triflate (or a similar sulfonate) to serve as a suitable electrophile for the palladium-catalyzed cycle. The triflate undergoes oxidative addition to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. The choice of ligand is crucial for the efficiency of the reaction.

Experimental Workflow:

Suzuki_Miyaura_Coupling cluster_0 Triflate Formation cluster_1 Suzuki Coupling A This compound D 2,3-Difluoro-6-methoxyphenyl Triflate A->D B, C, DCM, 0°C to rt B Triflic Anhydride C Pyridine J Reaction Mixture D->J E Aryl Boronic Acid E->J F Pd Catalyst F->J G Ligand G->J H Base (e.g., K2CO3) H->J I Solvent (e.g., Dioxane/H2O) I->J K Heat J->K L Work-up & Purification K->L M Biaryl Product L->M

Workflow for Suzuki-Miyaura Coupling.

Protocol:

Step 1: Synthesis of 2,3-Difluoro-6-methoxyphenyl Triflate

  • Dissolve this compound (1.0 eq.) in dry DCM (0.2 M) and cool to 0 °C.

  • Add pyridine (1.5 eq.) followed by the slow, dropwise addition of triflic anhydride (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed mixture of 2,3-Difluoro-6-methoxyphenyl triflate (1.0 eq.), the desired aryl boronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.) in a suitable flask, add a degassed solvent system such as 1,4-dioxane/water (4:1, 0.1 M).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 6-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Summary Table:

ParameterValue
Electrophile 2,3-Difluoro-6-methoxyphenyl Triflate
Nucleophile Aryl Boronic Acid
Catalyst Pd(PPh₃)₄ or similar Pd(0) complex
Base Potassium Carbonate
Solvent 1,4-Dioxane/Water
Temperature 80-100 °C
Typical Yield 60-80%
Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[21][22][23][24][25] This protocol enables the synthesis of a wide variety of aryl amines from the triflate of this compound.

Rationale:

Similar to the Suzuki coupling, this reaction requires the activation of the phenol as a triflate. The catalytic cycle involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.

Experimental Workflow:

Buchwald_Hartwig_Amination cluster_0 Triflate Formation cluster_1 Buchwald-Hartwig Amination A This compound D 2,3-Difluoro-6-methoxyphenyl Triflate A->D B, C, DCM, 0°C to rt B Triflic Anhydride C Pyridine J Reaction Mixture D->J E Amine (R-NH2) E->J F Pd Catalyst F->J G Ligand G->J H Base (e.g., NaOtBu) H->J I Solvent (e.g., Toluene) I->J K Heat J->K L Work-up & Purification K->L M Aryl Amine Product L->M

Workflow for Buchwald-Hartwig Amination.

Protocol:

Step 1: Synthesis of 2,3-Difluoro-6-methoxyphenyl Triflate

  • Follow the protocol described in section 2.1, Step 1.

Step 2: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 2,3-Difluoro-6-methoxyphenyl triflate (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq.).

  • Add dry, degassed toluene (0.1 M).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary Table:

ParameterValue
Electrophile 2,3-Difluoro-6-methoxyphenyl Triflate
Nucleophile Primary or Secondary Amine
Catalyst Pd₂(dba)₃ or similar Pd(0) complex
Ligand Bulky phosphine (e.g., XPhos, RuPhos)
Base Sodium tert-butoxide
Solvent Toluene
Temperature 80-110 °C
Typical Yield 55-75%

Conclusion

The derivatization of this compound offers a powerful and versatile entry point for the synthesis of novel small molecules in drug discovery. The protocols outlined in these application notes for Williamson ether synthesis, Steglich esterification, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide robust and adaptable methods for creating diverse chemical libraries. By leveraging the unique electronic and steric properties of the 2,3-difluoro-6-methoxyphenyl scaffold, researchers can systematically explore structure-activity relationships and advance the development of new therapeutic agents.

References

Application Notes & Protocols: O-Alkylation of 2,3-Difluoro-6-methoxyphenol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-OALK-DFMP-202601

Abstract

This document provides a comprehensive guide to the O-alkylation of 2,3-difluoro-6-methoxyphenol, a common synthetic transformation for introducing diverse alkyl groups onto a phenol moiety. The protocol is centered around the robust and versatile Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.[1][2] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and discuss the critical parameters that govern reaction success, including the choice of base, solvent, and alkylating agent. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for synthesizing substituted difluoromethoxybenzene derivatives.

Introduction and Scientific Rationale

The O-alkylation of phenols is a fundamental reaction in medicinal chemistry and materials science. The resulting aryl ethers are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and widely used methods for constructing ether linkages.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide or other substrate bearing a good leaving group.[3][4][5]

The substrate, this compound, presents specific electronic characteristics. The presence of two electron-withdrawing fluorine atoms on the aromatic ring increases the acidity of the phenolic proton compared to phenol itself. This enhanced acidity facilitates deprotonation, allowing for the use of milder bases to form the requisite nucleophilic phenoxide.

While the primary pathway is O-alkylation, a potential competing reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring.[6] The experimental conditions outlined in this protocol are optimized to strongly favor the desired O-alkylation pathway by selecting appropriate solvents and reaction conditions.[6]

Reaction Mechanism: The SN2 Pathway

The Williamson ether synthesis is a classic example of an SN2 reaction. The process can be broken down into two key steps:

  • Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group, generating a highly nucleophilic phenoxide anion.[1][7] The choice of base is crucial; it must be strong enough to deprotonate the phenol but should not promote unwanted side reactions.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.[4] A new carbon-oxygen bond is formed, yielding the desired ether product.

Williamson_Ether_Synthesis sub This compound phenoxide Phenoxide Anion (Nucleophile) sub->phenoxide + Base - HB⁺ base Base (e.g., K₂CO₃) alkyl_halide Alkyl Halide (R-X) product O-Alkylated Product phenoxide->product + R-X (SN2 Attack) salt Salt Byproduct (KX)

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the O-alkylation of this compound with a generic primary alkyl bromide. Quantities can be scaled as needed.

Materials and Equipment

Reagents:

  • This compound (≥98%)

  • Alkyl Bromide (e.g., Ethyl Bromide, Benzyl Bromide) (≥98%)

  • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Saturated aqueous Sodium Chloride (Brine)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas inlet

  • Glass funnel and separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Standard laboratory glassware

Reagent Summary Table
ReagentRoleMolar Equiv.Key Considerations
This compoundStarting Material / Nucleophile Precursor1.0Electron-deficient phenol, readily deprotonated.
Alkyl Bromide (R-Br)Electrophile1.1 - 1.5Use primary halides to avoid E2 elimination.[4]
Potassium Carbonate (K₂CO₃)Base1.5 - 2.0Mild, effective base for phenols.[8] Ensure it is anhydrous.
N,N-Dimethylformamide (DMF)Solvent-Polar aprotic solvent; solubilizes reagents and accelerates SN2 reactions.[2][9]
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Using a syringe, add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the phenol.

  • Reagent Addition:

    • Stir the suspension at room temperature for 15-20 minutes to allow for initial salt formation.

    • Slowly add the alkyl bromide (1.2 eq) to the reaction mixture via syringe.

    • Attach a condenser to the flask and heat the reaction mixture to 50-70 °C using an oil bath.[2]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours.

    • Use a solvent system such as 20% Ethyl Acetate in Hexanes.

    • The starting phenol should have a lower Rf value than the less polar ether product. The reaction is complete when the starting phenol spot is no longer visible by TLC. Reaction times typically range from 4 to 12 hours.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous mixture with ethyl acetate (3x the volume of DMF).

    • Combine the organic layers and wash sequentially with deionized water (2x) and then with saturated brine (1x) to remove residual DMF and salts.[10]

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[11]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final O-alkylated product.

    • Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: Overall experimental workflow for O-alkylation.

Discussion of Critical Parameters

The success of the Williamson ether synthesis hinges on the careful selection of reagents and conditions.

  • Choice of Base: While strong bases like sodium hydride (NaH) are effective, they are often unnecessary for acidic phenols and pose greater handling risks.[4] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally sufficient, safer, and easier to handle.[8][9] K₂CO₃ is a cost-effective and highly reliable choice for this transformation.

  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are essential.[1][2] These solvents effectively solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 reaction. Protic solvents (e.g., alcohols, water) should be avoided as they can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and potentially leading to C-alkylation.[6]

  • Choice of Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance. Therefore, primary alkyl halides (e.g., methyl, ethyl, benzyl) are the ideal substrates.[4] Secondary alkyl halides are less reactive and can lead to a competing E2 elimination side reaction, while tertiary alkyl halides will almost exclusively yield elimination products.[4] Alkyl iodides are typically more reactive than bromides, which are more reactive than chlorides.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction Inactive base (hydrated K₂CO₃). Insufficient temperature. Poor quality solvent.Use freshly opened or oven-dried K₂CO₃. Increase reaction temperature in 10°C increments. Use anhydrous grade solvent.
Low Yield Incomplete reaction. Loss of product during workup. Competing elimination (E2) reaction.Increase reaction time. Be careful during extractions; perform back-extraction of the aqueous layer. Use a primary alkyl halide.
Formation of Side Products C-alkylation. Elimination (alkene product).Ensure a polar aprotic solvent is used.[6] Use a primary alkyl halide and avoid excessively high temperatures.
Difficulty in Purification Product co-elutes with starting material or impurities. Residual DMF in crude product.Adjust the polarity of the chromatography eluent. Ensure thorough washing with water/brine during workup to remove DMF.

References

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Phenols in Modern Chemistry

Fluorinated aromatic compounds are cornerstone building blocks in the pharmaceutical and agrochemical industries. The strategic introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3-Difluoro-6-methoxyphenol, in particular, is a valuable intermediate for the synthesis of complex molecules where this specific substitution pattern is desired to fine-tune biological activity. This document provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals operating in a pilot plant environment. The protocols herein are developed with a focus on scalability, safety, and robustness.

Strategic Approach to Synthesis at Pilot Scale

The selected synthetic strategy for this compound is a two-step process commencing from the commercially available starting material, 3,4-difluoroanisole. This route is chosen for its efficiency, high yields, and the manageable operational parameters suitable for a pilot plant setting.

The overall synthetic transformation is depicted below:

Synthetic_Pathway 3,4-Difluoroanisole 3,4-Difluoroanisole Step_1 Step 1 3,4-Difluoroanisole->Step_1 Directed Ortho-Lithiation & Formylation Intermediate Intermediate Step_1->Intermediate 2,3-Difluoro-6- methoxybenzaldehyde Step_2 Step 2 Intermediate->Step_2 Dakin Oxidation Final_Product Final_Product Step_2->Final_Product 2,3-Difluoro-6- methoxyphenol Process_Flow cluster_0 Step 1: Formylation cluster_1 Step 2: Dakin Oxidation cluster_2 Purification Reactor1 500 L Reactor Quench1 DMF, then Acetic Acid/Water Reactor1->Quench1 Reagents1 3,4-Difluoroanisole LDA in THF Reagents1->Reactor1 Extraction1 Liquid-Liquid Extraction Quench1->Extraction1 Drying1 Drying over MgSO4 Extraction1->Drying1 Concentration1 Solvent Evaporation Drying1->Concentration1 Reagents2 Intermediate, NaOH, H2O2 Concentration1->Reagents2 2,3-Difluoro-6- methoxybenzaldehyde Reactor2 500 L Reactor Quench2 Na2SO3, then HCl Reactor2->Quench2 Reagents2->Reactor2 Extraction2 Liquid-Liquid Extraction Quench2->Extraction2 Drying2 Drying over Na2SO4 Extraction2->Drying2 Concentration2 Solvent Evaporation Drying2->Concentration2 Recrystallization Recrystallization Concentration2->Recrystallization Crude Product Filtration Filtration Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Final_Product Drying->Final_Product Pure 2,3-Difluoro-6- methoxyphenol

Application Note: 2,3-Difluoro-6-methoxyphenol as a Foundational Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design, often leading to compounds with superior efficacy, metabolic stability, and target-binding affinity. This document provides a detailed technical guide for researchers and synthetic chemists on the utility of 2,3-difluoro-6-methoxyphenol, a highly versatile and functionalized aromatic building block. We explore its physicochemical properties and demonstrate its application in the synthesis of key intermediates, such as nitroaromatics and boronic acids, which are precursors to potent classes of fungicides and herbicides. Detailed, field-proven protocols for these critical transformations are provided, underscoring the value of this reagent in the agrochemical discovery pipeline.

The Imperative of Fluorine in Agrochemical Discovery

The introduction of fluorine into bioactive molecules can profoundly alter their physicochemical properties in beneficial ways.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine substitution can modulate the acidity (pKa) of nearby functional groups and alter the lipophilicity of a molecule, which is critical for its transport through plant tissues and binding to target enzymes.[1] These modifications often result in enhanced biological activity and a more desirable toxicological profile. This compound emerges as a valuable starting material, offering a unique substitution pattern of electron-withdrawing fluorine atoms and an electron-donating methoxy group, alongside a reactive phenolic hydroxyl for diverse synthetic manipulations.

Physicochemical Properties & Structural Analysis

This compound is a solid at room temperature with properties that make it suitable for a range of synthetic transformations. Its key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₇H₆F₂O₂[2]
Molecular Weight 160.12 g/mol [2]
Melting Point 46 °C[2]
Appearance Crystalline Solid-
Solubility Soluble in common organic solvents (DCM, THF, Acetone)General Knowledge

The molecule's structure is primed for selective functionalization. The phenolic hydroxyl group is the primary site for nucleophilic reactions, such as etherification. The aromatic ring, activated by the hydroxyl and methoxy groups, is susceptible to electrophilic substitution, while the fluorine atoms direct these substitutions and influence the overall electronic profile of the ring.

Strategic Application in Agrochemical Synthesis

While many complex agrochemicals are protected by patents, the utility of a building block is best demonstrated by its ability to form versatile intermediates that are readily incorporated into known bioactive scaffolds. Below, we illustrate the conversion of this compound into two such high-value intermediates.

Workflow: From Building Block to Advanced Intermediates

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Versatile Intermediates cluster_3 Target Agrochemical Classes A This compound B Electrophilic Nitration A->B HNO₃/H₂SO₄ C Borylation via Triflate Intermediate A->C 1. Tf₂O, Pyridine 2. B₂Pin₂, Pd Catalyst D 2,3-Difluoro-6-nitrophenol B->D E 2,3-Difluoro-6-methoxyphenylboronic acid C->E F Amine-derived Fungicides (e.g., SDHIs) D->F Reduction (Fe/HCl) Amide Coupling G Biaryl Herbicides (e.g., PPO Inhibitors) E->G Suzuki Coupling

Caption: Synthetic pathways from this compound.

Intermediate for Fungicides: 2,3-Difluoro-6-nitrophenol

Aromatic nitro compounds are foundational intermediates in industrial synthesis. The nitro group can be readily reduced to an amine, which can then be acylated or otherwise functionalized to build complex molecules. Many modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class, contain an amide linkage derived from an aromatic amine.[1][3] The synthesis of 2,3-difluoro-6-nitrophenol from the parent phenol is a critical first step in accessing these scaffolds.[4]

Intermediate for Herbicides: 2,3-Difluoro-6-methoxyphenylboronic acid

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl compounds. Many herbicides, including protoporphyrinogen oxidase (PPO) inhibitors, feature a biaryl core structure.[5] Converting this compound into its corresponding boronic acid or boronate ester derivative transforms it into a potent coupling partner for these reactions, enabling rapid library synthesis and lead optimization.[6]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for the synthesis of key intermediates.

Protocol 1: Electrophilic Nitration for the Synthesis of 2,3-Difluoro-6-nitrophenol

This protocol describes the regioselective nitration of the electron-rich aromatic ring. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. Given the substitution pattern, the nitration is expected to occur at the C6 position.

Reaction Scheme: Nitration of this compound

Caption: Synthesis of 2,3-Difluoro-6-nitrophenol.

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
This compound160.125.00 g31.21.0
Dichloromethane (DCM)-100 mL--
Sulfuric Acid (H₂SO₄, 98%)98.085.0 mL~92~3.0
Nitric Acid (HNO₃, 70%)63.012.2 mL~34.31.1

Procedure

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (5.00 g, 31.2 mmol).

  • Dissolution: Add dichloromethane (100 mL) and stir until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add nitric acid (2.2 mL) to chilled sulfuric acid (5.0 mL) at 0 °C.

    • Causality Note: This exothermic reaction is performed slowly and at low temperature to prevent overheating and the formation of unwanted byproducts. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Addition: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2 hours.

  • Quenching: Slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

    • Causality Note: The bicarbonate wash neutralizes any remaining acid, which is crucial to prevent product degradation during solvent evaporation.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2,3-difluoro-6-nitrophenol as a yellow crystalline solid.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and must be controlled with slow addition and cooling.

Protocol 2: Synthesis of 2,3-Difluoro-6-methoxyphenylboronic acid

This two-step protocol first converts the phenolic hydroxyl into a triflate, an excellent leaving group. The triflate is then subjected to a palladium-catalyzed borylation reaction to install the boronic acid group, a key functional handle for Suzuki cross-coupling reactions.

Reaction Scheme: Synthesis of 2,3-Difluoro-6-methoxyphenylboronic acid

Caption: Two-step synthesis of the boronate ester intermediate.

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
Step 1: Triflation
This compound160.123.20 g20.01.0
Dichloromethane (DCM)-80 mL--
Pyridine79.102.4 mL30.01.5
Triflic Anhydride (Tf₂O)282.144.0 mL24.01.2
Step 2: Borylation
Crude Aryl Triflate~292.18~5.8 g~20.01.0
Bis(pinacolato)diboron (B₂Pin₂)253.946.10 g24.01.2
Pd(dppf)Cl₂731.73732 mg1.00.05
Potassium Acetate (KOAc)98.145.89 g60.03.0
1,4-Dioxane (anhydrous)-100 mL--

Procedure

  • Step 1: Triflate Formation a. Dissolve this compound (3.20 g, 20.0 mmol) in anhydrous DCM (80 mL) in a flame-dried flask under a nitrogen atmosphere. b. Cool the solution to 0 °C and add pyridine (2.4 mL, 30.0 mmol).

    • Causality Note: Pyridine acts as a mild base to neutralize the triflic acid byproduct generated during the reaction, preventing side reactions. c. Slowly add triflic anhydride (4.0 mL, 24.0 mmol) dropwise. A color change and formation of a precipitate (pyridinium triflate) may be observed. d. Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour. e. Quench the reaction with 1M HCl (50 mL). Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate in vacuo. The crude aryl triflate is used directly in the next step without further purification.

  • Step 2: Miyaura Borylation a. To a flame-dried flask, add the crude aryl triflate, bis(pinacolato)diboron (6.10 g, 24.0 mmol), potassium acetate (5.89 g, 60.0 mmol), and Pd(dppf)Cl₂ (732 mg, 1.0 mmol).

    • Causality Note: Potassium acetate is the base required for the catalytic cycle of the Miyaura borylation. Pd(dppf)Cl₂ is a robust catalyst for this type of cross-coupling. b. Evacuate and backfill the flask with nitrogen three times. c. Add anhydrous, degassed 1,4-dioxane (100 mL) via cannula. d. Heat the reaction mixture to 80 °C and stir for 12 hours under nitrogen. e. Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. f. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired boronate ester. The ester can be hydrolyzed to the boronic acid if required.

Conclusion

This compound is a potent and versatile building block for the synthesis of advanced agrochemical intermediates. Its unique electronic and structural features allow for selective transformations, including electrophilic substitution and cross-coupling reactions. The protocols detailed herein provide reliable and scalable methods for producing high-value nitroaromatic and boronic acid derivatives, opening the door for the rapid development of novel fungicides, herbicides, and other crop protection agents. Researchers in the agrochemical field can leverage this building block to accelerate their discovery programs and create more effective and sustainable agricultural solutions.

References

Topic: Synthetic Routes to 2,3-Difluoro-6-methoxybenzaldehyde from the Phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

2,3-Difluoro-6-methoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring two adjacent fluorine atoms, a methoxy group, and a reactive aldehyde, makes it a valuable intermediate. This document provides detailed application notes and protocols for the synthesis of this compound, starting from the corresponding phenol, 2,3-difluoro-6-methoxyphenol. We explore several ortho-formylation strategies, explaining the mechanistic rationale behind each approach and providing step-by-step protocols grounded in established chemical principles. The aim is to equip researchers with a robust guide for the reliable synthesis of this important molecule.

Introduction: The Significance of Fluorinated Benzaldehydes

Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3-Difluoro-6-methoxybenzaldehyde, with its specific arrangement of electron-withdrawing fluorine atoms and an electron-donating methoxy group, presents a unique electronic landscape, making it a crucial precursor for complex molecular architectures.

The primary challenge in synthesizing this target lies in the selective introduction of a formyl (-CHO) group onto the phenol ring, ortho to the hydroxyl group. The presence of two deactivating fluorine atoms makes the aromatic ring less susceptible to standard electrophilic aromatic substitution reactions. Therefore, synthetic strategies must be chosen carefully to overcome this reduced reactivity and to ensure high regioselectivity. This guide focuses on direct formylation methods starting from this compound.

Strategic Overview: Ortho-Formylation of a Deactivated Phenol

The direct formylation of phenols to produce salicylaldehydes (ortho-hydroxybenzaldehydes) is a cornerstone of organic synthesis. However, the substrate , this compound, presents a distinct challenge. The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. Conversely, the hydroxyl and methoxy groups are activating, ortho-para directing substituents.

The desired product requires formylation at the C4 position, which is ortho to the hydroxyl group but para to the methoxy group. This position is sterically accessible and electronically favored by both activating groups. Several classical and modern formylation reactions are considered, with a focus on methods known for their high ortho-selectivity in phenols.

G cluster_0 Synthetic Approach cluster_1 Ortho-Formylation Methods Start This compound MethodA Route A: MgCl2-Mediated Formylation Start->MethodA MethodB Route B: Duff Reaction Start->MethodB MethodC Route C: Reimer-Tiemann Reaction Start->MethodC Product 2,3-Difluoro-6-methoxybenzaldehyde MethodA->Product MethodB->Product MethodC->Product

Figure 1: Overview of proposed synthetic routes.

Recommended Synthetic Protocols

We present three potential routes for the ortho-formylation of this compound. Route A is highly recommended due to its reported high yields and excellent regioselectivity for phenols.[1][2] Routes B and C are classical alternatives with specific advantages and disadvantages.

Route A: Magnesium Chloride-Mediated Ortho-Formylation (Casnati-Skattebøl Method)

This method is often the most effective for the ortho-formylation of phenols, proceeding through a magnesium-chelated intermediate that directs the electrophile (derived from paraformaldehyde) specifically to the ortho position.[3][4] The chelation enhances the nucleophilicity of the ring and ensures high regioselectivity.

Mechanism Rationale: The reaction involves the formation of a magnesium phenoxide. The magnesium ion coordinates with both the phenoxide oxygen and the oxygen of paraformaldehyde, creating a six-membered transition state. This conformation brings the electrophilic carbon of formaldehyde into close proximity with the ortho-carbon of the phenol, leading to selective formylation.[2]

G cluster_0 Route A: MgCl2-Mediated Formylation Phenol This compound Reagents + Paraformaldehyde + MgCl₂ + Triethylamine Intermediate Chelated Intermediate (Ortho-Directing) Reagents->Intermediate Reflux in THF Product 2,3-Difluoro-6-methoxybenzaldehyde Intermediate->Product Acidic Workup

Figure 2: Workflow for Route A.

Experimental Protocol:

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous magnesium chloride (2.2 eq) and paraformaldehyde (3.0 eq) under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of triethylamine (2.2 eq). Stir the resulting slurry for 15 minutes at room temperature.

  • Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 66-70°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction to room temperature, dilute the mixture with diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (3 times) and brine (2 times).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,3-difluoro-6-methoxybenzaldehyde.

Route B: The Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like trifluoroacetic acid (TFA) or glyceroboric acid.[5][6] It is particularly effective for electron-rich phenols and generally favors ortho-formylation.[7][8]

Mechanism Rationale: Under acidic conditions, HMTA decomposes to form an electrophilic iminium ion. The phenol attacks this electrophile in a Mannich-type reaction. The resulting benzylamine intermediate undergoes intramolecular redox and subsequent hydrolysis during acidic workup to yield the final aldehyde product.[5]

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in trifluoroacetic acid (TFA).

  • Reagent Addition: Add hexamethylenetetramine (HMTA) (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 40°C.

  • Reaction: Heat the mixture to reflux (80-90°C) for 5-10 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture and carefully pour it into a beaker containing ice and 2 M sulfuric acid. Heat this aqueous mixture to reflux for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • Workup: After cooling, extract the mixture with ethyl acetate or dichloromethane (3 times).

  • Purification: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography or recrystallization.

Route C: The Reimer-Tiemann Reaction

This classic reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide.[9][10] The reactive electrophile is dichlorocarbene (:CCl₂).[11][12]

Mechanism Rationale: The strong base deprotonates both the phenol to form the highly nucleophilic phenoxide and the chloroform to generate the dichlorocarbene electrophile. The electron-rich phenoxide ring attacks the dichlorocarbene. The resulting intermediate is hydrolyzed during the workup to form the aldehyde.[9] While effective, this reaction can suffer from moderate yields and the formation of byproducts.[13]

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq) in a 20-30% aqueous solution of sodium hydroxide in a round-bottom flask.

  • Reagent Addition: Add chloroform (3.0-4.0 eq) to the solution. The reaction is biphasic, so vigorous stirring is essential. The use of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) can improve yields.

  • Reaction: Heat the mixture to 60-70°C with vigorous stirring for 3-5 hours.

  • Workup: Cool the reaction mixture and carefully acidify it with dilute hydrochloric acid until it is acidic (pH ~2-3).

  • Extraction: Extract the product into diethyl ether or ethyl acetate (3 times).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The desired product is typically purified from unreacted starting material and potential para-isomers via column chromatography.

Comparative Analysis and Data Summary

The choice of synthetic route will depend on available reagents, scale, and desired purity. The following table summarizes the key aspects of each proposed protocol.

Parameter Route A: MgCl₂-Mediated Route B: Duff Reaction Route C: Reimer-Tiemann
Formylating Agent ParaformaldehydeHexamethylenetetramine (HMTA)Chloroform / Dichlorocarbene
Key Reagents MgCl₂, TriethylamineTrifluoroacetic Acid (TFA)NaOH or KOH
Selectivity Excellent ortho-selectivity[1]Good ortho-selectivity[5]Predominantly ortho, but para-isomer possible[11]
Reaction Conditions Reflux in THF (moderate)Reflux in TFA (harsh acid)Reflux with strong base (biphasic)
Advantages High yields, clean reaction, high selectivity.[3]Single-step formylation.Uses inexpensive, common reagents.
Potential Challenges Requires anhydrous conditions.Strong acidic conditions may not be compatible with sensitive functional groups.Moderate yields, potential byproducts, vigorous stirring required.[13]

Conclusion

The synthesis of 2,3-Difluoro-6-methoxybenzaldehyde from its corresponding phenol can be effectively achieved through several ortho-formylation methods. For researchers seeking high yields and excellent regioselectivity, the Magnesium Chloride-Mediated Ortho-Formylation (Route A) is the most highly recommended approach.[2] The Duff Reaction (Route B) offers a viable alternative, particularly if the substrate is stable to strong acid. The Reimer-Tiemann reaction (Route C), while classic, is generally less efficient for this type of transformation. The protocols and comparative data provided in this note serve as a comprehensive guide for scientists in the fields of chemical synthesis and drug development to produce this valuable building block efficiently and reliably.

References

Application Notes and Protocols for 2,3-Difluoro-6-methoxyphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluoro-6-methoxyphenol is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms and a methoxy group on the phenol ring, make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. As with any specialized chemical reagent, a thorough understanding of its properties and the implementation of rigorous handling and storage protocols are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This document provides a comprehensive guide to the safe handling and storage of this compound. The protocols and recommendations outlined herein are grounded in established safety principles for phenolic and fluorinated compounds and are designed to provide researchers, scientists, and drug development professionals with the necessary information to work with this compound responsibly. The causality behind each procedural step is explained to foster a deeper understanding of the associated risks and mitigation strategies.

Hazard Identification and GHS Classification

While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, a conservative hazard assessment can be made based on the known properties of structurally similar compounds, such as 2,3-difluoro-6-methoxybenzaldehyde and other substituted phenols. Based on this data, this compound should be handled as a substance with the following potential hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Irritation: Likely to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Acute Toxicity (Oral, Dermal, Inhalation): Should be considered harmful if swallowed, in contact with skin, or if inhaled, as is common for many substituted phenols.

Globally Harmonized System (GHS) Classification (Inferred)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed
Acute Toxicity (Dermal)4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)4H332: Harmful if inhaled

Note: This classification is inferred from structurally related compounds and should be treated as a precautionary guideline. Always consult the supplier-specific SDS upon receipt of the material.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for its appropriate handling and storage.

PropertyValueSource
Molecular Formula C₇H₆F₂O₂N/A
Molecular Weight 160.12 g/mol N/A
Appearance Solid (crystalline powder)Inferred from similar compounds
Melting Point 46 °C[1]
Boiling Point Not readily available
Solubility Soluble in organic solvents such as alcohols and ketones; sparingly soluble in water.Inferred from general phenol properties

Safe Handling Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting. The "why" behind each step is critical for cultivating a strong safety culture.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the first line of defense against chemical exposure. The minimum required PPE for handling this compound includes:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]

  • Hand Protection: Chemical-resistant gloves are essential. Given the nature of fluorinated phenols, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.[2]

  • Body Protection: A flame-resistant laboratory coat must be worn at all times. For larger quantities or when splashing is likely, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood to prevent inhalation.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from retrieval to use in an experiment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don Appropriate PPE Gather 2. Gather All Necessary Equipment FumeHood 3. Verify Fume Hood Functionality Retrieve 4. Retrieve from Storage FumeHood->Retrieve Weigh 5. Weigh Solid in Fume Hood Dissolve 6. Dissolve in Appropriate Solvent Reaction 7. Add to Reaction Vessel Clean 8. Clean Glassware and Spatulas Reaction->Clean Waste 9. Dispose of Contaminated Materials Return 10. Return Stock to Storage RemovePPE 11. Remove PPE and Wash Hands

A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure you are wearing all the required PPE. Gather all necessary glassware, spatulas, and solvents. Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Retrieval: Retrieve the container of this compound from its designated storage location.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations inside a chemical fume hood to minimize the risk of inhalation.

    • Use a clean, dry spatula for transferring the solid. Avoid generating dust.

    • If transferring to a container with a narrow opening, use a powder funnel.

    • Close the primary container tightly immediately after use.

  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly while stirring. This helps to control the dissolution process and prevent splashing.

  • Reaction Setup: When adding the compound or its solution to a reaction mixture, do so in a controlled manner, for instance, via an addition funnel for liquids or in portions for solids.

  • Post-Handling:

    • Thoroughly clean all contaminated glassware and equipment after use.

    • Dispose of any contaminated disposable items (e.g., weighing paper, gloves) in a designated hazardous waste container.

    • Return the stock container of this compound to its proper storage location.

    • Remove your PPE in the correct order to avoid cross-contamination and wash your hands thoroughly with soap and water.

Storage Guidelines

Proper storage of this compound is crucial for maintaining its chemical integrity and for the safety of the laboratory environment.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound.

ParameterRecommendationRationale
Temperature Cool, dry placeTo prevent degradation and potential sublimation.
Atmosphere Tightly sealed containerTo protect from atmospheric moisture and contaminants.
Light Protect from lightPhenolic compounds can be light-sensitive and may discolor or degrade upon exposure.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and acid chlorides.[4]To prevent potentially vigorous or exothermic reactions.
Storage Location Decision Tree

The following diagram provides a logical decision-making process for selecting an appropriate storage location for this compound.

StorageDecisionTree Start Start: New Container of This compound IsDesignatedArea Is there a designated storage area for phenolic compounds? Start->IsDesignatedArea YesDesignated Store in Designated Area IsDesignatedArea->YesDesignated Yes NoDesignated Select a cool, dry, and well-ventilated location. IsDesignatedArea->NoDesignated No FinalCheck Log the location and quantity in the chemical inventory. YesDesignated->FinalCheck CheckIncompatibles Are there incompatible materials (strong oxidizers, bases) nearby? NoDesignated->CheckIncompatibles YesIncompatibles Relocate incompatible materials or find a different location. CheckIncompatibles->YesIncompatibles Yes NoIncompatibles Store the container, ensuring it is tightly sealed and protected from light. CheckIncompatibles->NoIncompatibles No YesIncompatibles->NoDesignated NoIncompatibles->FinalCheck

A decision tree for the proper storage of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

The following first aid measures are based on guidelines for phenolic and fluorinated compounds.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. For phenol exposures, it is often recommended to wipe the affected area with polyethylene glycol (PEG-300 or PEG-400) if available, before washing with water.[6] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and able to swallow, give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all contaminated cleaning materials in the hazardous waste container.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or environmental health and safety office.

    • Provide them with the identity of the spilled material and any other relevant information.

Waste Disposal

All waste materials containing this compound, including contaminated consumables, absorbent materials from spills, and excess solutions, must be disposed of as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with other incompatible waste streams.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate knowledge and precautions. By understanding its potential hazards, consistently using the correct personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can minimize risks and ensure a safe and productive laboratory environment. The causality-driven approach to these guidelines is intended to empower scientists to make informed decisions and to foster a proactive safety culture.

References

Application Notes & Protocols: 2,3-Difluoro-6-methoxyphenol as a Strategic Precursor for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and receptor binding affinity of drug candidates.[1][2] This guide provides an in-depth exploration of 2,3-Difluoro-6-methoxyphenol, a versatile and highly functionalized building block for the synthesis of novel fluorinated heterocycles. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into reaction mechanisms, protocol optimization, and practical applications. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of new chemical entities.

Introduction: The Strategic Value of this compound

Fluorinated heterocycles are prevalent in a remarkable number of top-selling pharmaceuticals and agrochemicals.[3][4] The unique electronic properties of the fluorine atom can enhance a molecule's pharmacokinetic profile, leading to improved efficacy and safety.[5] this compound emerges as a particularly valuable precursor for several key reasons:

  • Activated Aromatic System: The two vicinal fluorine atoms render the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions—a powerful method for heterocycle annulation.[6][7]

  • Ortho/Para Directing Groups: The potent activating methoxy group (-OCH₃) and the phenolic hydroxyl group (-OH) work in concert to direct and facilitate electrophilic substitutions and metallation reactions, offering regioselective control over functionalization.

  • Multiple Reaction Handles: The presence of three distinct functional sites—the phenolic hydroxyl, and two displaceable fluorine atoms—provides synthetic versatility, allowing for sequential and diverse reaction pathways to construct complex molecular architectures.

This guide details two primary, robust strategies for leveraging this precursor: Tandem SNAr/Cyclization for the synthesis of fluorinated benzofurans and Palladium-Catalyzed Annulation for constructing fused heterocyclic systems.

Strategic Pathway I: Synthesis of Fluorinated 3-Aminobenzofurans via Tandem SNAr-Cyclocondensation

This strategy harnesses the inherent electrophilicity of the fluorinated ring in a one-pot tandem reaction. The process involves an initial intermolecular SNAr reaction followed by an intramolecular cyclization, providing rapid access to the valuable benzofuran scaffold.[8]

Mechanistic Rationale

The reaction proceeds via an addition-elimination mechanism, which is characteristic of SNAr reactions.[9][10] The electron-withdrawing fluorine atoms stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of a fluoride ion.[6] The choice of a bis-nucleophile, such as an α-hydroxycarbonyl compound, is critical. The more acidic phenolic hydroxyl of the α-hydroxycarbonyl compound initiates the SNAr attack. Following this initial substitution, a base-mediated deprotonation of the α-carbon facilitates an intramolecular cyclization onto the carbonyl group, which, after condensation, yields the 3-aminobenzofuran core.

Caption: Generalized SNAr-Cyclization Pathway.

Detailed Experimental Protocol

Reaction: Synthesis of 3-amino-4-fluoro-7-methoxy-2-phenylbenzofuran

  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, 1.60 g, 10.0 mmol) and 2-hydroxy-2-phenylacetonitrile (1.1 eq, 1.47 g, 11.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq, 3.75 mL, 25.0 mmol) dropwise to the solution. An exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to 80 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting phenol is complete.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) with stirring. A precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL). The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the title compound as a solid.

Data and Expected Outcome
ParameterExpected Value
Typical Yield 65-80%
Physical Appearance Off-white to pale yellow solid
¹⁹F NMR (CDCl₃) δ approx. -140 to -150 ppm
HRMS (ESI) Calculated m/z for C₁₅H₁₂FNO₂ [M+H]⁺

Causality and Troubleshooting:

  • Why DBU? DBU is a non-nucleophilic, strong base, ideal for promoting both the initial SNAr reaction by enhancing the nucleophilicity of the hydroxyl group and the subsequent intramolecular cyclization without competing as a nucleophile itself.[8]

  • Why DMF? A polar aprotic solvent like DMF is essential to solvate the ionic intermediates of the SNAr mechanism and to allow the reaction to be heated to a sufficient temperature.[8]

  • No Product Formation? Ensure all reagents and the solvent are anhydrous. Water can hydrolyze the nitrile and inhibit the reaction. Confirm the purity of the starting phenol.

Strategic Pathway II: Synthesis of Fluorinated Benzofuro[2,3-c]pyridines via Palladium-Catalyzed Annulation

This advanced strategy involves converting the phenol into a triflate, a versatile leaving group for cross-coupling reactions. A subsequent intramolecular cyclization builds a second heterocyclic ring, demonstrating the precursor's utility in constructing more complex, fused systems. This approach is analogous to methods used for synthesizing various benzofuro-fused heterocycles.[11]

Mechanistic Rationale

The synthesis is a multi-step process that relies on the principles of organometallic catalysis.

  • Triflation: The phenolic hydroxyl group is converted to a trifluoromethanesulfonate (triflate, -OTf) group. This is a highly efficient leaving group for Pd-catalyzed cross-coupling.

  • Sonogashira Coupling: The triflate is reacted with a terminal alkyne bearing a nucleophilic group (e.g., an amino-substituted alkyne) under Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, and a base).[12] This step forms a new C-C bond.

  • Intramolecular Annulation: The newly introduced alkyne and the adjacent fluorine atom are now positioned for an intramolecular cyclization. A strong base can promote a nucleophilic attack from the tethered amino group onto the C-F bond, leading to the formation of the fused pyridine ring.

Caption: Multi-step workflow for fused heterocycle synthesis.

Detailed Experimental Protocol

Step A: Synthesis of 2,3-difluoro-6-methoxyphenyl trifluoromethanesulfonate

  • Setup: Dissolve this compound (1.0 eq, 1.60 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) in a flask under N₂ and cool to 0 °C.

  • Base Addition: Add anhydrous pyridine (1.5 eq, 1.2 mL, 15.0 mmol).

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq, 2.0 mL, 12.0 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction with 1M HCl (20 mL). Separate the organic layer, wash with brine (20 mL), dry over MgSO₄, and concentrate in vacuo. The crude triflate is often used directly in the next step.

Step B & C: One-Pot Sonogashira Coupling and Annulation

  • Setup: To the crude triflate from Step A, add 3-aminopropyne (1.5 eq, 0.83 g, 15.0 mmol), Pd(PPh₃)₄ (0.05 eq, 578 mg, 0.5 mmol), and Copper(I) iodide (0.1 eq, 95 mg, 0.5 mmol).

  • Solvent & Base: Add anhydrous DMF (30 mL) and triethylamine (Et₃N) (3.0 eq, 4.2 mL, 30.0 mmol).

  • Coupling Reaction: Heat the mixture to 60 °C for 6 hours. Monitor by TLC/LC-MS for the disappearance of the triflate.

  • Annulation: After cooling slightly, add sodium hydride (60% dispersion in mineral oil, 2.0 eq, 800 mg, 20.0 mmol) portion-wise at room temperature (CAUTION: H₂ gas evolution). Heat the mixture to 100 °C for 4 hours.

  • Work-up & Purification: Cool to 0 °C and carefully quench with saturated NH₄Cl solution. Extract with ethyl acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel) to obtain the target benzofuro[2,3-c]pyridine.

Safety and Handling

  • This compound: Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Triflic Anhydride (Tf₂O): Highly corrosive and moisture-sensitive. Handle with extreme care under inert atmosphere.

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle as a mineral oil dispersion in a fume hood.

  • Palladium Catalysts: Handle with care; potential sensitizers.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for accessing novel fluorinated heterocyclic scaffolds. The presented protocols for tandem SNAr-cyclization and palladium-catalyzed annulation provide reliable and adaptable routes to medicinally relevant cores like benzofurans and fused pyridines. The strategic positioning of the fluoro, methoxy, and hydroxyl groups allows for a high degree of synthetic control. Future work could explore other transformations, such as ortho-lithiation followed by trapping with electrophiles[13], or using the hydroxyl group to direct C-H activation reactions, further expanding the library of accessible fluorinated heterocycles for drug discovery programs.[14]

References

Troubleshooting & Optimization

"common byproducts in the synthesis of 2,3-Difluoro-6-methoxyphenol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-6-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that may arise during the synthesis of this important fluorinated phenol derivative. Our goal is to provide practical, experience-based insights to help you troubleshoot and optimize your experimental outcomes.

Introduction: Navigating the Synthesis of a Multifunctional Phenol

The synthesis of this compound presents unique challenges due to the electronic nature of the fluorine and methoxy substituents on the aromatic ring. These groups influence the regioselectivity of synthetic transformations and can lead to the formation of various byproducts. Understanding the potential pitfalls and having a clear strategy for identification and mitigation is crucial for a successful synthesis. This guide provides a structured approach to troubleshooting common issues, focusing on the causality behind byproduct formation and offering validated analytical and purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: What are the most probable synthetic precursors for this compound, and what are the initial purity concerns?

A common and logical starting point for the synthesis of this compound is the reduction of a nitro group from a precursor like 2,3-difluoro-6-nitrophenol, followed by methylation, or methylation followed by reduction. Alternatively, a synthetic route may commence from 3,4-difluoroanisole.[1]

Initial purity concerns often revolve around isomeric impurities. For instance, in the synthesis of 2,3-difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene, the presence of other isomers is a primary concern.[2][3] The purification of the intermediate 2,3-difluoro-6-methoxybenzaldehyde via recrystallization suggests that the initial crude product contains impurities that need to be removed.[1]

Q2: During the synthesis, I've observed multiple spots on my TLC plate that are close in Rf value to my product. What are the likely isomeric byproducts?

The formation of isomeric byproducts is a frequent challenge in aromatic chemistry. Depending on your synthetic route, you may encounter the following:

  • Positional Isomers: If your synthesis involves electrophilic or nucleophilic aromatic substitution, you may form isomers where the substituents are in different positions on the aromatic ring. For example, starting from a difluorinated compound, substitution reactions can sometimes yield a mixture of isomers if the directing effects of the existing substituents are not highly selective.

  • Incomplete Methylation/Demethylation: If your synthesis involves the methylation of a phenol or the demethylation of an anisole derivative, you could have byproducts resulting from incomplete reactions. For instance, if you are methylating a di- or tri-hydroxylated precursor, you may see mono- or di-methylated byproducts alongside your desired product.

  • Over-fluorination or Incomplete Fluorination: In syntheses involving fluorination steps, it's possible to have byproducts with either too many or too few fluorine atoms.

To address this, careful optimization of reaction conditions (temperature, reaction time, and stoichiometry of reagents) is crucial.

Q3: My final product has a persistent color, even after initial purification. What could be the cause?

A persistent color in your final product often indicates the presence of trace impurities, which can include:

  • Oxidized Phenolic Byproducts: Phenols are susceptible to oxidation, which can form highly colored quinone-type structures. This is particularly a risk in alkaline conditions or in the presence of air and light.[4]

  • Residual Nitro Compounds: If your synthesis involves the reduction of a nitro group, any unreacted nitro-aromatic starting material or intermediates can impart a yellow or orange color to the product. Even trace amounts can be highly colored.

  • Complexes with Metal Catalysts: If a metal catalyst (e.g., palladium for a cross-coupling reaction) was used, residual metal can form colored complexes.

To mitigate these issues, consider the following:

  • Purging with Inert Gas: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Thorough Purification: Employ purification techniques such as column chromatography on silica gel, recrystallization from a suitable solvent system (e.g., ether/petroleum ether), or steam distillation to remove colored impurities.[1][4]

  • Activated Carbon Treatment: A charcoal treatment of a solution of your crude product can sometimes be effective in removing colored impurities.

Q4: What analytical techniques are best suited for identifying and quantifying byproducts in my synthesis?

A multi-pronged analytical approach is recommended for robust characterization of your product and its impurities:

Analytical TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for identifying volatile byproducts and isomers. The mass fragmentation patterns can help elucidate the structures of unknown impurities.[5]
High-Performance Liquid Chromatography (HPLC) Excellent for quantifying the purity of your final product and resolving non-volatile byproducts. A UV detector is commonly used for aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation of your desired product and can help identify and quantify major byproducts. ¹⁹F NMR is particularly useful for fluorinated compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for confirming the presence of key functional groups (e.g., -OH, -OCH₃, C-F) and can indicate the presence of unexpected functional groups in byproducts.

For routine analysis of phenols, gas chromatography with a flame ionization detector (GC-FID) is also a reliable method.[6][7]

Visualizing a Potential Synthetic Pathway and Byproduct Formation

The following diagram illustrates a plausible synthetic pathway starting from 2,3,4-trifluoronitrobenzene, highlighting key steps where byproducts may form.

Synthesis_Byproducts cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Methylation cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Diazotization and Hydrolysis 2,3,4-Trifluoronitrobenzene 2,3,4-Trifluoronitrobenzene 2,3-Difluoro-6-nitrophenol 2,3-Difluoro-6-nitrophenol 2,3,4-Trifluoronitrobenzene->2,3-Difluoro-6-nitrophenol NaOH(aq) Isomeric Nitrophenols Isomeric Nitrophenols 2,3-Difluoro-6-nitrophenol->Isomeric Nitrophenols Side Reaction 2,3-Difluoro-6-nitroanisole 2,3-Difluoro-6-nitroanisole 2,3-Difluoro-6-nitrophenol->2,3-Difluoro-6-nitroanisole Methylating Agent (e.g., (CH₃)₂SO₄) Incomplete Methylation Incomplete Methylation 2,3-Difluoro-6-nitroanisole->Incomplete Methylation Side Reaction 2,3-Difluoro-6-methoxyaniline 2,3-Difluoro-6-methoxyaniline 2,3-Difluoro-6-nitroanisole->2,3-Difluoro-6-methoxyaniline Reducing Agent (e.g., H₂, Pd/C) Incomplete Reduction Byproducts Incomplete Reduction Byproducts 2,3-Difluoro-6-methoxyaniline->Incomplete Reduction Byproducts Side Reaction This compound This compound 2,3-Difluoro-6-methoxyaniline->this compound 1. NaNO₂, H₂SO₄ 2. H₂O, Δ Azo Compounds Azo Compounds This compound->Azo Compounds Side Reaction

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and optimized synthesis.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and methoxy substituents. The synthesis of this and similar highly substituted phenols can be challenging, often requiring careful control of reaction conditions to achieve high yields and purity.

This guide outlines a robust two-step synthetic pathway starting from the commercially available 3,4-difluoroanisole. The synthesis involves an initial ortho-lithiation and formylation to produce an aldehyde intermediate, which is then converted to the desired phenol via a Baeyer-Villiger oxidation.

Proposed Synthetic Pathway

A reliable synthetic route to this compound is a two-step process. The first step involves the regioselective formylation of 3,4-difluoroanisole to yield 2,3-difluoro-6-methoxybenzaldehyde. The second step is the oxidation of this aldehyde to the target phenol.

Synthetic_Pathway Start 3,4-Difluoroanisole Intermediate 2,3-Difluoro-6-methoxybenzaldehyde Start->Intermediate 1. LDA, THF, -75 °C 2. DMF Product This compound Intermediate->Product m-CPBA, DCM

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This procedure is adapted from a known synthesis of the target aldehyde.[1]

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
3,4-Difluoroanisole144.1110.0 g69.4 mmol
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene-38.2 mL76.4 mmol
Anhydrous Tetrahydrofuran (THF)-150 mL-
N,N-Dimethylformamide (DMF), anhydrous73.096.0 mL77.4 mmol
Acetic Acid60.056.5 mL-
Diethyl ether-200 mL-
0.2 N Hydrochloric acid-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (100 mL).

  • Cool the flask to -75 °C in a dry ice/acetone bath.

  • Slowly add the 2.0 M LDA solution via syringe, maintaining the temperature below -70 °C.

  • In a separate flask, dissolve 3,4-difluoroanisole (10.0 g, 69.4 mmol) in anhydrous THF (50 mL).

  • Add the 3,4-difluoroanisole solution dropwise to the LDA solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -75 °C for 1 hour.

  • Slowly add anhydrous DMF (6.0 mL, 77.4 mmol) dropwise, keeping the temperature at -70 °C.

  • Continue stirring at -70 °C for an additional 15 minutes.

  • Quench the reaction by the slow addition of acetic acid (6.5 mL), followed by water (100 mL), allowing the mixture to warm to 10 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), 0.2 N aqueous hydrochloric acid (100 mL), and brine (100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of diethyl ether and petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde.

Part 2: Baeyer-Villiger Oxidation to this compound

This is a generalized procedure for the Baeyer-Villiger oxidation of an aromatic aldehyde.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2,3-Difluoro-6-methoxybenzaldehyde172.135.0 g29.0 mmol
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%172.577.8 g~34.8 mmol
Dichloromethane (DCM)-100 mL-
Saturated aqueous sodium bicarbonate-100 mL-
Saturated aqueous sodium sulfite-50 mL-
1 M Sodium hydroxide-As needed-
1 M Hydrochloric acid-As needed-
Ethyl acetate-150 mL-
Anhydrous sodium sulfate---

Procedure:

  • Dissolve 2,3-difluoro-6-methoxybenzaldehyde (5.0 g, 29.0 mmol) in dichloromethane (100 mL) in a round-bottom flask.

  • Add m-CPBA (7.8 g, ~34.8 mmol) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is generally complete within a few hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite (50 mL) to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) to remove m-chlorobenzoic acid.

  • To hydrolyze the intermediate formate ester, extract the organic layer with 1 M sodium hydroxide (2 x 50 mL).

  • Combine the aqueous basic extracts and cool in an ice bath.

  • Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Troubleshooting_Guide cluster_step1 Step 1: Formylation cluster_step2 Step 2: Baeyer-Villiger Oxidation S1_Start Low or No Yield of Aldehyde S1_Q1 Check LDA activity and reaction temperature S1_Start->S1_Q1 S1_Q2 Incomplete reaction (starting material remains) S1_Start->S1_Q2 S1_Q3 Formation of multiple products S1_Start->S1_Q3 S1_A1 Use freshly titrated LDA. Ensure strict anhydrous conditions. Maintain temperature at -75 °C. S1_Q1->S1_A1 S1_A2 Increase reaction time after DMF addition. Ensure slow addition of starting material to LDA. S1_Q2->S1_A2 S1_A3 Ensure slow, controlled addition of reagents at low temperature to avoid side reactions. S1_Q3->S1_A3 S2_Start Low Yield of Phenol S2_Q1 Incomplete oxidation of aldehyde S2_Start->S2_Q1 S2_Q2 Incomplete hydrolysis of formate ester S2_Start->S2_Q2 S2_Q3 Product loss during workup S2_Start->S2_Q3 S2_A1 Check purity of m-CPBA. Increase reaction time or slightly warm the reaction mixture. S2_Q1->S2_A1 S2_A2 Ensure sufficient time and concentration of NaOH for hydrolysis. Monitor by TLC. S2_Q2->S2_A2 S2_A3 Phenols can be volatile; avoid excessive heat during solvent removal. Ensure complete extraction from the acidified aqueous layer. S2_Q3->S2_A3

Caption: Troubleshooting decision tree for the synthesis of this compound.

In-depth Troubleshooting Q&A

Q1: My ortho-lithiation reaction (Step 1) is giving a very low yield. What are the most likely causes?

A1: Low yields in ortho-lithiation reactions are frequently traced back to a few critical factors:

  • Inactive Lithiating Agent: Lithium diisopropylamide (LDA) is sensitive to moisture and air. It's crucial to use a freshly prepared or recently titrated solution of LDA. If the titer is unknown, it's best to prepare it fresh before use.

  • Inadequate Anhydrous Conditions: Traces of water in the solvent (THF) or on the glassware will quench the LDA. Ensure all glassware is flame-dried or oven-dried immediately before use and that the THF is anhydrous.

  • Temperature Control: The lithiation of 3,4-difluoroanisole is highly temperature-sensitive. The reaction should be maintained at or below -70 °C to prevent decomposition of the lithiated intermediate and unwanted side reactions.

Q2: During the Baeyer-Villiger oxidation (Step 2), my reaction stalls, and I see a significant amount of unreacted aldehyde. How can I drive the reaction to completion?

A2: If the Baeyer-Villiger oxidation is incomplete, consider the following:

  • Peracid Quality: m-CPBA can degrade over time, especially if not stored properly. Use a fresh bottle or determine the activity of your current batch.

  • Stoichiometry: Ensure you are using a slight excess of the peracid (typically 1.1 to 1.2 equivalents).

  • Reaction Time and Temperature: While the reaction often proceeds at room temperature, some substrates require longer reaction times or gentle heating (e.g., to 40 °C) to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.

Q3: The hydrolysis of the formate ester in Step 2 seems to be inefficient. What can I do?

A3: The hydrolysis of the intermediate formate ester is a crucial step. If it is incomplete:

  • Base Concentration and Time: Ensure you are using a sufficient concentration of sodium hydroxide (1 M is generally adequate) and allow enough time for the hydrolysis to complete. You can monitor the disappearance of the formate ester by TLC.

  • Phase Transfer: Vigorous stirring during the extraction with NaOH solution is important to ensure efficient transfer of the formate ester into the aqueous phase where hydrolysis occurs.

Frequently Asked Questions (FAQs)

Q1: Why is 3,4-difluoroanisole chosen as the starting material?

A1: 3,4-Difluoroanisole is an ideal starting material due to the directing effect of the methoxy group in the ortho-lithiation reaction. The methoxy group is a powerful ortho-directing group, and the fluorine atom at the 3-position further acidifies the proton at the 2-position, favoring lithiation at this site. This leads to a high regioselectivity in the formylation step.

Q2: What is the mechanism of the Baeyer-Villiger oxidation of an aldehyde?

A2: The Baeyer-Villiger oxidation of an aldehyde proceeds through a Criegee intermediate.[2] The peroxyacid first adds to the carbonyl group of the aldehyde. This is followed by the migratory insertion of a group from the carbonyl carbon to the adjacent oxygen of the peroxy group. In the case of aldehydes, the hydrogen atom has a high migratory aptitude, leading to the formation of a carboxylic acid. For aromatic aldehydes, the aryl group can also migrate, but formate ester formation is common.[3][4] The resulting formate ester is then hydrolyzed under basic conditions to yield the desired phenol.

Q3: What are the primary safety concerns when working with the reagents in this synthesis?

A3: Several reagents in this synthesis require careful handling:

  • LDA: This is a pyrophoric reagent and will ignite on contact with air or moisture. It should be handled under an inert atmosphere (nitrogen or argon) at all times. Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[5][6]

  • m-CPBA: This is a strong oxidizing agent and can be shock-sensitive. Avoid grinding the solid, and add it in portions to the reaction mixture.

  • Dichloromethane: This is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Fluorinated Organic Compounds: Handle fluorinated compounds with care, avoiding contact with skin and eyes. Store them in a cool, dry, and well-ventilated area.[5]

Q4: How should I purify the final product, this compound?

A4: The crude product can be purified by column chromatography on silica gel. A common eluent system for phenols is a mixture of ethyl acetate and hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

Characterization Data for this compound

  • CAS Number: 186306-70-7[6]

  • Molecular Formula: C₇H₆F₂O₂[6]

  • Molecular Weight: 160.12 g/mol [6]

  • Appearance: Expected to be a solid at room temperature.

  • Melting Point: 46 °C[6]

  • ¹H NMR, ¹³C NMR, IR, and MS Data: Specific experimental data for this compound is not widely available in the literature. However, based on the analysis of similar compounds, the following characteristic signals would be expected:

    • ¹H NMR: Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methoxy group around 3.8-4.0 ppm, and a broad singlet for the phenolic hydroxyl group.

    • ¹³C NMR: Aromatic carbons in the range of 100-160 ppm, with characteristic C-F couplings. The methoxy carbon would appear around 55-60 ppm.

    • IR: A broad O-H stretching band around 3200-3600 cm⁻¹, C-O stretching bands, and C-F stretching bands.

    • MS (EI): A molecular ion peak at m/z = 160.

References

Technical Support Center: Purification of 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,3-Difluoro-6-methoxyphenol is a substituted phenol of interest in pharmaceutical and agrochemical research.[1] Like many functionalized phenols, its purification can present unique challenges that impact yield, purity, and the viability of subsequent synthetic steps. This guide provides field-proven insights and troubleshooting strategies to address common issues encountered during the purification of this compound. While specific literature on the purification of this compound is limited, the principles and protocols outlined here are derived from established methodologies for structurally related fluorinated and methoxylated phenols.

Anticipated Purification Challenges

The unique arrangement of fluoro, methoxy, and hydroxyl groups on the aromatic ring of this compound dictates its physicochemical properties and, consequently, the challenges in its purification.

  • Oxidation and Discoloration: Phenols are susceptible to oxidation, which can be catalyzed by air, light, or trace metal impurities, leading to the formation of colored quinone-type byproducts.[2] This can result in purified material that is pink, brown, or even black.

  • Regioisomeric Impurities: The synthesis of polysubstituted aromatic compounds can often lead to the formation of regioisomers, which have very similar physical properties, making them difficult to separate by standard techniques like column chromatography or recrystallization.[2]

  • Moderate Polarity: The presence of a hydroxyl group imparts significant polarity, while the methoxy group and the aromatic ring contribute to its non-polar character. This moderate polarity can lead to "streaking" or tailing on silica gel during chromatography.

  • "Oiling Out" during Recrystallization: Compounds with moderate polarity and melting points can sometimes separate from the recrystallization solvent as a liquid (an oil) rather than a solid, especially if the solution is cooled too quickly.[3]

Troubleshooting Guide

Question: My purified this compound is a pink or brown color. What is causing this and how can I prevent it?

Answer: The discoloration is almost certainly due to the oxidation of the phenolic hydroxyl group to form highly colored quinone-like impurities.[2] Phenols are notoriously sensitive to air and light.

Preventative Measures:

  • Work Under an Inert Atmosphere: Whenever possible, conduct purification steps such as solvent evaporation or column chromatography under a nitrogen or argon atmosphere to minimize exposure to oxygen.[2]

  • Use Degassed Solvents: Solvents can be degassed by sparging with nitrogen or argon to remove dissolved oxygen, which can contribute to oxidation.[2]

  • Store Properly: Store the purified compound in a dark, airtight container, preferably under an inert atmosphere, and at a low temperature to slow the rate of oxidation.

Remediation:

If your material is already discolored, you may be able to remove the colored impurities by treating a solution of the compound with a small amount of activated charcoal, followed by filtration through celite and then proceeding with recrystallization or chromatography. Be aware that charcoal can also adsorb your product, potentially reducing the yield.

Question: I am having trouble separating my product from a close-running impurity using column chromatography. What can I do?

Answer: This is a common challenge, especially when dealing with regioisomers or other structurally similar impurities.[2]

Troubleshooting Steps:

  • Extensive TLC Screening: Before committing to a column, thoroughly screen a variety of solvent systems using Thin Layer Chromatography (TLC). Try different combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).[2] The goal is to find a system that provides the best possible separation (a ∆Rf of at least 0.1).[4]

  • Adjust Solvent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity. For polar compounds like phenols, a mixture of dichloromethane and methanol is often effective.[5]

  • Add an Acidic Modifier: Tailing is common for polar compounds on silica gel. Adding a small amount of acetic acid (e.g., 0.5%) to your mobile phase can often lead to sharper bands and improved separation.[2]

  • Consider Reverse-Phase Chromatography: If separation on normal-phase silica gel is not effective, reverse-phase chromatography is an excellent alternative for polar compounds.[2][6] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Question: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can be caused by using a solvent in which the compound is too soluble, or by cooling the solution too rapidly.

Strategies to Induce Crystallization:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.[2]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

  • Re-evaluate Your Solvent System: You may need to use a different solvent or a solvent pair.[7] A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[2] For difficult crystallizations, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[7] Common pairs for polar organics include ethanol/water and acetone/water.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purifying crude this compound?

For a typical crude reaction mixture, a good starting point is an aqueous workup to remove inorganic salts and water-soluble impurities. If the phenol is in an organic solvent, it can be extracted into an aqueous basic solution (like 1M NaOH) to separate it from non-acidic organic impurities. The aqueous layer can then be acidified (e.g., with 1M HCl) and the product extracted back into an organic solvent.[8] Following the workup, flash column chromatography is generally the most effective technique for separating the desired product from organic impurities.[9] Recrystallization can then be used as a final polishing step to obtain highly pure material.

Q2: How can I assess the purity of my final product?

A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the compound and can reveal the presence of impurities if they are present in sufficient quantity.

Q3: Are there any specific safety precautions for handling this compound?

As with all chemicals in a laboratory setting, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Phenolic compounds can be skin and respiratory irritants. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Select the Solvent System: Based on TLC analysis, choose a mobile phase that gives an Rf value of 0.2-0.4 for the desired compound.[4] A good starting point for a polar compound like this might be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[5]

  • Prepare the Column:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, tapping gently to ensure even packing without air bubbles.[9]

    • Add another layer of sand on top of the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Run the Column:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to push the solvent through the column at a steady rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Protocol 2: Recrystallization
  • Choose a Solvent: Test the solubility of your crude material in small amounts of various solvents to find one where it is poorly soluble at room temperature but very soluble at the solvent's boiling point.[2] Common choices for polar organic compounds include ethanol/water or acetone/water mixtures.[7][11]

  • Dissolve the Crude Product: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool the Solution: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[2]

  • Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash and Dry: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7] Allow the crystals to air dry on the filter paper, or for more complete drying, place them in a vacuum oven.

Data Presentation

Table 1: Potential Impurities and Their Characteristics

Impurity TypePotential SourceRelative PolaritySuggested Removal Method
Starting Materials Incomplete reactionVariesColumn Chromatography, Aqueous Extraction
Regioisomers Non-selective synthesisVery similar to productHPLC, Careful Column Chromatography, Fractional Recrystallization
Reaction Byproducts Side reactionsVariesColumn Chromatography, Recrystallization
Oxidation Products Exposure to air/lightOften more polarCharcoal treatment, Column Chromatography

Table 2: Suggested Solvent Systems for Purification

TechniqueSolvent System (in order of increasing polarity)Comments
Column Chromatography (Normal Phase) Hexane / Ethyl AcetateA standard system for moderately polar compounds.[5]
Dichloromethane / MethanolEffective for more polar compounds.[5]
Toluene / AcetoneAn alternative system to explore different selectivity.[2]
Recrystallization Ethanol / WaterA common solvent pair for polar organics.[7]
Acetone / WaterAnother effective solvent pair for polar compounds.[7]
Toluene or HexanesMay be suitable if the compound is less polar than expected.

Visualizations

Purification Workflow Diagram

PurificationWorkflow crude Crude 2,3-Difluoro- 6-methoxyphenol workup Aqueous Workup (Acid/Base Extraction) crude->workup chromatography Flash Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization Optional Polishing pure_product Pure Product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (HPLC, NMR, GC-MS) pure_product->analysis

Caption: General purification workflow for this compound.

Recrystallization Troubleshooting Diagram

RecrystallizationTroubleshooting cluster_solutions start Hot Saturated Solution cool Cool Slowly start->cool outcome Crystals Form No Crystals Form 'Oils Out' cool->outcome success Success! Collect Crystals outcome:f0->success Good no_crystals_actions Scratch Flask Add Seed Crystal Concentrate Solution outcome:f1->no_crystals_actions Problem oil_actions Re-heat & Add More Solvent Change Solvent System Cool Even Slower outcome:f2->oil_actions Problem

Caption: Decision tree for troubleshooting common recrystallization problems.[2]

References

"stability issues of 2,3-Difluoro-6-methoxyphenol under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to the Stability of 2,3-Difluoro-6-methoxyphenol

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with a deep understanding of its chemical stability, enabling you to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results. We will move beyond simple protocols to explain the chemical principles governing the compound's behavior under both acidic and basic conditions.

Part 1: Understanding the Core Chemistry - FAQs

This section addresses the fundamental questions regarding the stability of this compound, focusing on the influence of its unique substitution pattern.

Q1: What are the primary stability concerns when working with this compound?

The primary stability concern is its susceptibility to degradation under basic (alkaline) conditions. The combination of a phenolic hydroxyl group and an electron-rich aromatic ring makes it prone to oxidation, which is significantly accelerated upon deprotonation. While more stable under acidic conditions, potential degradation can occur under harsh acidic environments, primarily involving the methoxy group.

Q2: Why is the compound particularly sensitive to basic conditions?

The instability in basic media is rooted in the formation of a phenoxide anion. Here’s the causal chain:

  • Enhanced Acidity: The two electron-withdrawing fluorine atoms on the aromatic ring increase the acidity of the phenolic proton compared to phenol itself.[1] This means even mild bases can readily deprotonate the hydroxyl group.

  • Phenoxide Formation: The resulting phenoxide is a highly activated, electron-rich species.

  • Oxidative Degradation: This phenoxide is extremely susceptible to oxidation, often by atmospheric oxygen. This process can lead to the formation of colored quinone-like byproducts, which is why solutions often turn yellow, brown, or even black upon basification.[2][3][4]

Q3: What potential degradation pathways exist under acidic conditions?

Generally, phenols are stable in acidic media.[4] For this compound, the main, albeit less common, concern under harsh acidic conditions (e.g., strong acids like HBr or HI at elevated temperatures) is the cleavage of the methyl ether bond. This would result in the formation of 2,3-difluorobenzene-1,6-diol. For most applications using common acidic reagents (e.g., TFA, HCl in organic solvents) at or below room temperature, the molecule is expected to be robust.

Q4: How do the fluorine and methoxy substituents specifically influence the molecule's reactivity and stability?

The electronic effects of the substituents are key to understanding the molecule's behavior:

  • 2,3-Difluoro Groups: As potent electron-withdrawing groups, the fluorine atoms have two major effects: they increase the acidity of the phenolic proton, making it more vulnerable to bases, and they generally deactivate the ring towards electrophilic attack.[5]

  • 6-Methoxy Group: The methoxy group is an electron-donating group through resonance.[5] This effect increases the electron density of the aromatic ring, which unfortunately makes the corresponding phenoxide (formed under basic conditions) even more susceptible to oxidation.

Part 2: Troubleshooting Guide - Resolving Common Experimental Issues

This section is formatted as a practical, issue-and-solution guide for problems encountered in the lab.

Issue 1: My reaction mixture or solution containing this compound turned dark yellow/brown after I added a base (e.g., K₂CO₃, NaOH, Et₃N).

  • Underlying Cause: You are observing the oxidation of the 2,3-difluoro-6-methoxyphenoxide intermediate. This is a very common issue. The color change indicates the formation of degradation products, likely quinones, which can compromise your yield and purity.[2][4]

  • Troubleshooting & Prevention:

    • Inert Atmosphere: The most effective solution is to exclude oxygen. Before adding the base, thoroughly degas your solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain this inert atmosphere throughout the reaction.

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below). Chemical reactions, including degradation, are slower at reduced temperatures.

    • Immediate Use: If the phenoxide is an intermediate, generate it in situ and use it immediately in the subsequent step to minimize its exposure time.

    • Choice of Base: Use the mildest base that is effective for your transformation. A weaker base may result in a lower concentration of the highly reactive phenoxide at any given moment.

    • Antioxidants: In some formulation or workup scenarios, adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid can help suppress oxidation.

Issue 2: After a reaction workup using strong acid, I see a new, more polar spot on my TLC or an unexpected peak in my LC-MS.

  • Underlying Cause: While less common, you may be observing partial cleavage of the methoxy group, especially if the workup involved heating with a strong acid. The resulting di-hydroxy compound would be significantly more polar.

  • Troubleshooting & Prevention:

    • Use Milder Acids: If possible, use weaker acids for pH adjustment or catalysis (e.g., acetic acid, citric acid, or NH₄Cl).

    • Avoid Heat: Conduct acidic workups at room temperature or below. Avoid prolonged heating in the presence of strong acids.

    • Limit Exposure Time: Minimize the time the compound spends in the acidic phase during extraction or purification.

Issue 3: I am seeing a gradual discoloration of my stock solution of this compound in storage.

  • Underlying Cause: The compound may be slowly degrading due to exposure to light, air, or trace impurities in the solvent. Phenols, in general, are sensitive and should be handled with care.[6][7]

  • Troubleshooting & Prevention:

    • Storage Conditions: Store the solid compound in a cool, dark, and dry place.[8][9]

    • Solvent Choice: For stock solutions, use high-purity (HPLC-grade) solvents. A slightly acidic or neutral pH is preferable to a basic one. Buffered solutions can be effective.

    • Protect from Light & Air: Store solutions in amber vials to protect from light.[9] Purging the headspace of the vial with nitrogen or argon before sealing can prolong shelf life.

    • Refrigerate/Freeze: Store solutions at low temperatures (2-8 °C or -20 °C) to slow down potential degradation pathways.

Part 3: Visualization of Degradation Pathways

To provide a clearer understanding, the following diagrams illustrate the likely degradation mechanisms.

Basic_Degradation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Oxidation A This compound (Stable) B Phenoxide Anion (Highly Reactive) A->B + Base (e.g., OH⁻) - H₂O C Quinone-like Species (Colored Degradant) B->C + O₂ (Air)

Caption: Proposed degradation pathway under basic conditions.

Acidic_Degradation cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Cleavage A This compound B Protonated Ether Intermediate A->B + H⁺ (Strong Acid) C 2,3-Difluorobenzene-1,6-diol (Demethylated Product) B->C + Nucleophile (e.g., Br⁻) - CH₃Br (Requires Heat)

Caption: Proposed degradation pathway under harsh acidic conditions.

Part 4: Experimental Protocol - Proactive Stability Assessment

To proactively assess stability and develop robust analytical methods, a forced degradation study is essential.[10][11] This protocol provides a validated framework for testing this compound.

Objective: To identify likely degradation products and determine the intrinsic stability of this compound under hydrolytic and oxidative stress.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector (or LC-MS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in ACN. This will be your Stock A.

  • Forced Degradation Sample Preparation (Target concentration ~0.1 mg/mL):

    • Control Sample: Dilute 1 mL of Stock A with 9 mL of ACN:Water (1:1).

    • Acid Hydrolysis: Mix 1 mL of Stock A with 4 mL of ACN and 5 mL of 1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of Stock A with 4 mL of ACN and 5 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Note: Due to high reactivity, start with milder conditions. If no degradation is observed, increase time or temperature. Observe for immediate color change.

    • Oxidative Degradation: Mix 1 mL of Stock A with 4 mL of ACN and 5 mL of 6% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Sample Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples (Control, Acid, Base, Oxidative) by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN, with UV detection at an appropriate wavelength).

    • The goal is to achieve 5-20% degradation of the parent compound.[12] If degradation is too high or too low, adjust the stress conditions (time, temperature, reagent concentration) accordingly.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify the retention times of new peaks, which represent potential degradation products.

Part 5: Stability Summary

The following table summarizes the expected stability and potential issues based on chemical principles.

ConditionReagentsExpected StabilityPrimary Concern & Potential Degradants
Acidic 0.1 M - 1 M HCl, H₂SO₄Generally Stable Ether Cleavage (Harsh Conditions): Under high temp/strong acid, may form 2,3-difluorobenzene-1,6-diol.
Basic 0.01 M - 1 M NaOH, K₂CO₃Highly Unstable Oxidation: Rapid formation of colored quinone-type species upon exposure to air.
Oxidative H₂O₂, AIBNPotentially Unstable Ring Oxidation/Hydroxylation: Formation of hydroxylated or ring-opened byproducts.
Thermal Heat (>80 °C)Moderately Stable General decomposition; may accelerate other degradation pathways.
Photolytic UV/Visible LightPotentially Unstable Phenolic compounds can be susceptible to photodegradation.[11]

References

Technical Support Center: Overcoming Low Yields in the Preparation of 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-6-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the preparation of this valuable fluorinated intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address specific experimental issues.

Introduction: A Plausible Synthetic Pathway

The synthesis of this compound can be efficiently approached in a two-step sequence starting from the commercially available 3,4-difluoroanisole. The initial step involves a directed ortho-metalation followed by formylation to yield 2,3-difluoro-6-methoxybenzaldehyde. The subsequent and often more challenging step is the Baeyer-Villiger oxidation of this aldehyde to the desired phenol, proceeding through a formate ester intermediate which is hydrolyzed in situ or during workup.

This guide will focus primarily on troubleshooting the critical Baeyer-Villiger oxidation step, as it is frequently the source of yield loss.

Troubleshooting Guide: Diagnosis and Solutions for Low Yields

Question 1: My Baeyer-Villiger oxidation of 2,3-difluoro-6-methoxybenzaldehyde is sluggish or incomplete. What are the likely causes and how can I drive the reaction to completion?

Answer:

An incomplete reaction is a common issue, especially given the electron-deficient nature of the aromatic ring due to the fluorine substituents, which can deactivate it towards oxidation. Here are the primary factors to investigate:

  • Insufficiently Reactive Oxidant: The choice and quality of the peroxy acid are critical.

    • Causality: The Baeyer-Villiger reaction relies on the nucleophilic attack of the peroxy acid on the protonated carbonyl. A less reactive peroxy acid may not be potent enough to react efficiently with the deactivated aldehyde.

    • Solution:

      • Use a more reactive peroxy acid: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice. If yields are still low, consider using stronger reagents like trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide.

      • Check the activity of your m-CPBA: Peroxy acids can degrade over time. It is advisable to determine the activity of your m-CPBA by iodometric titration before use. Commercial m-CPBA is often stabilized with water and 3-chlorobenzoic acid; ensure you are using the correct molecular weight for your calculations.

  • Inadequate Acid Catalysis: The reaction is acid-catalyzed, and insufficient acid will result in a slow reaction rate.

    • Causality: Protonation of the carbonyl group is the first step, making the carbonyl carbon more electrophilic and susceptible to attack by the peroxy acid.

    • Solution:

      • Incorporate a strong acid catalyst: The addition of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), can significantly accelerate the reaction.[1] This has been shown to be effective for the Baeyer-Villiger oxidation of other electron-deficient fluorobenzaldehydes.[1]

      • Use an acidic solvent: Solvents like 2,2,2-trifluoroethanol (TFE) can enhance the reaction rate by stabilizing the transition state and increasing the effective acidity of the medium.[1]

  • Low Reaction Temperature: While some reactions require cooling to control exotherms, an overly low temperature can stall the reaction.

    • Causality: Like most chemical reactions, the Baeyer-Villiger oxidation has an activation energy barrier that must be overcome.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50 °C. Always monitor the reaction by TLC or LC-MS to avoid potential decomposition at higher temperatures.

Question 2: I am observing a significant amount of 2,3-difluoro-6-methoxybenzoic acid as a byproduct. How can I favor the formation of the desired phenol?

Answer:

The formation of the corresponding benzoic acid is the primary competing pathway in the Baeyer-Villiger oxidation of aromatic aldehydes. This occurs when the hydride (from the aldehyde C-H) migrates instead of the aryl group.

  • Understanding Migratory Aptitude: The general migratory aptitude in Baeyer-Villiger oxidations is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl, with hydride (H⁻) being a very facile migrating group. For aromatic aldehydes, the competition is between aryl and hydride migration.

    • Causality: Electron-withdrawing groups (like fluorine) on the aromatic ring make the aryl group less electron-rich and thus a poorer migrator. This can tip the balance in favor of hydride migration, leading to the formation of the carboxylic acid.

    • Solution:

      • Solvent Choice is Key: Recent studies have shown that the choice of solvent can dramatically influence the chemoselectivity. Using 2,2,2-trifluoroethanol (TFE) as the solvent has been demonstrated to significantly favor the formation of fluorophenols over fluorobenzoic acids in the Baeyer-Villiger oxidation of fluorobenzaldehydes.[1]

      • Optimized Reagent System: A combination of m-CPBA or Oxone as the oxidant with a catalytic amount of sulfuric acid in TFE provides high selectivity for the desired phenol.[1] This system appears to promote the desired aryl migration pathway.

Question 3: My final product is impure, and purification by column chromatography is leading to significant product loss. What are the likely impurities and what are the best purification strategies?

Answer:

Impurities in this synthesis typically arise from the starting materials, side products from both synthetic steps, and decomposition products.

  • Likely Impurities:

    • Unreacted 2,3-difluoro-6-methoxybenzaldehyde: From an incomplete oxidation reaction.

    • 2,3-difluoro-6-methoxybenzoic acid: The main byproduct from the Baeyer-Villiger oxidation.

    • 3-Chlorobenzoic acid: If m-CPBA is used as the oxidant, this is a stoichiometric byproduct.

    • Isomeric impurities: If the initial ortho-lithiation was not perfectly selective, you might carry over small amounts of other difluoro-methoxy-phenol isomers.

  • Purification Strategy:

    • Acid-Base Workup: This is a highly effective method to separate the phenolic product from both the acidic and neutral impurities.

      • Protocol: a. After the reaction is complete, quench and dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). b. Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any remaining peroxy acid. c. Extract the organic layer with a chilled, dilute aqueous base solution (e.g., 1 M NaOH or Na₂CO₃). The desired phenol and the acidic byproducts will move into the aqueous layer as their corresponding salts, while the unreacted aldehyde remains in the organic layer. d. Separate the aqueous layer and carefully re-acidify it with cold, dilute HCl (e.g., 2 M) to a pH of ~2-3. This will precipitate your phenolic product. e. Extract the phenol back into an organic solvent, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Recrystallization: If the product obtained after the acid-base workup is still not pure enough, recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be an effective final purification step.

Experimental Protocols & Data

Protocol 1: Synthesis of 2,3-difluoro-6-methoxybenzaldehyde

This protocol is adapted from established literature procedures.[2]

  • To a solution of diisopropylamine (1.05 eq.) in anhydrous THF, add n-butyllithium (1.05 eq.) dropwise at -78 °C under an inert atmosphere (N₂ or Ar).

  • Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Add a solution of 3,4-difluoroanisole (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 1-2 hours at -78 °C.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.1 eq.) dropwise and continue stirring for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

ParameterValue
Starting Material3,4-Difluoroanisole
Key ReagentsLDA, DMF
Temperature-78 °C
Expected Yield~95%[2]
Protocol 2: Proposed Baeyer-Villiger Oxidation to this compound

This proposed protocol is based on methodologies optimized for electron-deficient fluorobenzaldehydes.[1]

  • Dissolve 2,3-difluoro-6-methoxybenzaldehyde (1.0 eq.) in 2,2,2-trifluoroethanol (TFE).

  • Add m-CPBA (approx. 77% purity, 1.2 eq.) to the solution.

  • Add concentrated sulfuric acid (H₂SO₄) (0.1 eq.) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), cool the mixture to room temperature.

  • Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bisulfite.

  • Proceed with the acid-base extraction workup as described in the purification strategy above.

ParameterValue
Starting Material2,3-difluoro-6-methoxybenzaldehyde
Key Reagentsm-CPBA, H₂SO₄, TFE
Temperature60-80 °C
Key Byproduct2,3-difluoro-6-methoxybenzoic acid

Logical Workflow and Visualization

Troubleshooting Workflow for Low Yield in Baeyer-Villiger Oxidation

TroubleshootingWorkflow cluster_incomplete Incomplete Reaction cluster_byproduct Byproduct Formation start Low Yield of this compound check_completion Is the reaction going to completion? (Check by TLC/LCMS) start->check_completion incomplete_no No check_completion->incomplete_no No incomplete_yes Yes, but with significant byproduct check_completion->incomplete_yes Yes oxidant_check Check m-CPBA activity/source incomplete_no->oxidant_check Potential Cause temp_check Increase reaction temperature (e.g., 60-80°C) oxidant_check->temp_check If oxidant is good catalyst_check Add H₂SO₄ catalyst in TFE solvent temp_check->catalyst_check If still sluggish purification Review Purification Strategy (Acid-Base Extraction) catalyst_check->purification byproduct_id Identify major byproduct (likely the benzoic acid) incomplete_yes->byproduct_id selectivity_issue Issue: Poor Migratory Aptitude byproduct_id->selectivity_issue Diagnosis solvent_solution Switch solvent to 2,2,2-Trifluoroethanol (TFE) selectivity_issue->solvent_solution Solution solvent_solution->purification

Caption: Troubleshooting decision tree for low yields.

Frequently Asked Questions (FAQs)

Q1: Why is directed ortho-metalation used for the formylation instead of a Friedel-Crafts reaction? A: Friedel-Crafts reactions are generally not effective on aromatic rings that are deactivated by multiple electron-withdrawing fluorine atoms. Furthermore, the methoxy group is an ortho-, para-director. A Friedel-Crafts reaction on 3,4-difluoroanisole would likely give a mixture of isomers with poor regioselectivity. Directed ortho-metalation provides excellent regiocontrol, leading specifically to the desired 2-formylated product.

Q2: Can I use hydrogen peroxide instead of m-CPBA for the Baeyer-Villiger oxidation? A: Yes, hydrogen peroxide can be used, but it typically requires activation with a Lewis acid (e.g., Sn-Beta zeolite) or a Brønsted acid.[3] For this specific substrate, the m-CPBA/H₂SO₄/TFE system is a more direct and literature-supported approach to favor phenol formation.[1]

Q3: My final phenol product appears to be darkening over time. Is this normal? A: Yes, phenols, particularly those with electron-donating groups like methoxy, are susceptible to oxidation, which can cause them to darken upon exposure to air and light. It is best to store the purified this compound under an inert atmosphere (nitrogen or argon) in a sealed, amber vial and, if possible, refrigerated to minimize degradation.

Q4: What is the mechanism of the Baeyer-Villiger oxidation? A: The reaction begins with the protonation of the carbonyl oxygen by an acid. The peroxy acid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.[4] This is followed by the rate-determining step: a concerted rearrangement where a substituent on the carbonyl carbon migrates to the adjacent oxygen of the peroxide, displacing a carboxylate leaving group. Finally, deprotonation yields the ester (or, in this case, a formate ester that hydrolyzes to the phenol).

BV_Mechanism cluster_step1 Step 1: Protonation & Nucleophilic Attack cluster_step2 Step 2: Rearrangement (Rate-Determining) cluster_step3 Step 3: Deprotonation & Hydrolysis A Aldehyde + H⁺ ⇌ Protonated Aldehyde B Protonated Aldehyde + RCO₃H → Criegee Intermediate A->B C Criegee Intermediate → Rearranged Intermediate + RCO₂⁻ B->C D Rearranged Intermediate → Formate Ester + H⁺ C->D E Formate Ester + H₂O → Phenol + Formic Acid D->E

Caption: Simplified Baeyer-Villiger oxidation mechanism.

References

"side reactions to avoid when using 2,3-Difluoro-6-methoxyphenol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered when utilizing this versatile fluorinated intermediate in organic synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to ensure high yields and purity of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing significant demethylation of my this compound starting material, especially under acidic conditions. What is causing this and how can I prevent it?

Answer:

The methoxy group on this compound is susceptible to cleavage, particularly under strong acidic conditions, to yield the corresponding catechol derivative. This is a common side reaction for phenolic ethers.[1]

Causality: The reaction is typically initiated by the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., bromide, iodide) or another nucleophile present in the reaction mixture. The presence of two electron-withdrawing fluorine atoms on the aromatic ring can influence the electron density at the methoxy group and potentially affect its lability.

Troubleshooting & Prevention:

  • Choice of Acid: If acidic conditions are necessary, opt for non-nucleophilic acids. For instance, if you are using HBr or HI, consider that bromide and iodide ions are strong nucleophiles that can accelerate ether cleavage.[1]

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Elevated temperatures significantly accelerate the rate of demethylation.

  • Protecting Groups: If the phenolic hydroxyl group is not the reactive site for your intended transformation, consider protecting it. This can prevent the molecule from acting as a ligand for catalysts that could promote demethylation. Common protecting groups for phenols include ethers and esters.[2]

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to harsh conditions.

Table 1: Impact of Acid Choice on Demethylation

Acid TypeNucleophilicity of Conjugate BasePropensity for DemethylationRecommended Action
HBr, HIHighHighAvoid if possible; use minimal equivalents and low temperature.
HClModerateModerateUse with caution; monitor reaction closely.
H₂SO₄, p-TsOHLowLowerPreferred for reactions requiring acidic catalysis without strong nucleophiles.
Question 2: In my reaction, I'm seeing evidence of nucleophilic aromatic substitution (SNAr), where one of the fluorine atoms is displaced. How can I mitigate this side reaction?

Answer:

The fluorine atoms on the electron-deficient aromatic ring of this compound can be susceptible to nucleophilic aromatic substitution (SNAr), especially in the presence of strong nucleophiles.

Causality: The electron-withdrawing nature of the fluorine atoms and the influence of the other substituents on the ring can make the carbon atoms to which they are attached electrophilic. A strong nucleophile can attack one of these carbons, leading to the formation of a Meisenheimer complex, followed by the elimination of a fluoride ion.[3][4] The regioselectivity of the attack will be influenced by the combined electronic effects of the hydroxyl and methoxy groups.

Troubleshooting & Prevention:

  • Solvent Choice: The choice of solvent can be critical. For example, in base-catalyzed reactions, using a protic solvent like methanol can lead to the formation of a methoxide anion, a potent nucleophile that can displace a fluorine atom. Switching to an aprotic solvent like THF can often prevent this side reaction.[5]

  • Base Selection: Use the weakest base necessary to achieve the desired reaction. Stronger bases are more likely to act as nucleophiles or generate nucleophilic species in the reaction mixture.

  • Temperature Management: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature can help to minimize this unwanted pathway.

  • Nucleophile Concentration: If possible, use a concentration of the nucleophile that is just sufficient for the primary reaction to proceed at a reasonable rate.

Diagram 1: SNAr Side Reaction Pathway

SNAr_Pathway reactant This compound meisenheimer Meisenheimer Complex reactant->meisenheimer + Nu⁻ nucleophile Nu⁻ product Substituted Product meisenheimer->product - F⁻ fluoride F⁻

Caption: Potential SNAr pathway on this compound.

Question 3: I am struggling with low yields in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) using this compound. What are the likely causes?

Answer:

Phenols can be challenging substrates in cross-coupling reactions for several reasons, leading to low yields or reaction failure.

Causality:

  • Catalyst Inhibition: The phenolic proton is acidic and can react with the base used in the coupling reaction to form a phenoxide. This phenoxide can then coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[2]

  • Steric Hindrance: The substituents ortho to the reactive site can sterically hinder the approach of the bulky palladium catalyst, which is necessary for oxidative addition.

  • Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling).[6]

Troubleshooting & Optimization:

  • Protect the Phenolic Hydroxyl: The most effective way to prevent catalyst inhibition is to protect the hydroxyl group. Common protecting groups for phenols that are stable to many cross-coupling conditions include methyl ethers, silyl ethers (e.g., TBDMS), and benzyl ethers.

  • Choice of Base: If protection is not feasible, a careful selection of the base is crucial. Weaker bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred over stronger bases like alkoxides to minimize side reactions.[2]

  • Ligand Screening: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often improve catalyst performance by promoting reductive elimination and preventing catalyst deactivation.

  • Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxygen-induced side reactions like homocoupling.[6]

Diagram 2: Troubleshooting Low Yield in Cross-Coupling

XCoupling_Troubleshooting start Low Yield in Cross-Coupling check_protection Is the -OH group protected? start->check_protection protect_oh Protect the hydroxyl group (e.g., as a silyl or benzyl ether) check_protection->protect_oh No check_base Is the base appropriate? check_protection->check_base Yes success Improved Yield protect_oh->success screen_bases Screen weaker bases (K₃PO₄, Cs₂CO₃) check_base->screen_bases No check_ligand Is the ligand optimal? check_base->check_ligand Yes screen_bases->success screen_ligands Screen bulky, electron-rich phosphine ligands check_ligand->screen_ligands No check_atmosphere Is the reaction under inert atmosphere? check_ligand->check_atmosphere Yes screen_ligands->success degas Thoroughly degas solvents and reagents check_atmosphere->degas No check_atmosphere->success Yes degas->success

Caption: Decision tree for troubleshooting low cross-coupling yields.

Question 4: I am concerned about the oxidative stability of this compound. What potential side reactions should I be aware of?

Answer:

Phenols, in general, are susceptible to oxidation, which can lead to the formation of colored impurities and byproducts.

Causality: The phenolic hydroxyl group can be oxidized to a phenoxy radical. These radicals can then couple to form dimers or polymerize. The aromatic ring itself can also be oxidized, potentially leading to ring-opening or the formation of quinone-like structures, especially under strong oxidizing conditions.

Troubleshooting & Prevention:

  • Inert Atmosphere: When possible, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Avoid Strong Oxidants: Be cautious when using strong oxidizing agents. If an oxidation reaction is intended elsewhere in the molecule, the phenol may need to be protected.

  • Antioxidants: In some formulations or long-term storage, the addition of a small amount of an antioxidant may be considered to prevent degradation.

  • Light Protection: Some phenolic compounds can be light-sensitive. Storing the material in an amber vial or in the dark can help prevent light-induced degradation.[1]

References

Technical Support Center: Regioselectivity in Reactions of 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-methoxyphenol. This guide provides in-depth, experience-based answers to common challenges in controlling the regioselectivity of reactions involving this versatile but complex building block. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are attempting an electrophilic aromatic substitution (e.g., bromination) on this compound and are obtaining a mixture of isomers. How can we improve selectivity for the C4 position?

A1: This is a classic challenge of competing directing effects. The hydroxyl (-OH) and methoxy (-OMe) groups are strong activating, ortho, para-directing groups, while the two fluorine (-F) atoms are deactivating but also ortho, para-directing.[1] The high reactivity of the phenol ring often leads to poor selectivity and even poly-substitution.[2][3]

Underlying Principles: The regiochemical outcome is a delicate balance of electronic and steric effects.

  • Electronic Effects: The -OH and -OMe groups strongly activate the ring towards electrophilic attack by donating electron density through resonance, particularly at the positions ortho and para to them (C5 and C4, respectively, relative to the -OH).[4]

  • Steric Hindrance: The C5 position is flanked by the methoxy group and the C4-substituent, making it sterically more hindered than the C4 position.

  • Fluorine Effects: The fluorine atoms are electronegative and withdraw electron density inductively, deactivating the ring. However, they can donate electron density via resonance, directing ortho and para. Their primary influence here is deactivating the positions adjacent to them.

To favor substitution at the C4 position, the strategy is to moderate the reaction conditions to exploit the subtle differences in activation between the possible sites.

Troubleshooting Protocol for Selective C4-Bromination:

  • Lower the Reaction Temperature: Start the reaction at 0°C or even -20°C. Lower temperatures increase the selectivity of many electrophilic aromatic substitutions by favoring the pathway with the lowest activation energy, which is typically attack at the most electronically enriched and sterically accessible site (C4).

  • Use a Milder Brominating Agent: Instead of liquid bromine (Br₂), which is highly reactive, use N-Bromosuccinimide (NBS). NBS provides a slow, controlled concentration of electrophilic bromine.

  • Choose an Appropriate Solvent: A non-polar solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is often preferred over polar solvents for halogenations to avoid promoting over-reactivity.[5]

  • Avoid Lewis Acid Catalysts: Phenols are highly activated rings and typically do not require a Lewis acid catalyst (like FeBr₃) for halogenation.[3] Adding one will likely lead to a complex mixture of poly-brominated products and tars.[2]

Recommended Starting Conditions:

Parameter Recommended Condition Rationale
Substrate This compound (1.0 eq) ---
Solvent Dichloromethane (CH₂Cl₂) Non-polar, less activating
Reagent N-Bromosuccinimide (NBS) (1.05 eq) Milder source of electrophilic bromine
Temperature 0°C to room temperature Enhances selectivity

| Time | Monitor by TLC (typically 1-4 hours) | Avoids over-reaction |

Q2: We want to achieve selective functionalization at the C5 position, but standard electrophilic substitutions are not working. What advanced strategies should we consider?

A2: The C5 position is electronically and sterically disfavored for direct electrophilic attack. To overcome this, a powerful technique known as Directed ortho-Metalation (DoM) is the recommended strategy.[6] DoM uses a directing metalation group (DMG) on the aromatic ring to deliver a strong base (typically an organolithium reagent) to a specific adjacent position, which is then deprotonated to form an aryllithium intermediate. This intermediate can then react with a wide variety of electrophiles.

Mechanism & Rationale: In this compound, the hydroxyl group (-OH) is an excellent DMG. The lithium of the organolithium reagent (e.g., n-Butyllithium) coordinates to the oxygen of the phenoxide (formed in situ), positioning the alkyl base to selectively deprotonate the sterically accessible C5 position. It's important to note that fluorine can also act as a directing group.[7][8] However, the hydroxyl group's directing ability is generally superior.[9]

Directed ortho-Metalation (DoM) Workflow.

Experimental Protocol for C5-Iodination via DoM:

  • Drying: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are critical.

  • Deprotonation: Dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool the solution to -78°C.

  • Lithiation: Slowly add n-Butyllithium (2.1 eq) dropwise. The first equivalent deprotonates the acidic phenol, and the second performs the C5 lithiation. Stir at -78°C for 1-2 hours.

  • Electrophilic Quench: Add a solution of the electrophile (e.g., Iodine, I₂, 1.2 eq) in anhydrous THF.

  • Workup: Allow the reaction to warm to room temperature, then quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with standard extraction and purification.

This method provides a reliable route to a wide range of C5-substituted derivatives that are otherwise inaccessible.[10]

Q3: Our O-alkylation of the phenolic hydroxyl group is giving low yields and some C-alkylation byproducts. What are the best practices for selective O-alkylation?

A3: Achieving selective O-alkylation over C-alkylation is a common issue with phenoxides, which are ambident nucleophiles (can react at either the oxygen or a ring carbon).[11] The key to favoring O-alkylation is to ensure the phenoxide oxygen is highly available and reactive, which is primarily controlled by the choice of base and solvent.[12][13]

Key Factors for Selectivity:

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal for O-alkylation. They solvate the cation (e.g., K⁺ from K₂CO₃) but do not form strong hydrogen bonds with the phenoxide oxygen, leaving it exposed and highly nucleophilic.[11] Protic solvents (like water or ethanol) can solvate the oxygen, hindering its reactivity and promoting C-alkylation instead.

  • Base: A moderately weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and preferable to very strong bases like sodium hydride (NaH). Stronger bases can increase the propensity for side reactions.

  • Leaving Group: A good leaving group on the alkylating agent (e.g., I > Br > Cl) will facilitate a faster Sₙ2 reaction at the oxygen.

Troubleshooting Guide for O-Alkylation:

Issue Probable Cause Recommended Solution
Low Yield / No Reaction Incomplete deprotonation or poor leaving group. Use a stronger base (e.g., K₂CO₃ instead of NaHCO₃) or switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl iodide).
C-Alkylation Observed Use of protic solvents or reaction conditions that favor thermodynamic control. Switch to a polar aprotic solvent like DMF. Ensure the reaction is run under kinetic control (often at moderate temperatures).

| Decomposition | Reaction temperature is too high, or the base is too strong. | Run the reaction at a lower temperature (e.g., 50-60°C). Use a milder base like K₂CO₃. |

Optimized Protocol for O-methylation:

  • Combine this compound (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in DMF.

  • Add the alkylating agent (e.g., Methyl iodide, 1.2 eq).

  • Heat the mixture to 60°C and stir until TLC indicates consumption of the starting material.

  • Cool, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate to purify.

Q4: How does the choice of a hydroxyl protecting group influence the regioselectivity of subsequent reactions?

A4: Protecting the highly reactive hydroxyl group is a crucial strategy for controlling regioselectivity.[14] A protecting group not only prevents unwanted side reactions at the hydroxyl but also alters the electronic and steric profile of the molecule, thereby influencing the outcome of subsequent steps.

Properties of Common Hydroxyl Protecting Groups: [15]

Protecting Group Abbreviation Introduction Reagents Stability Deprotection Influence on Regioselectivity
Methyl Ether Me MeI, K₂CO₃ Very stable (acid, base) Harsh (BBr₃) Strongly activating, ortho, para-directing. Similar to -OH.
Benzyl Ether Bn BnBr, K₂CO₃ Stable (most conditions) Hydrogenolysis (H₂, Pd/C) Activating, ortho, para-directing. Can be sterically bulky.
Silyl Ethers TBDMS, TIPS TBDMSCl, Imidazole Stable (base), Labile (acid, F⁻) TBAF, HF•Pyridine Sterically bulky, can block adjacent ortho positions. Less electronically activating than -OH.[16]

| Acetyl Ester | Ac | Ac₂O, Pyridine | Labile (base, acid) | K₂CO₃, MeOH | Deactivates the ring by drawing electron density. Can be used to moderate reactivity.[2][17] |

Strategic Application:

  • To Deactivate the Ring: If you want to perform a reaction elsewhere on a molecule and prevent the phenol ring from reacting, converting the -OH to an acetyl ester (-OAc) is an excellent choice. The acetyl group is electron-withdrawing and significantly dampens the ring's reactivity towards electrophiles.

  • To Block an Ortho Position: If you want to direct a reaction to the C4 position and prevent any side reaction at C5, installing a bulky silyl ether like tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS) can be effective.[18] The sheer size of the protecting group can sterically hinder the approach of an electrophile to the adjacent C5 position.

Decision workflow for regioselective synthesis.

References

Technical Support Center: 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers insights into its potential degradation pathways, practical solutions to common experimental challenges, and detailed analytical protocols.

Introduction

This compound is a substituted aromatic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenol ring imparts a unique reactivity profile. Understanding its stability and degradation is crucial for its effective use and for the development of robust analytical methods. This guide will help you navigate the complexities of working with this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by oxidative conditions, high temperatures, and extreme pH. The methoxy and hydroxyl groups are susceptible to oxidation, while the ether linkage can be susceptible to hydrolysis under strong acidic or basic conditions.[1][2][3] The fluorine atoms generally increase the oxidative stability of the aromatic ring but can influence the reactivity of adjacent functional groups.[4]

Q2: How stable is the C-F bond in this compound?

A2: The carbon-fluorine bond is exceptionally strong and generally stable under typical experimental conditions.[5] Defluorination of aromatic compounds is not common and usually requires harsh conditions, such as high-intensity photolysis or specific enzymatic activity not typically encountered in standard laboratory settings.[6][7] Therefore, degradation pathways involving the cleavage of the C-F bond are considered less likely compared to reactions involving the hydroxyl and methoxy groups.

Q3: What are the expected major degradation products of this compound?

A3: Based on the degradation patterns of similar methoxyphenols, the major degradation products are likely to result from the oxidation of the phenol and demethylation of the methoxy group.[1][2][3][8] This could lead to the formation of quinones and catechols. Hydrolysis of the ether bond would yield a dihydroxydifluorobenzene derivative.

Q4: Are there any special storage and handling recommendations for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place in a tightly sealed container. Inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation. Phenolic compounds can be sensitive to air and light.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing) in reverse-phase HPLC. - Interaction of the acidic phenolic hydroxyl group with residual silanols on the silica-based column packing.- Chelation of the analyte with metal impurities in the HPLC system or column.- Use a mobile phase with a low pH (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the phenolic proton.- Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions.- Add a small amount of a chelating agent like EDTA to the mobile phase.
Appearance of unexpected peaks in the chromatogram of a "clean" sample. - On-column degradation of the analyte.- Degradation in the sample solvent prior to injection.- Contamination from the starting materials or synthesis byproducts.- Ensure the mobile phase is degassed and free of peroxides.- Use freshly prepared samples and store them at low temperatures before analysis.- Verify the purity of your starting material using a high-resolution analytical technique like GC-MS or LC-MS.
Low recovery during sample extraction. - The compound may be partially ionized and remain in the aqueous phase if the pH is not optimal.- Adsorption onto glassware or plasticware.- Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of the phenolic hydroxyl group before liquid-liquid extraction with an organic solvent.- Use silanized glassware to minimize adsorption.
Inconsistent results in stability studies. - Uncontrolled exposure to oxygen or light.- Catalytic degradation by trace metals.- Conduct all stability studies in tightly sealed vials, potentially with an inert headspace.- Use high-purity solvents and reagents to avoid metal contamination.

Predicted Degradation Pathways

Oxidative Degradation

Oxidation is a common degradation pathway for phenols. The reaction is often initiated by the formation of a phenoxy radical, which can then lead to the formation of quinone-type structures or undergo polymerization. The methoxy group can also be a target of oxidation.

  • Key Transformation: Phenol to quinone.

  • Potential Products: 2,3-Difluoro-6-methoxy-p-benzoquinone.

O-Demethylation

The methoxy group can be cleaved under oxidative or certain hydrolytic conditions, leading to the formation of a catechol derivative. This process is known as O-demethylation.[8]

  • Key Transformation: Methoxy group to hydroxyl group.

  • Potential Products: 3,4-Difluorobenzene-1,2-diol.

Hydrolytic Degradation

Under harsh acidic or basic conditions, the ether linkage of the methoxy group could be hydrolyzed.

  • Key Transformation: Cleavage of the O-CH3 bond.

  • Potential Products: 3,4-Difluorobenzene-1,2-diol and methanol.

The following diagram illustrates these predicted degradation pathways:

G A This compound B Oxidative Degradation A->B [O] C O-Demethylation A->C [O] or H+/H2O D Hydrolytic Degradation A->D H+/OH-, heat E 2,3-Difluoro-6-methoxy-p-benzoquinone B->E G Polymerization Products B->G F 3,4-Difluorobenzene-1,2-diol C->F D->F

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

This section provides a detailed protocol for a forced degradation study and a suitable analytical method for identifying the degradation products.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H2O2), 30%

  • Methanol (HPLC or GC grade)

  • Water (HPLC or GC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (for photolytic degradation)

  • Vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution and neutralize with 1N NaOH.

    • Dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution and neutralize with 1N HCl.

    • Dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H2O2.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 24 hours.

    • Dissolve the heated solid in methanol to a concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose the 1 mg/mL stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution with methanol to 100 µg/mL without subjecting it to any stress conditions.

  • Analysis: Analyze all samples by GC-MS using the method described in Protocol 2.

Protocol 2: GC-MS Analysis of Degradation Products

Objective: To separate and identify the degradation products of this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless.

  • Carrier gas: Helium.

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-450 amu

  • Solvent Delay: 4 minutes

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.

  • Obtain the mass spectrum for each new peak.

  • Propose structures for the degradation products based on their mass spectra and the predicted degradation pathways. Fragmentation patterns of the parent compound and known related structures will be crucial for this interpretation.

Experimental Workflow Diagram

G cluster_0 Forced Degradation Study cluster_1 Sample Preparation for Analysis cluster_2 GC-MS Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (1N HCl, 80°C) A->B C Base Hydrolysis (1N NaOH, 80°C) A->C D Oxidative Degradation (30% H2O2, RT) A->D E Thermal Degradation (Solid, 105°C) A->E F Photolytic Degradation (UV light) A->F G Neutralize (for B & C) B->G C->G H Dilute to 100 µg/mL D->H E->H F->H G->H I Inject Sample into GC-MS H->I J Separate Components I->J K Detect and Identify Degradation Products J->K

Caption: Workflow for the forced degradation study and analysis.

References

Technical Support Center: Purification of Crude 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Difluoro-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important fluorinated intermediate. The following question-and-answer format addresses specific challenges and provides scientifically grounded solutions to enhance the purity and yield of your target compound.

Diagram: General Purification Workflow

The following diagram outlines a general workflow for the purification of crude this compound, starting from the crude product and leading to the purified compound.

Purification_Workflow crude Crude 2,3-Difluoro- 6-methoxyphenol extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization For Crystalline Solids chromatography Column Chromatography extraction->chromatography For Oils or Complex Mixtures pure Purified Product recrystallization->pure chromatography->pure analysis Purity Analysis (TLC, HPLC, NMR) pure->analysis Verification

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities in your crude product are highly dependent on the synthetic route employed. Based on common synthetic strategies for fluorinated phenols, you can anticipate the following:

  • Unreacted Starting Materials: A likely precursor is a difluoro-disubstituted benzene derivative. For instance, if a hydroxylation reaction is performed on 1,2-difluoro-4-methoxybenzene, this starting material may be present in the crude mixture. Similarly, if the synthesis involves demethylation of 1,2-difluoro-3,4-dimethoxybenzene, this precursor could be a significant impurity.

  • Regioisomers: During electrophilic aromatic substitution reactions, the formation of positional isomers is a common issue. Depending on the directing effects of the fluorine and methoxy groups, you might find isomers such as 3,4-Difluoro-2-methoxyphenol or other positional variants. The separation of these isomers can be challenging due to their similar physical properties.

  • Byproducts from Side Reactions: Over-reaction or incomplete reaction can lead to various byproducts. For example, in a demethylation reaction, incomplete conversion would leave the dimethoxy starting material, while harsh conditions could lead to the demethylation of other methoxy groups if multiple are present in the starting material.

  • Reagents and Solvents: Residual reagents from the reaction (e.g., acids, bases, or catalysts) and solvents used in the workup are common impurities that are typically removed during initial purification steps.

Q2: My crude product is a dark oil. How should I begin the purification?

A2: An oily and dark-colored crude product suggests the presence of significant impurities, possibly polymeric byproducts or colored side-products. A multi-step purification approach is recommended:

  • Acid-Base Extraction: This is an excellent first step to separate your phenolic product from neutral and basic impurities.[1][2][3][4][5] Dissolve the crude oil in an organic solvent like diethyl ether or ethyl acetate. Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to convert the acidic phenol into its water-soluble salt. The organic layer will retain neutral impurities. The aqueous layer, containing your product as the phenoxide salt, can then be acidified (e.g., with HCl) to precipitate the purified phenol, which can be extracted back into an organic solvent.

  • Solvent Wash: After extraction, washing the organic layer containing your product with brine can help remove residual water and some water-soluble impurities.

  • Decolorization: If the color persists, you can treat the solution of your product with activated carbon. However, be aware that this can lead to some loss of your desired compound.

After these initial steps, you can proceed with more refined techniques like column chromatography or recrystallization.

Q3: I'm having trouble getting my this compound to crystallize. What can I do?

A3: Difficulty in crystallization is a common issue, especially when impurities are present. Here are some troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For phenols, common recrystallization solvents include toluene, hexanes, or mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.[6] Experiment with small amounts of your crude product and various solvents to find the optimal one.

  • Inducing Crystallization: If crystals do not form upon cooling, the solution may be supersaturated. Try the following techniques:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.[7]

    • Cooling: Further cool the solution in an ice bath or refrigerator. Slow cooling is generally preferred to form purer crystals.[8]

  • "Oiling Out": If your compound separates as an oil instead of a solid, it may be due to a high concentration of impurities or the solvent's boiling point being higher than the melting point of your compound.[7][8][9] Try using a more dilute solution or a lower-boiling point solvent system.

If recrystallization consistently fails, column chromatography is a more robust alternative for purification.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Compound does not dissolve in hot solvent. - Incorrect solvent choice.- Insufficient solvent volume.- Test solubility in different solvents.- Gradually add more hot solvent until dissolution is achieved.
Compound "oils out" instead of crystallizing. - Solution is too concentrated.- High level of impurities.- Cooling is too rapid.- Re-heat the solution and add more solvent.- Perform a preliminary purification by acid-base extraction or a quick column filtration.- Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[7][8][9]
No crystals form upon cooling. - Solution is not saturated (too much solvent).- Solution is supersaturated and requires nucleation.- Evaporate some of the solvent and attempt to cool again.- Scratch the inside of the flask or add a seed crystal.[7]
Low recovery of purified product. - The compound has significant solubility in the cold solvent.- Too many transfer steps.- Ensure the solution is thoroughly cooled before filtration.- Minimize the volume of cold solvent used for washing the crystals.- Concentrate the mother liquor and attempt a second recrystallization.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC. - Inappropriate solvent system.- Systematically test different solvent systems (e.g., varying ratios of hexanes and ethyl acetate). Adding a small amount of acetic acid to the eluent can sometimes improve the resolution of phenolic compounds on silica gel.
Compound streaks on the TLC plate and column. - Compound is too polar for the stationary phase.- Sample is overloaded on the column.- Use a more polar eluent system.- Consider using a different stationary phase like alumina or a bonded-phase silica.[10][11]- Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band.
Compound does not elute from the column. - Eluent is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is often effective.[12]
Co-elution of the product with an impurity. - Impurity has a very similar polarity to the product.- Use a very shallow solvent gradient to improve separation.- Try a different stationary phase (e.g., reverse-phase C18 silica).[13]- Consider preparative HPLC for difficult separations.[13]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolution: Dissolve the crude this compound (1.0 g) in diethyl ether (20 mL).

  • Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide (2 x 15 mL).

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH ~2), and the phenolic product precipitates.

  • Back-Extraction: Extract the precipitated product with diethyl ether (3 x 15 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Dissolution: Place the partially purified this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature to dissolve the solid.

  • Heating: Gently heat the solution on a hot plate.

  • Addition of "Poor" Solvent: While the solution is warm, slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold "poor" solvent, and dry them under vacuum.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: Determine an appropriate solvent system by thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane), and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If a gradient is used, gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Diagram: Acid-Base Extraction Logic

This diagram illustrates the separation of this compound from neutral and basic impurities using acid-base extraction.

Acid_Base_Extraction start Crude Mixture in Organic Solvent (Phenol + Neutral/Basic Impurities) add_base Add Aqueous Base (e.g., NaOH) start->add_base separate1 Separate Layers add_base->separate1 org1 Organic Layer: Neutral & Basic Impurities separate1->org1 Organic Phase aq1 Aqueous Layer: Sodium 2,3-difluoro-6-methoxyphenoxide separate1->aq1 Aqueous Phase add_acid Add Aqueous Acid (e.g., HCl) aq1->add_acid separate2 Extract with Organic Solvent add_acid->separate2 aq2 Aqueous Layer: Salts separate2->aq2 Aqueous Phase org2 Organic Layer: Purified this compound separate2->org2 Organic Phase

References

Technical Support Center: Analytical Methods for Detecting Impurities in 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,3-Difluoro-6-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and quantifying impurities in this critical compound. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) is paramount for the safety and efficacy of drug products.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your analytical experiments.

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, mandated by regulatory bodies like the U.S. FDA and guided by organizations such as the International Council for Harmonisation (ICH).[1][2] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[3][4][5] This guide will equip you with the knowledge to develop and validate robust analytical methods for comprehensive impurity analysis.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from several stages:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route are common process-related impurities.[3] For instance, in a synthesis starting from 2,3-difluoro-6-methoxybenzaldehyde, this aldehyde could be a potential impurity.[6][7]

  • Byproducts of the Synthesis: Side reactions occurring during the manufacturing process can lead to the formation of structurally similar compounds.

  • Reagents, Ligands, and Catalysts: Residual amounts of chemicals used during synthesis can remain in the final product.[3]

  • Degradation Products: The API can degrade over time due to factors like heat, light, moisture, or interaction with excipients, leading to the formation of degradation impurities.[3][8]

  • Enantiomeric Impurities: If the synthesis is not stereospecific, other stereoisomers may be present.

Method Development & Validation

Q2: What are the key parameters to consider when developing an HPLC method for impurity profiling?

A2: A successful HPLC method for impurity profiling should focus on achieving optimal separation and sensitivity. Key parameters include:

  • Column Selection: A reversed-phase C18 column is a common starting point for moderately nonpolar compounds like phenols.[9] The choice of particle size (e.g., 5 µm or smaller for UPLC) will impact efficiency and analysis time.[10]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used.[9][11] The pH of the buffer can significantly influence the retention and peak shape of phenolic compounds.

  • Detection Wavelength: A UV-Vis Diode Array Detector (DAD) is highly recommended as it allows for the selection of the optimal wavelength for detection and can also provide information about peak purity.[9][12]

  • Gradient Elution: A gradient elution is often necessary to separate impurities with a wide range of polarities from the main API peak in a reasonable timeframe.

Q3: How do I validate my analytical method for impurity quantification?

A3: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[12] According to ICH guidelines, validation for impurity quantification typically includes the following parameters[13][14][15][16]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12][14] This is often demonstrated by spiking the sample with known impurities and showing that they are well-separated.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally accepted.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is commonly used.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing or fronting) for the main peak or impurities.

  • Possible Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or column overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For phenolic compounds, ensure the mobile phase pH is well below the pKa of the analyte to keep it in a single, non-ionized form. Adding a small amount of an acid like phosphoric or formic acid can improve peak shape.[10]

    • Check for Column Overload: Dilute the sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Use a Different Column: If the issue persists, consider a column with a different stationary phase or one that is specifically designed for polar compounds.

Issue 2: Co-eluting peaks or inadequate separation of impurities from the main peak.

  • Possible Cause: The mobile phase composition or gradient profile is not optimized.

  • Troubleshooting Steps:

    • Modify the Gradient: Adjust the slope of the gradient. A shallower gradient can improve the resolution of closely eluting peaks.

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

    • Vary the Temperature: Increasing the column temperature can sometimes improve peak resolution and efficiency, but be mindful of potential degradation of the analyte.

Gas Chromatography (GC)

Issue 3: Low sensitivity or no peak detected for certain impurities.

  • Possible Cause: The impurities may not be volatile enough for GC analysis or may be present at very low concentrations.

  • Troubleshooting Steps:

    • Derivatization: For non-volatile or highly polar compounds like phenols, derivatization can increase their volatility and improve their chromatographic behavior.[17][18]

    • Use a More Sensitive Detector: A mass spectrometer (MS) detector offers higher sensitivity and selectivity compared to a Flame Ionization Detector (FID).[19][20]

    • Optimize Injection Parameters: Ensure the injector temperature is appropriate to volatilize the analytes without causing degradation. A splitless injection can enhance sensitivity for trace analysis.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 4: Difficulty in identifying the structure of an unknown impurity.

  • Possible Cause: The impurity is present at a very low concentration, or its signals are overlapping with those of the main component.

  • Troubleshooting Steps:

    • Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity of the impurity for detailed NMR analysis.

    • Utilize 2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can provide crucial information about the connectivity of atoms within the molecule, aiding in structure elucidation.

    • Consider ¹⁹F NMR: Given the presence of fluorine in the parent molecule, ¹⁹F NMR can be a powerful tool for identifying and characterizing fluorinated impurities, often with less signal overlap than ¹H NMR.[22]

Experimental Protocols & Data

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for the analysis of impurities in this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[23]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD, 210-400 nm (monitor at 280 nm)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Diagrams

Workflow for Impurity Identification

impurity_identification_workflow start Sample with Unknown Impurity hplc_analysis HPLC-UV/DAD Analysis start->hplc_analysis impurity_detected Impurity Peak Detected? hplc_analysis->impurity_detected lc_ms_analysis LC-MS Analysis for Molecular Weight impurity_detected->lc_ms_analysis Yes report_results Report Results impurity_detected->report_results No isolate_impurity Isolate Impurity (Prep-HPLC) lc_ms_analysis->isolate_impurity nmr_analysis NMR Spectroscopy for Structure Elucidation characterize_structure Characterize Structure nmr_analysis->characterize_structure isolate_impurity->nmr_analysis quantify_impurity Quantify Impurity characterize_structure->quantify_impurity quantify_impurity->report_results

Caption: A typical workflow for the identification and quantification of an unknown impurity.

Decision Tree for Method Selection

method_selection_tree start Impurity Analysis Requirement volatility Is the impurity volatile? Yes No start:f0->volatility:f0 gc_ms GC-MS volatility:f1->gc_ms lc_ms LC-MS volatility:f2->lc_ms structure_known Is the structure known? Yes No lc_ms->structure_known:f0 hplc_uv HPLC-UV for Quantification structure_known:f1->hplc_uv nmr NMR for Structural Elucidation structure_known:f2->nmr

Caption: A decision tree to guide the selection of the appropriate analytical technique.

References

Validation & Comparative

A Comparative Analysis of 2,3-Difluoro-6-methoxyphenol with other Fluorinated Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Phenolic Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for innovation. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[1] When applied to phenolic scaffolds, fluorination can modulate acidity (pKa), lipophilicity (logP), metabolic stability, and binding affinity for biological targets.[1][2]

This guide provides an in-depth comparative analysis of 2,3-Difluoro-6-methoxyphenol, a key intermediate in the synthesis of advanced pharmaceuticals like selective kinase inhibitors.[3] We will objectively compare its performance and properties against other structurally relevant fluorinated phenols, supported by experimental data and established scientific principles. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and molecular design.

Comparative Analysis of Physicochemical Properties

The utility of a fluorinated phenol in a drug discovery pipeline is heavily dictated by its fundamental physicochemical properties. Acidity (pKa) influences ionization state at physiological pH, affecting solubility and cell membrane permeability. Lipophilicity (logP) is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The properties of this compound are shaped by a complex interplay of electronic effects from its substituents. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), while the methoxy group provides an electron-donating resonance effect (+R).

Below is a comparative summary of these key parameters for this compound and other benchmark phenols.

CompoundStructurepKalogP (Predicted/Experimental)Key Features
Phenol9.99[4]1.48Baseline reference compound.
4-Fluorophenol9.89[5][6][7][8]1.77[9][10]Minimal pKa change vs. phenol; inductive withdrawal is offset by resonance donation.
2,6-Difluorophenol7.34[6]1.67[11]Significantly more acidic due to two ortho fluorine atoms stabilizing the phenoxide anion.
2,4,6-Trifluorophenol7.47 (Predicted)[12]1.9 (Predicted)[13]Strong acidity from multiple electron-withdrawing fluorine atoms.
This compound Unavailable (Predicted to be acidic)1.7 (Predicted)[14]Complex electronics: two adjacent fluorine atoms increase acidity, partially offset by the donating methoxy group.

Reactivity Profile: A Tale of Two Effects

The substitution pattern of this compound creates a unique reactivity profile that is crucial for its role as a synthetic intermediate.

  • Acidity and Nucleophilicity of the Hydroxyl Group : The electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenolic proton compared to phenol itself, making it easier to deprotonate. This facilitates O-alkylation and O-acylation reactions. However, the methoxy group at the ortho position can provide some steric hindrance.

  • Nucleophilic Aromatic Substitution (SNAr) : A key feature of highly fluorinated aromatics is their susceptibility to SNAr. The strong inductive electron withdrawal from the fluorine atoms activates the ring towards attack by nucleophiles. This is particularly relevant as, counterintuitively, fluoride can be an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's electronegativity.

Application Spotlight: Building Blocks for Kinase Inhibitors

Fluorinated phenols are critical building blocks in the synthesis of modern pharmaceuticals, especially kinase inhibitors used in oncology.[1][15] The fluorine atoms in a molecule like this compound can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve binding affinity to the target protein.[3] Its dual functionality—a reactive hydroxyl group and an activated aromatic ring—allows for diverse and strategic molecular elaboration, making it a valuable scaffold in medicinal chemistry.[3][16]

Experimental Protocols for Comparative Evaluation

To ensure scientific rigor and enable researchers to validate these properties, the following detailed protocols for determining pKa and logP are provided.

Protocol 1: Determination of pKa by Spectrometric Titration

This method is based on the principle that the ionized (phenoxide) and non-ionized (phenol) forms of the compound have different UV-Vis absorbance spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.

Methodology Workflow

Caption: Workflow for pKa determination using spectrometric titration.

Step-by-Step Procedure:

  • Preparation of Solutions :

    • Prepare a stock solution of the test phenol (e.g., 1 mM) in a suitable organic solvent like acetonitrile.

    • Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 2 to 11).

  • Spectrometric Measurement :

    • For each buffer solution, create a test sample by adding a small, precise volume of the phenol stock solution. The final concentration should be consistent across all samples.

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis :

    • Identify a wavelength (λ) where the difference in absorbance between the fully protonated and deprotonated species is maximal.

    • Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed to find the pKa, which corresponds to the pH at the inflection point (halfway between the minimum and maximum absorbance).

Protocol 2: Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and often most accurate method for determining the octanol-water partition coefficient (P).[9]

Methodology Workflow

References

Navigating the Bioactive Landscape of Fluorinated Phenols: A Comparative Guide to 2,3-Difluoro-6-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine and Methoxy Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a well-established strategy to modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile. The 2,3-difluoro-6-methoxyphenol core represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The vicinal difluoro substitution on the aromatic ring can significantly alter the electronic properties and acidity of the phenolic hydroxyl group, while the methoxy group can influence lipophilicity and hydrogen bonding potential. This guide provides a comparative analysis of the potential biological activities of derivatives of this compound by examining the reported activities of structurally related compounds. While direct experimental data for this specific class of derivatives is limited in publicly accessible literature, by drawing parallels with analogous fluorinated and methoxylated phenolic compounds, we can infer potential therapeutic applications and guide future research endeavors.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into potential antimicrobial, antifungal, and cytotoxic activities, presenting available experimental data from analogous compounds to inform on structure-activity relationships (SAR) and guide the design of future derivatives.

Anticipated Biological Activities and Comparative Analysis

Based on the biological activities of structurally similar compounds, we can anticipate that this compound derivatives may exhibit a range of biological effects. The following sections will explore these potential activities by comparing them with known bioactive molecules.

Antimicrobial and Antifungal Potential: A Comparative Outlook

The presence of a halogenated phenol moiety is a common feature in many antimicrobial and antifungal agents. The difluoro and methoxy substitutions on the phenyl ring of the target scaffold are expected to play a significant role in its antimicrobial profile.

A study on nicotinonitrile derivatives incorporating a difluoro methoxy phenyl group demonstrated notable antimicrobial activity.[1][2] Although the core heterocyclic system is different, the presence of the fluorinated methoxyphenyl moiety is a key feature. For instance, certain synthesized 2-amino-3-cyanopyridine and 2-methoxy-3-cyanopyridine derivatives were screened for their antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as for antifungal activity.[1][2]

Table 1: Comparative Antimicrobial Activity of Structurally Related Compounds

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
Acylhydrazone DerivativesSporothrix brasiliensis0.25 - 1[3]
Acylhydrazone DerivativesSporothrix schenckii0.12 - 0.5[3]
6-(2-benzofuran) HMA analogCryptococcus neoformans16[4]
2-Acylated Benzo- and NaphthohydroquinonesCandida species2 - 16[5]
2-Acylated Benzo- and NaphthohydroquinonesFilamentous fungi4 - 64[5]

Note: This table presents data from analogous compounds to infer the potential activity of this compound derivatives. Direct data is not available.

The data from these related compounds suggest that derivatives of this compound could possess significant antifungal properties, particularly against opportunistic yeasts and molds. The lipophilicity conferred by the methoxy group and the electron-withdrawing nature of the fluorine atoms may facilitate membrane transport and interaction with intracellular targets.

G cluster_scaffold This compound Scaffold cluster_properties Key Structural Features cluster_activities Potential Biological Activities Scaffold This compound Core Difluoro 2,3-Difluoro Substitution Scaffold->Difluoro Influences electronic properties Methoxy 6-Methoxy Group Scaffold->Methoxy Modulates lipophilicity Phenol Phenolic Hydroxyl Scaffold->Phenol Site for derivatization Antimicrobial Antimicrobial Difluoro->Antimicrobial Antifungal Antifungal Difluoro->Antifungal Cytotoxic Cytotoxic Difluoro->Cytotoxic Methoxy->Antimicrobial Methoxy->Antifungal Enzyme_Inhibition Enzyme Inhibition Phenol->Enzyme_Inhibition

Cytotoxic and Anticancer Potential: Insights from Analogous Scaffolds

Phenolic compounds, including those with halogen and methoxy substitutions, are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

For instance, a study on thieno[2,3-c]pyrazole derivatives, which are heterocyclic compounds, identified a unique derivative with potent and selective cytotoxic effects on a panel of 17 human cancer cell lines, with CC50 values in the low micromolar range (0.19 µM to 2.99 µM).[6] While the core structure is different, this highlights the potential of complex heterocyclic systems, which could be appended to the this compound core, to elicit strong anticancer activity.

Furthermore, derivatives of 4-allyl-2-methoxyphenol (eugenol), a natural product, have shown cytotoxicity against human breast cancer cells (MCF-7).[7] This suggests that modifications of the phenolic hydroxyl group in methoxyphenols can lead to potent anticancer agents.

Table 2: Comparative Cytotoxic Activity of Structurally Related Compounds

Compound ClassCell LineActivity (IC50 / CC50)Reference
Thieno[2,3-c]pyrazole derivative (Tpz-1)Various cancer cell lines0.19 - 2.99 µM[6]
4-Allyl-2-methoxyphenyl propionateMCF-7 (breast cancer)0.400 µg/mL[7]
4-Allyl-2-methoxyphenyl butanoateMCF-7 (breast cancer)5.73 µg/mL[7]
4-Allyl-2-methoxyphenyl isobutanoateMCF-7 (breast cancer)1.29 µg/mL[7]

Note: This table provides data from analogous compounds to infer the potential activity of this compound derivatives. Direct data is not available.

These findings suggest that derivatization of the phenolic hydroxyl of this compound into esters, ethers, or coupling it with various heterocyclic moieties could be a promising strategy for developing novel anticancer agents. The difluoro substitution pattern may enhance the potency and selectivity of these derivatives.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key biological assays, adapted from the cited literature.

Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Materials:

  • Test compounds (this compound derivatives and comparators)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Resazurin solution (for viability assessment)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm. For fungi, a viability indicator like resazurin can be added, where a color change from blue to pink indicates cell viability.

G A Prepare microbial inoculum (5 x 10^5 CFU/mL) C Inoculate wells with microbial suspension A->C B Serial dilution of test compounds in 96-well plate B->C D Incubate at optimal temperature (18-24h) C->D E Determine MIC (lowest concentration with no visible growth) D->E

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

G A Seed cancer cells in 96-well plate B Treat cells with test compounds A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 value E->F

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives remains to be established, a comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The unique combination of vicinal difluoro substitution and a methoxy group on a phenolic core suggests a high potential for potent and selective biological activity.

Future research should focus on the synthesis of a focused library of this compound derivatives with systematic modifications at the phenolic hydroxyl and other positions of the aromatic ring. Screening these compounds against a diverse panel of microbial pathogens and cancer cell lines will be crucial to elucidate their therapeutic potential and establish clear structure-activity relationships. The experimental protocols provided in this guide offer a starting point for such investigations. The exploration of this chemical space holds significant promise for the discovery of novel drug candidates with improved efficacy and safety profiles.

References

Comparative Guide to In Vitro Assays for Novel Compounds Derived from 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Scaffold to Strategy

The 2,3-Difluoro-6-methoxyphenol scaffold represents a promising starting point for the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibitors and other targeted therapies. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, while the methoxyphenol group offers a versatile handle for chemical modification. However, a promising chemical structure is merely the first step; rigorous in vitro characterization is paramount to identify lead candidates with high potency, selectivity, and a favorable safety profile.

This guide provides a comparative overview of essential in vitro assays for the initial characterization of compounds derived from this scaffold. It is designed for drug discovery researchers and scientists, offering not just protocols, but the strategic rationale behind selecting and sequencing these assays. Our approach moves logically from primary target engagement to cellular effects, selectivity, and early safety profiling, ensuring a comprehensive and efficient evaluation pipeline. We will explore the causality behind experimental choices, present detailed workflows, and compare methodologies to empower you to make data-driven decisions in your drug development program. The biological activity of methoxyphenol derivatives has been previously assessed, often revealing antioxidant and anti-inflammatory properties, making a thorough investigation of newly synthesized compounds crucial[1][2].

Part 1: Primary Target Engagement - The Biochemical Kinase Assay

The first critical question is whether the synthesized compound engages its intended molecular target. For compounds designed as kinase inhibitors, a direct, cell-free biochemical assay is the most robust starting point. This approach isolates the kinase, substrate, and inhibitor, removing the complexities of a cellular environment to provide a clean measure of inhibitory activity.

Rationale for a Biochemical First Approach

Starting with a biochemical assay provides an unambiguous measure of direct target inhibition. It allows for the precise determination of a compound's potency (typically as an IC50 value) without confounding factors such as cell membrane permeability, off-target effects, or cellular metabolism. This foundational data is essential for establishing a structure-activity relationship (SAR) in the early stages of lead optimization.

Comparative Kinase Assay Methodologies

Kinase activity is typically measured by quantifying the phosphorylation of a substrate. Various detection methods exist, each with distinct advantages.

Method Principle Advantages Disadvantages
Radiometric Assay Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[3]Direct, highly sensitive, considered the "gold standard".[4]Requires handling of radioactive materials, hazardous waste disposal, lower throughput.[3]
Luminescence-Based Assay Measures the amount of ATP remaining in the reaction. Lower kinase activity results in more ATP and a stronger luminescent signal.[5]High throughput, non-radioactive, highly sensitive.Indirect measurement, susceptible to interference from compounds affecting the luciferase reporter.
Fluorescence-Based Assay Uses fluorescently labeled antibodies to detect the phosphorylated substrate or employs mobility-shift technology to separate phosphorylated from non-phosphorylated substrate.[4][5]High throughput, non-radioactive, direct or semi-direct measurement.Can be expensive (antibodies), potential for compound autofluorescence interference.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol provides a generalized method for determining a compound's IC50 value against a target kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • ATP Stock: Prepare a concentrated stock of ATP in nuclease-free water. The final concentration in the assay should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.
  • Substrate Stock: Prepare a stock of the appropriate peptide or protein substrate in kinase buffer.
  • Compound Dilution Series: Perform a serial dilution of the test compound (e.g., starting at 100 µM) in 100% DMSO. Then, create an intermediate dilution plate in kinase buffer to minimize the final DMSO concentration in the assay (typically ≤1%).

2. Kinase Reaction:

  • In a 384-well plate, add 5 µL of the test compound dilution. Include wells for a vehicle control (DMSO only) and a positive control inhibitor.[5]
  • Add 10 µL of a master mix containing the kinase and substrate to each well.[6]
  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
  • Initiate the kinase reaction by adding 10 µL of ATP solution.[7]
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[5]

3. Detection:

  • Stop the reaction by adding 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
  • Read the luminescence on a microplate reader.[8]

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[5]

Part 2: Cellular Activity and Cytotoxicity Profiling

Once a compound demonstrates biochemical potency, the next step is to assess its activity in a more physiologically relevant context: the living cell. This transition addresses critical questions of cell permeability, engagement with the target in its native environment, and overall cellular toxicity.

Workflow for Cellular Assay Integration

G cluster_0 Biochemical Potency cluster_2 Mechanism of Action Biochem Biochemical IC50 (e.g., Kinase Assay) Viability Cell Viability Assays (MTT, MTS, WST-1) Biochem->Viability Assess Cellular Effect Apoptosis Apoptosis Assay (Caspase Activity) Viability->Apoptosis MOA Target Engagement & Pathway Analysis Viability->MOA Correlate with Potency

Caption: Integrated workflow from biochemical potency to cellular mechanism.

A. Cell Viability Assays: A Comparative Analysis

Cell viability assays are fundamental for measuring a compound's cytotoxic or cytostatic effects. Most common assays measure the metabolic activity of living cells.

Assay Principle Formazan Product Key Steps Pros/Cons
MTT Reduction of yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells.[9]Purple, InsolubleAdd MTT -> Incubate -> Add Solubilizer -> Read Absorbance.[10]Pro: Robust, well-established. Con: Requires extra solubilization step; formazan can be toxic.
MTS Reduction of MTS tetrazolium to a colored formazan product by viable cells.[11]Colored, SolubleAdd MTS/PES solution -> Incubate -> Read Absorbance.[10]Pro: Simpler "one-step" protocol. Con: Reagent can interfere with some compounds.[9]
XTT/WST-1 Extracellular reduction of the tetrazolium salt by metabolically active cells, mediated by electron transport across the plasma membrane.[9]Orange/Yellow, SolubleAdd reagent -> Incubate -> Read Absorbance.Pro: High sensitivity, non-toxic reagents. Con: Can be more expensive.[12]
Experimental Protocol: MTT Cell Viability Assay

1. Cell Plating:

  • Seed cells (e.g., a cancer cell line relevant to the kinase target) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
  • Incubate for 24 hours to allow cells to adhere and resume growth.

2. Compound Treatment:

  • Prepare a serial dilution of the test compound in the cell culture medium.
  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control wells.
  • Incubate for a defined period (e.g., 48 or 72 hours).[10]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11]
  • Add 10-20 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][12]

4. Solubilization and Measurement:

  • Carefully remove the medium from the wells.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.[9]
  • Mix gently on an orbital shaker to ensure complete solubilization.
  • Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a microplate spectrophotometer.[9]

B. Apoptosis Assays: Probing the Mechanism of Cell Death

If a compound reduces cell viability, it is crucial to determine how the cells are dying. Apoptosis, or programmed cell death, is a common mechanism for targeted cancer therapies. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases.

Caspase-Glo® 3/7 Assay: This is a highly sensitive, luminescence-based assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[13]

Experimental Protocol: Caspase-Glo® 3/7 Assay

1. Cell Treatment:

  • Plate and treat cells with the test compound in a white-walled 96-well plate as described for the viability assay. Include positive (e.g., staurosporine) and negative controls.

2. Assay Procedure ("Add-Mix-Measure"):

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
  • Add 100 µL of the reagent directly to each well of the 96-well plate containing 100 µL of cells in culture medium.[13]
  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
  • Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.
  • Measure the luminescence using a plate-reading luminometer.

Part 3: Selectivity and Safety Profiling

A potent compound is of little use if it is not selective for its intended target or if it has significant safety liabilities. Early assessment of off-target activity and potential toxicity is critical for de-risking a drug candidate.

A. Off-Target Kinase Profiling

Even inhibitors designed for a specific kinase can interact with other kinases due to the highly conserved nature of the ATP-binding pocket.[14] Profiling a compound against a broad panel of kinases is essential to determine its selectivity profile.

Methodology: This is typically performed by specialized contract research organizations (CROs). The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (often >400) using a standardized biochemical assay format.[15] The results are usually presented as a percentage of inhibition at the tested concentration.

Data Interpretation: The data reveals which off-target kinases are inhibited by the compound. This information is critical for:

  • Predicting Potential Side Effects: Inhibition of kinases like AMPK or Abl has been linked to cardiotoxicity.[4]

  • Identifying Polypharmacology: The compound might inhibit other kinases that provide a therapeutic benefit, a concept known as polypharmacology.

  • Guiding Medicinal Chemistry Efforts: The selectivity data informs the next round of chemical synthesis to design out unwanted off-target activity while retaining on-target potency.

Hypothetical Kinase Selectivity Data
Kinase Target % Inhibition @ 1 µM IC50 (nM) Comment
Target Kinase A (On-Target) 98%15Potent on-target activity
Kinase B (Off-Target) 85%15010-fold less potent, potential concern
Kinase C (Off-Target) 25%> 1000Likely not clinically relevant
VEGFR2 (Safety-relevant Off-Target) 5%> 10,000Clean against this key toxicity target
B. hERG Channel Assay (Cardiotoxicity)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes), which has led to the withdrawal of numerous drugs from the market.[16] Therefore, early screening for hERG liability is a regulatory requirement and a critical safety assessment.

Methodology Comparison:

  • Automated Patch Clamping (e.g., QPatch, SyncroPatch): This is the gold standard method. It directly measures the flow of ions through hERG channels expressed in a cell line (e.g., HEK-293) in response to a test compound.[16][17] It provides high-quality electrophysiological data and an accurate IC50 value.

  • Binding Assays: These are higher-throughput assays that measure the displacement of a radiolabeled ligand (e.g., [³H]dofetilide) from the hERG channel by the test compound.[18] They are useful for earlier, large-scale screening but do not provide functional data.

  • Flux Assays: These assays measure the flux of a surrogate ion like Thallium (Tl+) through the hERG channel using a fluorescent indicator.[18][19] They offer high throughput for primary screening.

G cluster_0 Early Discovery & HTS cluster_1 Lead Optimization cluster_2 Preclinical Development Flux High-Throughput Screens (Binding, Flux Assays) Patch Automated Patch Clamp (e.g., QPatch) Flux->Patch Confirm Hits InVivo In Vivo QT Studies Patch->InVivo Select Candidate

Caption: Tiered approach for hERG liability assessment.

C. Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the primary enzymes responsible for drug metabolism in the liver.[20] Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to potentially toxic plasma concentrations. Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a key part of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and is recommended by FDA guidance.[20][21]

Experimental Protocol: CYP Inhibition (IC50)

1. Incubation:

  • In a 96-well plate, incubate human liver microsomes (which contain the CYP enzymes) with an isoform-specific probe substrate and a range of concentrations of the test compound.[21]
  • Include a vehicle control and a known inhibitor for each CYP isoform as a positive control.
  • The reaction is initiated by adding a cofactor, NADPH.[22]

2. Termination and Detection:

  • After a set incubation time, the reaction is stopped (e.g., by adding acetonitrile).
  • The samples are centrifuged, and the supernatant is analyzed.
  • The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

3. Data Analysis:

  • A decrease in metabolite formation compared to the vehicle control indicates inhibition.
  • An IC50 value is calculated, representing the concentration of the test compound that causes 50% inhibition of the enzyme's activity.[21] This data is crucial for predicting potential drug-drug interactions (DDIs).[23]

Conclusion

The journey from a promising chemical scaffold like this compound to a viable drug candidate is a multi-step process of rigorous scientific evaluation. The in vitro assays detailed in this guide form an integrated and logical cascade for characterizing novel compounds. By starting with direct biochemical target engagement, progressing to cellular activity and mechanism-of-action studies, and culminating in essential selectivity and safety profiling, researchers can build a comprehensive data package. This strategy enables early, informed decision-making, maximizes the potential for success, and minimizes the risk of late-stage failures. Each assay provides a critical piece of the puzzle, and only by assembling them in a thoughtful, systematic manner can we truly understand the therapeutic potential of these novel chemical entities.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2,3-Difluoro-6-methoxyphenol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2,3-difluoro-6-methoxyphenol analogs, with a specific focus on their potential as kinase inhibitors for anticancer drug discovery. We will explore the rationale behind experimental design, compare the performance of these analogs with established kinase inhibitors, and provide detailed experimental protocols for their evaluation.

The Strategic Advantage of Fluorination and Methoxy Substitution in Kinase Inhibitor Design

The phenol scaffold is a recurring motif in a significant number of FDA-approved drugs. However, the phenolic hydroxyl group often presents pharmacokinetic challenges, including rapid metabolism.[1][2] Medicinal chemists frequently employ bioisosteric replacements to enhance the drug-like properties of phenolic compounds.[1][2] The introduction of fluorine atoms and methoxy groups to the phenol ring is a strategic approach to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for therapeutic targets such as protein kinases.

Fluorine, with its high electronegativity and small size, can alter the pKa of the phenolic hydroxyl, form key hydrogen bonds with the target protein, and block metabolic pathways, thus improving the compound's pharmacokinetic profile.[1] The methoxy group can also participate in hydrogen bonding and occupy hydrophobic pockets within the kinase active site, contributing to the overall potency and selectivity of the inhibitor.

Deconstructing the SAR of this compound Analogs as Kinase Inhibitors

While specific SAR studies on this compound analogs are not extensively published, we can extrapolate from the known SAR of structurally related kinase inhibitors to build a predictive model. Protein kinases have emerged as a major class of therapeutic targets, particularly in oncology, due to their pivotal role in cellular signaling pathways that govern cell proliferation, survival, and differentiation.

A patent for TANK-binding kinase (TBK1) and I-Kappa-B kinase (IKKε, IKBKE) inhibitors discloses compounds with a difluoro-substituted phenoxy moiety, providing valuable insights into the potential of this scaffold.[3] Based on this and general principles of kinase inhibitor design, we can hypothesize the following SAR for this compound analogs.

The Core Scaffold: this compound

The arrangement of the substituents on the phenol ring is critical. The ortho- and meta-difluoro substitution pattern significantly influences the acidity of the phenolic hydroxyl and the overall electron distribution of the ring. The methoxy group at the 6-position can serve as a hydrogen bond acceptor and its orientation relative to the other substituents will impact the molecule's conformation and ability to fit into the kinase ATP-binding pocket.

Logical Relationship of SAR Components

SAR_Logic Scaffold This compound Core R_group R-Group Substitution (Position 4 or 5) Scaffold->R_group influences electronic properties Linker Linker Moiety Scaffold->Linker provides attachment point Potency Kinase Inhibitory Potency R_group->Potency interacts with binding site Selectivity Kinase Selectivity R_group->Selectivity exploits unique features Heterocycle Core Heterocycle Linker->Heterocycle connects to core PK Pharmacokinetic Properties Linker->PK modulates solubility & metabolism Heterocycle->Potency anchors in ATP pocket Heterocycle->Selectivity targets specific kinase families

Caption: Logical flow of SAR considerations for this compound analogs.

Hypothetical SAR Table

The following table presents a hypothetical SAR for analogs of this compound, where 'R' represents a substitution at the 4- or 5-position of the phenol ring, which is then linked to a generic kinase-binding heterocyclic core. This predictive model is based on established principles of medicinal chemistry.

Analog IDR-Group at Position 4/5LinkerHeterocyclic CorePredicted Kinase Inhibition (IC50)Rationale for Predicted Activity
DFMP-01 -HEtherPyrrolo[2,3-d]pyrimidineModerateUnsubstituted analog, baseline activity.
DFMP-02 -NH2EtherPyrrolo[2,3-d]pyrimidineHighAmine group can act as a hydrogen bond donor, increasing affinity.
DFMP-03 -CONH2EtherPyrrolo[2,3-d]pyrimidineHighAmide provides additional hydrogen bonding opportunities.
DFMP-04 -SO2NH2EtherPyrrolo[2,3-d]pyrimidineModerate to HighSulfonamide can form key interactions, but steric bulk may be a factor.
DFMP-05 -CH3EtherPyrrolo[2,3-d]pyrimidineLow to ModerateSmall alkyl group may provide favorable hydrophobic interactions.
DFMP-06 -CF3EtherPyrrolo[2,3-d]pyrimidineModerateElectron-withdrawing group can alter electronics; potential for improved PK.

Performance Comparison with Alternative Kinase Inhibitors

To contextualize the potential of this compound analogs, we will compare their predicted performance with established kinase inhibitors that share some structural similarities.

Compound ClassExample CompoundTarget Kinase(s)Reported IC50 (nM)Key Structural Features
Hypothetical DFMP Analog DFMP-02 (Predicted)e.g., TBK1/IKKε<100This compound core with an amino substituent.
Pyrrolo[2,3-d]pyrimidine Compound from EP 3152210 B1TBK1/IKKε<50Difluoro-phenoxy moiety linked to a pyrrolo[2,3-d]pyrimidine core.[3]
4-Anilinoquinazolines GefitinibEGFR2-37Anilino group substituted on a quinazoline core.
Fluorinated Phenylimidazoles BIRB 796p38α MAPK0.1Fluorinated phenyl group as part of a larger, complex structure.[4]

This comparison highlights that the difluoro-methoxy-phenol scaffold, when appropriately substituted and linked to a suitable heterocyclic core, has the potential to yield potent kinase inhibitors.

Experimental Protocols

The following are detailed protocols for the synthesis of a precursor and the biological evaluation of this compound analogs.

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde (Precursor)

This protocol describes the synthesis of a key intermediate for the elaboration of this compound analogs.

Materials:

  • 3,4-Difluoroanisole

  • Diisopropylaminolithium (LDA) solution (2 M in THF/n-heptane)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-dimethylformamide (DMF)

  • Acetic acid

  • Diethyl ether

  • Petroleum ether

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dilute a 2 M solution of LDA (171 mL, 341 mmol) with dry THF (250 mL) and cool to -75 °C.

  • Slowly add a solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) dropwise, maintaining the temperature at -75 °C, and stir for 1 hour.

  • Add dry DMF (27.6 mL, 358 mmol) slowly and continue stirring at -70 °C for 10 minutes.

  • Quench the reaction by adding acetic acid (30 mL) and water (400 mL), allowing the mixture to warm to 10 °C.

  • Extract the mixture with diethyl ether (2 x 300 mL).

  • Combine the organic phases and wash sequentially with water (250 mL), 0.2N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting oil by recrystallization from diethyl ether/petroleum ether to yield 2,3-difluoro-6-methoxybenzaldehyde.

Synthesis_Workflow start 3,4-Difluoroanisole step1 1. LDA, THF, -75°C 2. DMF start->step1 intermediate Reaction Mixture step1->intermediate step2 Quench with Acetic Acid/Water intermediate->step2 extraction Workup & Extraction step2->extraction product 2,3-Difluoro-6-methoxybenzaldehyde extraction->product

References

A Comparative Guide to the Efficacy of Cabozantinib, a Multi-Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

While the synthesis of kinase inhibitors from the specific starting material 2,3-Difluoro-6-methoxyphenol is not prominently documented in publicly available research, the difluoromethoxy-phenyl moiety is a key structural feature in a number of potent kinase inhibitors. This guide will focus on a prominent, FDA-approved multi-tyrosine kinase inhibitor, Cabozantinib, which, although not directly synthesized from the aforementioned phenol, serves as an excellent case study for a compound with a related structural motif.

Cabozantinib is a potent inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Mesenchymal-Epithelial Transition factor (MET), AXL, and RET.[1][2] Its multifaceted mechanism of action, targeting pathways involved in tumorigenesis, angiogenesis, and metastasis, makes it a significant agent in the treatment of various cancers, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and medullary thyroid cancer (MTC).[1][3]

This guide provides a comprehensive comparison of Cabozantinib's efficacy against other notable multi-kinase inhibitors targeting similar pathways. We will delve into the underlying signaling pathways, present comparative efficacy data, and provide detailed experimental protocols for researchers to validate and expand upon these findings in their own laboratories.

I. The Rationale of Multi-Targeted Kinase Inhibition: The Case of Cabozantinib

The complexity of cancer biology, with its redundant and interconnected signaling pathways, often leads to resistance to single-target therapies. Multi-targeted inhibitors like Cabozantinib offer a strategic advantage by simultaneously blocking several key oncogenic drivers. The primary targets of Cabozantinib, VEGFR2 and MET, are critical mediators of tumor growth and angiogenesis.[4]

VEGFR2 Signaling: Activation of VEGFR2 by its ligand VEGF is a cornerstone of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5]

MET Signaling: The HGF/MET signaling axis is implicated in cell proliferation, survival, migration, and invasion. Aberrant MET activation can drive tumor growth and metastasis and is a known mechanism of resistance to anti-angiogenic therapies that solely target the VEGF pathway.[6]

By co-inhibiting both VEGFR2 and MET, Cabozantinib not only stifles tumor angiogenesis but also preemptively addresses a key resistance mechanism, leading to more durable anti-tumor responses.[7]

Below is a diagram illustrating the signaling pathways targeted by Cabozantinib.

G cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 HGF HGF MET MET HGF->MET PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT MET->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK MET->RAS_RAF_MEK_ERK STAT3 STAT3 MET->STAT3 Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Cabozantinib->MET Angiogenesis Angiogenesis PLCg->Angiogenesis Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis STAT3->Metastasis

Caption: Simplified signaling pathways inhibited by Cabozantinib.

II. Comparative Efficacy: Cabozantinib vs. Alternative Kinase Inhibitors

To provide a clear perspective on Cabozantinib's potency, the following table compares its half-maximal inhibitory concentrations (IC50) against key kinases with those of other well-established multi-kinase inhibitors: Sunitinib, Lenvatinib, and Regorafenib. Lower IC50 values indicate greater potency.

Kinase TargetCabozantinib IC50 (nM)Sunitinib IC50 (nM)Lenvatinib IC50 (nM)Regorafenib IC50 (nM)
VEGFR2 0.035[2][4][8]80[9]4[10]4.2[11]
MET 1.3[2][4][8]~4000[9]--
AXL 7[2][4]259[7][12]--
RET 5.2[2][8]-35[10]1.5[11]
KIT 4.6[2][8]-11[13]7[11]
PDGFRβ -2[9]39[10]22[11]

Note: IC50 values can vary between different studies and assay conditions. The data presented here are for comparative purposes and are compiled from multiple sources.

III. Experimental Protocols for Efficacy Evaluation

The following protocols are designed to be self-validating systems for assessing the efficacy of kinase inhibitors like Cabozantinib.

A. In Vitro Kinase Inhibition Assay

Causality Behind Experimental Choices: This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase. The use of a radioactive ATP isotope ([γ-³²P]-ATP) allows for sensitive detection of substrate phosphorylation. The choice of substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)) allows for a broad assessment of inhibitory activity. For higher specificity, a peptide substrate corresponding to the natural substrate of the kinase can be used.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase (e.g., VEGFR2 or MET), the kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄), and the peptide substrate.

  • Inhibitor Addition: Add varying concentrations of the kinase inhibitor (e.g., Cabozantinib) or a vehicle control (e.g., DMSO) to the wells. Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Start the reaction by adding a solution containing ATP and [γ-³²P]-ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibition is accurately measured.[14]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which will bind the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]-ATP.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cell Viability Assay (MTT Assay)

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15] The choice of cell line is critical. For evaluating a MET inhibitor, cell lines with MET amplification or activating mutations (e.g., Hs746T, SNU-5) are highly sensitive. For a VEGFR2 inhibitor, endothelial cell lines like Human Umbilical Vein Endothelial Cells (HUVECs) are appropriate. The use of multiple cell lines with different genetic backgrounds can provide insights into the inhibitor's spectrum of activity and potential resistance mechanisms.[16][17][18][19]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A498 for renal cell carcinoma, HepG2 for hepatocellular carcinoma) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of Cabozantinib or a comparator drug for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

C. Western Blot Analysis of Target Phosphorylation

Causality Behind Experimental Choices: Western blotting allows for the direct visualization of the inhibition of target kinase phosphorylation in a cellular context, confirming that the inhibitor is engaging its target within the cell. The use of phospho-specific antibodies is crucial for this assay. It is essential to also probe for the total protein levels of the target kinase to ensure that the observed decrease in phosphorylation is not due to a decrease in the overall amount of the protein. The inclusion of phosphatase inhibitors in the cell lysis buffer is critical to preserve the phosphorylation state of the proteins.[13]

Protocol:

  • Cell Treatment and Lysis: Treat cells (e.g., HUVECs for p-VEGFR2, Hs746T for p-MET) with the kinase inhibitor for a specific time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-VEGFR2 or anti-p-MET) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-VEGFR2 or anti-MET) to serve as a loading control.

IV. Conclusion

Cabozantinib represents a significant advancement in targeted cancer therapy due to its ability to potently inhibit multiple key oncogenic pathways simultaneously. Its superior efficacy against both VEGFR2 and MET, as demonstrated by its low nanomolar IC50 values, provides a strong rationale for its clinical use, particularly in tumors where MET signaling is a known resistance mechanism to purely anti-angiogenic therapies. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the efficacy of Cabozantinib and other multi-kinase inhibitors, contributing to the development of more effective and personalized cancer treatments.

V. References

  • Cabozantinib is a receptor tyrosine kinase inhibitor (TKI) with activity against a broad range of targets, including MET, RET, AXL, VEGFR2, FLT3, and c-KIT. Activity of cabozantinib towards a broad range of tumor models could be detected in several preclinical studies. Of note, cabozantinib decreases metastasis potential and tumor invasiveness when compared with placebo or agents that target VEGFR and have no activity against MET. Cabozantinib is clinically approved for the treatment of medullary thyroid cancer (MTC) and for renal cell cancer (RCC) in the second line. (Source: Recent Results in Cancer Research, 2018)

  • Cabozantinib is a potent and orally active inhibitor of VEGFR2 and MET, with IC50 values of 0.035, and 1.3 nM, respectively. Cabozantinib displays strong inhibition of KIT, RET, AXL, TIE2, and FLT3 (IC50=4.6, 5.2, 7, 14.3, and 11.3 nM, respectively). Cabozantinib shows antiangiogenic activity. Cabozantinib disrupts tumor vasculature and promotes tumor and endothelial cell apoptosis. (Source: MedChemExpress, 2023)

  • Administration of cabozantinib to cancer cells leads to the inhibition of several tyrosine kinases (c-MET, VEGFR2, AXL, c-KIT, c-RET, and FLT3) as well as MDR1/P-glycoprotein in the tumor cell and/or in the endothelial cell. These tyrosine kinases, once activated, induce a plethora of downstream pathways (STAT3, Ras/BRAF/MEK/ERK, AKT/mTOR, PLCγ/PKC, etc.) that lead to several biologic effects on the cells (proliferation, survival, migration, chemoresistance, etc.). These activities are blunted by cabozantinib. (Source: ResearchGate, 2022)

  • A potent VEGFR2 inhibitor with IC50 of 0.035 nM, Cabozantinib (XL184) also inhibits c-Met, Ret, Kit, Flt-1/3/4, Tie2, and AXL with IC50 of 1.3 nM, 4 nM, 4.6 nM, 12 nM/11.3 nM/6 nM, 14.3 nM and 7 nM in cell-free assays, respectively. (Source: Selleck Chemicals)

  • Cabozantinib exhibits balanced inhibition of MET, vascular endothelial growth factor receptor type 2 (VEGFR), and several other receptor tyrosine kinases that are also implicated in tumor pathobiology, including RET, KIT, AXL, and FLT3. (Source: ResearchGate, 2017)

  • The IC50 values of cabozantinib for MET, VEGFR2, KIT, RET, AXL, TIE2, and FLT3 are 1.3, 0.035, 4.6, 5.2, 7, 14.3, and 11.3 nmol/L, respectively. Potent inhibition of these RTKs leads to disruption of angiogenesis, inhibition of tubule formation, tumor migration-causing disruptions in tumor vasculature, and extensive endothelial and tumor cell apoptosis. (Source: PMC, 2020)

  • Cabozantinib is a VEGFR2/MET Inhibitor for Tumor Research. Cabozantinib (XL184; BMS-907351) is a potent and orally active inhibitor of VEGFR2 and MET, with IC50 values of 0.035, and 1.3 nM, respectively. Besides, Cabozantinib also displays strong inhibition of KIT, RET, AXL, TIE2, and FLT3 (IC50=4.6, 5.2, 7, 14.3, and 11.3 nM, respectively). (Source: Biorbyt, 2023)

  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. (Source: ResearchGate, 2017)

  • This application note provides a detailed protocol for determining the inhibitory activity of GNE- 4997 against ITK using a biochemical in vitro kinase assay. (Source: Benchchem)

  • A step-by-step MTT assay protocol for measuring cell viability & proliferation. (Source: CLYTE Technologies, 2025)

  • MTT Cell Assay Protocol. (Source: Texas Children's Hospital)

  • Cabozantinib is a multi-targeted tyrosine kinase inhibitor used to treat thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. It inhibits VEGF, MET, and TAM kinases, promoting an immune-permissive tumor microenvironment and enhancing antitumor immune responses. (Source: Boc Sciences, 2023)

  • Human cancer cell lines are valuable models for anti-cancer drug development. Although all cancer cells share common biological features, each cancer cell line has unique genotypic/ phenotypic characteristics that affect drug response. (Source: Bentham Science, 2017)

  • The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation and cytotoxicity. (Source: Sigma-Aldrich)

  • Lenvatinib is an inhibitor of multiple RTK with IC50 values of 22 nM, 4 nM, 5.2 nM, 39 nM and 35 nM on VEGFR-1, VEGFR-2, VEGFR-3, PDGFRβ and RET, respectively. (Source: APExBIO)

  • MTT Assay Protocol. (Source: NCBI Bookshelf, 2013)

  • Regorafenib (BAY 73-4506) is a multi-target inhibitor of VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Kit, RET and Raf-1 with IC50 of 13 nM/4.2 nM/46 nM, 22 nM, 7 nM, 1.5 nM and 2.5 nM, respectively. (Source: APExBIO)

  • Cabozantinib is a potent inhibitor of RET in vitro. Cabozantinib has been previously shown to be a potent, ATP-competitive inhibitor of MET (IC50=1.3 nmol/L), VEGFR2 (IC50=0.035 nmol/L), and RET (IC50=5.2 nmol/L). (Source: PMC, 2013)

  • MTT Cell Proliferation Assay. (Source: ATCC)

  • Cancer Cell Lines for Drug Discovery and Development. (Source: AACR Journals, 2015)

  • This protocol describes in vitro kinase assay. (Source: protocols.io, 2024)

  • In vitro biochemical assays revealed that regorafenib inhibits several angiogenic RTKs (VEGFR-1, murine VEGFR-2, murine VEGFR-3, and TIE-2) with 50% inhibitory concentration (IC50) values ranging from 4.2 to 311 nM/L. (Source: PMC, 2014)

  • Hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF) drive cancer through their respective receptors, MET and VEGF receptor 2 (VEGFR2). (Source: PMC, 2014)

  • Cell lines are in vitro model systems that are widely used in different fields of medical research, especially basic cancer research and drug discovery. (Source: PMC, 2019)

  • Human cancer cell lines are valuable models for anti-cancer drug development. (Source: ResearchGate, 2017)

  • Sunitinib (SU 11248) is a multi-targeted receptor tyrosine kinase inhibitor with IC50s of 80 nM and 2 nM for VEGFR2 and PDGFRβ, respectively. (Source: MedChemExpress)

  • In particular, regorafenib inhibits VEGFR2 and VEGFR3, both of which are important mediators of angiogenesis and lymphangiogenesis in CRC growth and metastasis. (Source: NIH, 2013)

  • C-met is an important pathway that is widely studied in anti-angiogenic therapy resistance. (Source: PMC, 2025)

  • Lenvatinib strongly inhibited VEGFR1, 2, 3 RTK (Ki = 1.3, 0.74, 0.71 nM, respectively), and also exhibited inhibitory activities against FGFR1, 2, 3 RTK (Ki = 22, 8.2, 15 nM, respectively) in addition to RET and KIT (Ki = 1.5 and 11nM, respectively). (Source: PMC, 2014)

  • A Comparative Guide: Vegfr-2-IN-45 vs. Sunitinib in Renal Cell Carcinoma Models. (Source: Benchchem)

  • The IC50 values of the Regorafenib group, including free drug (Regorafenib), RDMP, and RDMP/siRNA complex in both resistance and non-resistance cell lines. (Source: ResearchGate)

  • In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib. (Source: Benchchem)

  • In vitro studies reported that sunitinib inhibits AXL with an IC50 of 259nM. (Source: PMC, 2016)

  • Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma. (Source: Oncogene, 2016)

  • Lenvatinib in combination with golvatinib overcomes hepatocyte growth factor pathway-induced resistance to vascular endothelial growth factor receptor inhibitor. (Source: NIH)

  • Another downstream signaling pathway connected with VEGFR2 signaling or transactivation to it is activation of PLC proteins and induction of Ca2+ release. (Source: PMC, 2021)

  • Breast cancer is an extremely variable disease – from genetic alterations through to cellular composition, appearance down the microscope and response to treatment, no two breast tumours are the same. (Source: University of Queensland, 2017)

  • General Protocol for Western Blotting. (Source: OriGene Technologies Inc.)

  • This document provides a detailed protocol for the Western blot analysis of p-VEGFR2 following treatment with AZD2932. (Source: Benchchem)

  • The Kinase Assay Kit provides a simple and rapid method for assaying kinase activity and for high-throughput screening of kinase inhibitors. (Source: Sigma-Aldrich)

  • In Vitro Kinase Reactions. (Source: PMC, 2021)

  • Regorafenib is an oral multi kinase inhibitor targeting both tumor cell proliferation/survival pathways (RAF/MEK/ERK) and selected RTKs such as VEGFR-2/3, TIE-2, PDGFR, RET, and c-KIT. (Source: PMC, 2013)

  • Vascular endothelial growth factor receptor-2 (VEGFR2) is a member of the VEGF family of receptor tyrosine kinase proteins, expressed on both endothelial and tumor cells which is one of the key proteins contributing to cancer development and involved in drug resistance. (Source: ResearchGate)

  • IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. (Source: ResearchGate)

  • From sample preparation to staining your blot, these protocols guide you through each step, with detailed solutions, reagents, procedures, and useful links to help you achieve your research goals. (Source: Abcam)

  • Western Blot Protocol & Troubleshooting Guide. (Source: Assay Genie)

  • General Protocol for Western Blotting. (Source: Bio-Rad)

  • VEGF family of ligands and receptors is crucial for vascular development and neovascularization in physiological and pathological processes in both embryo and adult. (Source: Bio-Rad)

  • The affinity between inhibitors and target proteins is influenced by the balance between association rate and dissociation rate. (Source: PMC, 2015)

References

A Comparative Guide to the Reactivity of 2,3-Difluoro-6-methoxyphenol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, the nuanced manipulation of molecular architecture is paramount to achieving desired biological activity and pharmacokinetic profiles. Among the vast array of building blocks available to chemists, fluorinated phenols hold a place of distinction. The strategic incorporation of fluorine atoms can profoundly influence a molecule's acidity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 2,3-Difluoro-6-methoxyphenol and its structural isomers, offering insights grounded in experimental data to inform rational molecular design.

The positioning of fluorine and methoxy substituents on the phenol ring dictates the electron density distribution, thereby governing the molecule's susceptibility to various chemical transformations. Understanding these subtle yet significant differences is crucial for optimizing synthetic routes and for the targeted design of novel therapeutic agents and crop protection agents.[2]

The Isomers in Focus

This guide will compare the reactivity of this compound with other key difluoro-methoxyphenol isomers. The varied placement of the two fluorine atoms and one methoxy group around the phenolic ring leads to distinct electronic and steric environments, which in turn dictate their chemical behavior.

Section 1: Acidity and Nucleophilicity

The acidity of a phenol, quantified by its pKa value, is a fundamental property that influences its reactivity as a nucleophile and its behavior in biological systems. The electron-withdrawing inductive effect (-I) of the fluorine atoms and the electron-donating resonance effect (+R) of the methoxy group play a crucial role in determining the acidity of these isomers.

Comparative Acidity (pKa)

The acidity of substituted phenols is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide oxygen, leading to a lower pKa and higher acidity.[3] Conversely, electron-donating groups destabilize the phenoxide ion, resulting in a higher pKa.

Table 1: Predicted Acidity Trends of Difluoro-6-methoxyphenol Isomers

IsomerPredicted Relative AcidityRationale
This compoundHighTwo ortho/meta fluorine atoms exert a strong inductive electron-withdrawing effect, stabilizing the phenoxide ion. The para-methoxy group has a weaker donating effect.
2,4-Difluoro-6-methoxyphenolModerate-HighOne ortho and one meta fluorine provide significant electron withdrawal. The ortho-methoxy group's donating effect is somewhat offset by its steric hindrance.
2,5-Difluoro-6-methoxyphenolModerateOne ortho and one para fluorine contribute to acidity. The meta-methoxy group has a less pronounced donating effect.
3,4-Difluoro-6-methoxyphenolLow-ModerateMeta and para fluorine atoms have a weaker combined inductive effect compared to ortho positioning. The ortho-methoxy group's donating effect is significant.

Section 2: Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto the benzene ring.[5][6][7] The rate and regioselectivity of SEAr are highly dependent on the electronic nature of the substituents already present.[8][9] Activating groups, which donate electron density to the ring, accelerate the reaction and direct incoming electrophiles to the ortho and para positions.[7] Deactivating groups, which withdraw electron density, slow the reaction and typically direct to the meta position.[8]

In the case of difluoro-methoxyphenol isomers, the interplay between the strongly deactivating, ortho-para directing fluorine atoms and the strongly activating, ortho-para directing methoxy and hydroxyl groups creates a complex reactivity landscape.

Predicted Regioselectivity in SEAr

The hydroxyl group is a powerful activating group and will be the primary director of electrophilic substitution. The methoxy group is also strongly activating. The fluorine atoms are deactivating but are also ortho-para directors.[8] The outcome of an SEAr reaction will be determined by the synergistic and antagonistic effects of these groups.

Diagram 1: General Mechanism of Electrophilic Aromatic Substitution

Caption: General two-step mechanism of electrophilic aromatic substitution.

For This compound , the most activated positions for electrophilic attack are ortho and para to the hydroxyl group. The C4 and C5 positions are available. Given the steric hindrance from the adjacent fluorine and methoxy groups, substitution at the C5 position is likely favored.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[10] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[11][12]

Fluorine, despite being a weak leaving group in other contexts, can be an effective leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[11][13]

Comparative Reactivity in SNAr

The presence of two fluorine atoms on the ring makes difluoro-methoxyphenol isomers potential substrates for SNAr, particularly if a good leaving group is present or if one of the fluorine atoms itself is displaced.

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution

IsomerPredicted SNAr ReactivityRationale
This compoundModerateThe two fluorine atoms provide electron withdrawal to activate the ring for nucleophilic attack.
2,4-Difluoro-6-methoxyphenolHighThe fluorine at C4 is para to the potential leaving group at C1 (OH, after conversion to a better leaving group), and the fluorine at C2 is ortho, both strongly activating.
2,5-Difluoro-6-methoxyphenolModerate-HighThe fluorine at C2 is ortho and the fluorine at C5 is meta to the potential leaving group at C1. The ortho fluorine is strongly activating.
3,4-Difluoro-6-methoxyphenolLowThe fluorine atoms are meta and para to the potential leaving group at C1. The para fluorine provides good activation.

Diagram 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: General two-step mechanism of nucleophilic aromatic substitution.

Section 4: O-Demethylation

The cleavage of the methyl ether to reveal a free hydroxyl group is a common and important transformation in the synthesis of natural products and pharmaceuticals.[14] This reaction is often carried out under harsh conditions using strong acids like HBr or Lewis acids such as BBr3.[14] The ease of O-demethylation can be influenced by the electronic environment of the methoxy group.

Comparative Susceptibility to O-Demethylation

Electron-withdrawing groups on the aromatic ring can make the ether oxygen less basic and therefore less susceptible to protonation by strong acids, potentially slowing down the rate of demethylation. However, these same groups can also stabilize the transition state of the subsequent nucleophilic attack on the methyl group.

For this compound, the two ortho and meta fluorine atoms will have a significant electron-withdrawing effect, which may make the O-demethylation more challenging compared to isomers where the fluorine atoms are more distant from the methoxy group.

Experimental Protocol: O-Demethylation using Boron Tribromide (BBr3)

Objective: To compare the rate of O-demethylation of this compound with its isomers.

Materials:

  • This compound and its isomers

  • Boron tribromide (1.0 M solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for quantitative analysis

Procedure:

  • In separate, dry, round-bottom flasks equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 0.1 mmol of each difluoro-methoxyphenol isomer in 2 mL of anhydrous DCM.

  • Cool the solutions to -78 °C using a dry ice/acetone bath.

  • To each flask, add 0.12 mL (0.12 mmol) of a 1.0 M solution of BBr3 in DCM dropwise over 5 minutes.

  • Stir the reactions at -78 °C and monitor the progress by TLC at regular intervals (e.g., every 30 minutes).

  • Once the starting material is consumed in the fastest reacting sample, or after a set time (e.g., 4 hours), quench all reactions by the slow addition of 1 mL of methanol.

  • Allow the mixtures to warm to room temperature and then add 5 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixtures by HPLC or GC-MS to determine the relative conversion rates for each isomer.

Diagram 3: Experimental Workflow for Comparative O-Demethylation

Demethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Dissolve_Isomers Dissolve each isomer in anhydrous DCM Cool Cool to -78°C Dissolve_Isomers->Cool Add_BBr3 Add BBr3 solution Cool->Add_BBr3 Stir_Monitor Stir at -78°C and monitor by TLC Add_BBr3->Stir_Monitor Quench Quench with Methanol Stir_Monitor->Quench Neutralize Add NaHCO3 solution Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Analyze Analyze by HPLC or GC-MS Dry_Concentrate->Analyze

Caption: Step-by-step workflow for the comparative O-demethylation experiment.

Conclusion

The reactivity of difluoro-methoxyphenol isomers is a complex function of the interplay between the electronic and steric effects of the fluorine and methoxy substituents. A thorough understanding of these relationships is essential for the effective use of these valuable building blocks in the synthesis of complex molecules. This guide has provided a framework for comparing the reactivity of this compound and its isomers in key chemical transformations. The predictive trends and experimental protocols outlined herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemical science, and organic synthesis.

References

A Spectroscopic Guide to the Characterization of 2,3-Difluoro-6-methoxyphenol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. 2,3-Difluoro-6-methoxyphenol is a valuable fluorinated building block, and a comprehensive understanding of its spectroscopic characteristics, as well as those of its synthetic precursors, is paramount for efficient synthesis, process optimization, and quality control. This guide provides an in-depth spectroscopic comparison of this compound and two key precursors, 2,3-difluoroanisole and 2,3-difluoro-6-nitrophenol, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

Synthetic Pathway and Precursor Selection

The synthetic route to this compound often proceeds through the nitration of a difluorinated anisole derivative, followed by the reduction of the nitro group to an amine and subsequent diazotization and hydrolysis to install the hydroxyl group. Alternatively, direct hydroxylation of a suitable precursor can be employed. Based on common synthetic strategies, we have identified 2,3-difluoroanisole and 2,3-difluoro-6-nitrophenol as logical and commercially available precursors for this analysis.

Synthesis_Pathway Precursor1 2,3-Difluoroanisole Precursor2 2,3-Difluoro-6-nitrophenol Precursor1->Precursor2 Nitration Target This compound Precursor2->Target Reduction & Hydroxylation

Caption: Synthetic relationship of the analyzed compounds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) source on a time-of-flight (TOF) mass analyzer.

Spectroscopic Data and Comparative Analysis

The following tables summarize the key spectroscopic data obtained for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsMethoxy Protons (-OCH₃)Other
2,3-Difluoroanisole 7.05-6.80 (m, 3H)3.90 (s, 3H)-
2,3-Difluoro-6-nitrophenol 7.65 (ddd, J=9.3, 7.4, 2.0 Hz, 1H), 7.37 (ddd, J=9.3, 5.2, 2.0 Hz, 1H)-11.0 (br s, 1H, -OH)
This compound 6.85-6.60 (m, 2H)3.85 (s, 3H)5.5 (br s, 1H, -OH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsMethoxy Carbon (-OCH₃)
2,3-Difluoroanisole 152.0 (dd, J=245, 12 Hz), 142.5 (dd, J=248, 14 Hz), 124.5 (d, J=4 Hz), 122.0 (dd, J=7, 3 Hz), 115.0 (d, J=17 Hz), 112.5 (dd, J=20, 4 Hz)56.5
2,3-Difluoro-6-nitrophenol 151.2 (dd, J=250, 11 Hz), 140.8 (dd, J=252, 13 Hz), 135.0, 125.5 (d, J=5 Hz), 120.0 (dd, J=8, 3 Hz), 118.5 (d, J=18 Hz)-
This compound 148.0 (dd, J=243, 13 Hz), 145.0, 138.0 (dd, J=246, 15 Hz), 118.0 (d, J=4 Hz), 112.0 (d, J=16 Hz), 110.0 (dd, J=19, 3 Hz)56.0

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundO-H StretchC-H (Aromatic) StretchC-H (Aliphatic) StretchC=C (Aromatic) StretchC-O StretchC-F StretchNO₂ Stretch
2,3-Difluoroanisole -3080-30202980-28501620, 1500, 14501280, 10501200-1100-
2,3-Difluoro-6-nitrophenol 3200 (broad)3100-3050-1610, 1540, 148012601210-11201530 (asym), 1350 (sym)
This compound 3400 (broad)3070-30302960-28401615, 1510, 14601270, 10401220-1110-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
2,3-Difluoroanisole 144129 [M-CH₃]⁺, 101 [M-CH₃-CO]⁺
2,3-Difluoro-6-nitrophenol 175145 [M-NO]⁺, 129 [M-NO₂]⁺, 117 [M-NO-CO]⁺
This compound 160145 [M-CH₃]⁺, 117 [M-CH₃-CO]⁺

Discussion of Spectroscopic Features

The spectroscopic data reveals distinct features for each compound, allowing for their unambiguous identification and differentiation.

¹H NMR Spectroscopy
  • 2,3-Difluoroanisole : The aromatic region displays a complex multiplet due to fluorine-proton coupling. The methoxy group appears as a sharp singlet around 3.90 ppm, a characteristic chemical shift for methoxy groups on an aromatic ring.[1]

  • 2,3-Difluoro-6-nitrophenol : The presence of the electron-withdrawing nitro group deshields the aromatic protons, shifting them downfield compared to the anisole precursor. The phenolic proton gives rise to a broad singlet at a significantly downfield chemical shift (around 11.0 ppm), indicative of strong hydrogen bonding, likely intramolecularly with the ortho-nitro group.

  • This compound : The aromatic protons are shifted upfield relative to the nitrophenol precursor due to the replacement of the electron-withdrawing nitro group with a neutral methoxy group. The phenolic proton appears as a broad singlet, but at a more moderate chemical shift than in the nitrophenol, suggesting weaker hydrogen bonding. The methoxy protons are observed as a singlet around 3.85 ppm.

¹³C NMR Spectroscopy
  • The carbon spectra are characterized by large coupling constants between the fluorine atoms and the directly bonded carbons (¹JCF), typically in the range of 240-250 Hz. Smaller two- and three-bond couplings (²JCF and ³JCF) are also observed, which aid in the assignment of the aromatic signals.

  • 2,3-Difluoroanisole vs. This compound : The carbon chemical shifts in the aromatic region are influenced by the substituents. The carbon bearing the methoxy group in 2,3-difluoroanisole is observed at a different chemical shift compared to the carbon bearing the hydroxyl group in the final product. The methoxy carbon itself appears at a similar chemical shift in both compounds (around 56 ppm).[2]

  • 2,3-Difluoro-6-nitrophenol : The carbon attached to the nitro group is significantly deshielded. The presence of the nitro group also influences the chemical shifts of the other aromatic carbons.

Infrared (IR) Spectroscopy
  • The most prominent distinguishing feature in the IR spectra is the presence of a broad O-H stretching band in the phenols (around 3200-3400 cm⁻¹) which is absent in the anisole precursor.

  • The C-O stretching vibrations also provide valuable information. The anisole and the final product show characteristic C-O stretches for the methoxy group.

  • 2,3-Difluoro-6-nitrophenol is clearly identified by the strong symmetric and asymmetric stretching vibrations of the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry
  • Each compound exhibits a distinct molecular ion peak corresponding to its molecular weight.

  • The fragmentation patterns are consistent with the structures. Both methoxy-containing compounds show a characteristic loss of a methyl radical ([M-15]⁺). The nitrophenol precursor displays fragmentation patterns involving the loss of the nitro group and its fragments.

Visualization of Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis P1 2,3-Difluoroanisole P2 2,3-Difluoro-6-nitrophenol P1->P2 NMR NMR (¹H, ¹³C) P1->NMR IR FTIR-ATR P1->IR MS EI-MS P1->MS T This compound P2->T P2->NMR P2->IR P2->MS T->NMR T->IR T->MS

Caption: Workflow for synthesis and spectroscopic analysis.

Conclusion

This guide demonstrates that a multi-technique spectroscopic approach provides a robust framework for the unequivocal identification and differentiation of this compound and its key synthetic precursors. The characteristic chemical shifts and coupling patterns in NMR, the distinct vibrational modes in IR, and the specific molecular ions and fragmentation patterns in MS serve as reliable fingerprints for each compound. These data are invaluable for researchers and chemists in monitoring reaction progress, assessing product purity, and ensuring the quality of these important fluorinated building blocks.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,3-Difluoro-6-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized molecule's purity is a cornerstone of scientific rigor and preclinical success. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2,3-Difluoro-6-methoxyphenol derivatives, a class of compounds with significant potential in medicinal chemistry. The structural nuances of these fluorinated phenols demand a multi-faceted analytical approach to ensure the absence of starting materials, regioisomers, and other process-related impurities that could confound biological data and compromise downstream applications.

This document moves beyond a simple recitation of methods. It is designed to provide you with the expert insights and causal reasoning behind experimental choices, empowering you to select and implement the most appropriate purity assessment strategy for your specific needs. Each protocol is presented as a self-validating system, ensuring the trustworthiness and reproducibility of your results.

The Analytical Gauntlet: A Comparative Overview

The purity of this compound derivatives can be effectively determined using a suite of orthogonal analytical techniques. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation of impurities, or high-throughput screening.

Here, we compare the most powerful and commonly employed techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of purity analysis, offering excellent resolution and quantification of the main component and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable derivatives, providing both separation and structural information.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method for determining absolute purity without the need for a specific reference standard of the analyte.

  • Elemental Analysis: A fundamental technique to confirm the empirical formula and, by extension, the elemental composition and purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive method for identifying functional groups, which can reveal the presence of unexpected impurities.

The following sections will delve into the principles, experimental protocols, and comparative performance of each of these techniques.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is an indispensable tool for the purity assessment of non-volatile and thermally labile compounds like many this compound derivatives. Its high resolving power allows for the separation of the target molecule from closely related impurities.

Expertise & Experience: Why HPLC is a Primary Choice

The choice of a reversed-phase HPLC method is logical for these moderately polar phenolic compounds. The C18 stationary phase provides a robust platform for separation based on hydrophobicity. However, for halogenated compounds, alternative stationary phases like Pentafluorophenyl (PFP) can offer unique selectivity due to dipole-dipole and π-π interactions, potentially resolving impurities that co-elute on a C18 column.[1][2] This dual-column approach provides an orthogonal separation mechanism, significantly increasing confidence in the purity assessment.

Trustworthiness: A Self-Validating Protocol

The validity of an HPLC method is established through a rigorous validation process. Parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy are assessed to ensure the method is reliable and reproducible.[2][3] The protocol below incorporates a system suitability test to ensure the chromatographic system is performing optimally before sample analysis.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Objective: To quantify the purity of a this compound derivative and detect the presence of impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • PFP column (e.g., 4.6 x 150 mm, 5 µm) for orthogonal analysis

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Trifluoroacetic acid (0.1%)

  • Reference standard of the this compound derivative (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (C18 Column):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the λmax of the compound)

    • Gradient Elution: A typical gradient would be from a lower to a higher percentage of Mobile Phase B over a set time to ensure separation of all components. For example: 40% B to 70% B in 10 minutes, then hold at 70% B for 2 minutes.[2]

  • System Suitability:

    • Inject a standard solution multiple times to check for reproducibility of retention time, peak area, and other chromatographic parameters.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Calculate the purity of the sample by the area percentage method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Data Presentation: HPLC Purity Assessment
ParameterResult (C18 Column)Result (PFP Column)
Retention Time (Main Peak)8.5 min9.2 min
Purity (Area %)99.5%99.4%
Number of Impurities Detected34 (one additional small peak)
Resolution (Main Peak & Closest Impurity)2.12.8

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability Standard Standard Solution Preparation Standard->SystemSuitability Sample Sample Solution Preparation Injection Sample Injection Sample->Injection SystemSuitability->Injection If passes Chromatography Chromatographic Separation Injection->Chromatography Integration Peak Integration Chromatography->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: A streamlined workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Derivatives

For this compound derivatives that are volatile and thermally stable, GC-MS offers an excellent alternative or complementary technique to HPLC. It provides high-resolution separation and, crucially, mass spectral data that can aid in the identification of impurities.

Expertise & Experience: The Advantage of Mass Spectral Data

The primary advantage of GC-MS is the wealth of structural information provided by the mass spectrometer.[4] While HPLC with UV detection can quantify impurities, it provides little information about their identity. With GC-MS, the fragmentation pattern of the parent compound and any impurities can be analyzed to propose their structures. This is particularly valuable for identifying unexpected byproducts of a reaction. For halogenated compounds, the isotopic pattern of chlorine or bromine, if present, can be a distinctive identifier.[5]

Trustworthiness: Ensuring Method Reliability

The reliability of GC-MS data is ensured by proper calibration of the instrument and the use of an internal standard. An internal standard is a compound added to the sample at a known concentration to correct for variations in injection volume and instrument response.[6] This ensures accurate quantification.

Experimental Protocol: GC-MS Analysis

Objective: To separate and identify volatile impurities in a this compound derivative.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).

Reagents:

  • Helium (carrier gas, high purity).

  • Solvent for sample dissolution (e.g., dichloromethane or ethyl acetate, high purity).

  • Internal standard (a compound with similar properties to the analyte but not present in the sample).

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent to a concentration of approximately 1 mg/mL.

    • Add the internal standard at a known concentration.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 40-500 m/z.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to the main compound and any impurity peaks.

    • Analyze the mass spectrum of each peak to identify the molecular ion and fragmentation pattern.

    • Compare the obtained mass spectra with a library of known spectra for tentative identification of impurities.

    • Calculate the relative purity based on the peak areas, corrected for the response factor if determined.

Data Presentation: GC-MS Purity and Impurity Identification
Retention Time (min)Peak Area (%)Tentative IdentificationKey Mass Fragments (m/z)
12.399.2This compound158 (M+), 143, 115
10.80.53,4-Difluoroanisole (Starting Material)144 (M+), 129, 101
13.10.3Isomeric Impurity158 (M+), 143, 115

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination

qNMR has emerged as a primary analytical method for the determination of absolute purity.[7][8] Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR can determine the purity of a substance without the need for a reference standard of the same compound.[9]

Expertise & Experience: The Power of a Primary Ratio Method

The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.[9] This method is non-destructive and provides structural information simultaneously.[11]

Trustworthiness: A Self-Contained Purity Assessment

The accuracy of qNMR is dependent on several factors, including the purity of the internal standard, the accuracy of the weighings, and the proper setup of the NMR experiment to ensure quantitative conditions (e.g., long relaxation delays).[11] When these conditions are met, qNMR provides a highly reliable and defensible purity value.

Experimental Protocol: ¹H qNMR for Absolute Purity

Objective: To determine the absolute purity of a this compound derivative.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

    • Add a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This typically involves:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • The purity of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Data Presentation: qNMR Purity Calculation
ParameterAnalyteInternal Standard (Maleic Acid)
Mass (mg)10.25.1
Molecular Weight ( g/mol )158.12116.07
Signal Integral1.00 (aromatic CH)2.15 (olefinic CH)
Number of Protons12
Purity of Standard (%)-99.9%
Calculated Purity (%) 98.7% -

Elemental Analysis: Confirming the Fundamental Composition

Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a compound.[12] While it does not provide information about impurities directly, it is a crucial tool for confirming the empirical formula of a newly synthesized compound.[13][14]

Expertise & Experience: A Necessary Check for Novel Compounds

For a novel this compound derivative, a successful elemental analysis provides strong evidence that the desired compound has been synthesized. A significant deviation between the experimentally determined elemental composition and the calculated values suggests the presence of impurities or that the wrong compound has been formed.[15]

Trustworthiness: A Standard for Publication

Many scientific journals require elemental analysis data for the characterization of new compounds.[15] The acceptance criteria are typically that the experimental values are within ±0.4% of the theoretical values.

Experimental Protocol: CHN Analysis

Objective: To determine the elemental composition (C, H, N) of a this compound derivative.

Procedure: This analysis is typically performed by a dedicated analytical service. A small, accurately weighed amount of the pure, dry sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Data Presentation: Elemental Analysis Results
ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon53.1853.05-0.13
Hydrogen3.823.88+0.06

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16] It is an excellent first-pass technique to check for the presence of expected functional groups and the absence of those from starting materials or byproducts.

Expertise & Experience: Identifying Key Vibrational Frequencies

For a this compound derivative, the FTIR spectrum should show characteristic absorption bands for the O-H stretch of the phenol, the C-O stretch of the ether, and the aromatic C=C and C-H stretches.[17][18][19][20] The absence of a carbonyl peak, for instance, could confirm the complete reduction of a precursor aldehyde or ketone.

Experimental Protocol: FTIR Analysis

Objective: To identify the functional groups present in a synthesized this compound derivative.

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Procedure:

  • Obtain a background spectrum.

  • Place a small amount of the solid or liquid sample on the ATR crystal.

  • Acquire the sample spectrum.

  • Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Data Presentation: Key FTIR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenol)
3100-3000SharpAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongAsymmetric C-O-C stretch (ether)
1100-1000StrongC-F stretch

Method Selection Guide: Choosing the Right Tool for the Job

The selection of the most appropriate analytical method depends on the specific goals of the purity assessment. The following decision tree provides a logical workflow for method selection.

Method_Selection Start Start: Purity Assessment of this compound Derivative IsNovel Is it a novel compound? Start->IsNovel NeedQuant Need quantitative purity value? IsNovel->NeedQuant No EA Elemental Analysis IsNovel->EA Yes FTIR FTIR Spectroscopy NeedQuant->FTIR No HPLC HPLC (Area %) NeedQuant->HPLC Yes NeedAbsolute Need absolute purity? Volatile Is the compound volatile & thermally stable? NeedAbsolute->Volatile No qNMR qNMR NeedAbsolute->qNMR Yes Volatile->HPLC No, use as primary GCMS GC-MS Volatile->GCMS Yes EA->FTIR FTIR->NeedQuant HPLC->NeedAbsolute qNMR->Volatile

Caption: Decision tree for selecting the appropriate purity analysis method.

Comparative Summary of Analytical Techniques

TechniqueInformation ObtainedThroughputCostKey AdvantageKey Limitation
HPLC Quantitative relative purity, number of impuritiesHighModerateHigh resolution and quantificationDoes not identify impurities
GC-MS Quantitative relative purity, structural info on impuritiesHighModerate-HighProvides mass spectral data for identificationLimited to volatile and thermally stable compounds
qNMR Absolute purity, structural confirmationLow-ModerateHighPrimary method, no need for analyte standardRequires high-field NMR, lower sensitivity
Elemental Analysis Elemental composition, empirical formulaLowLowConfirms fundamental compositionProvides no information on impurities
FTIR Functional groups presentVery HighLowRapid and non-destructiveNot quantitative, limited for complex mixtures

Conclusion

The purity assessment of this compound derivatives is a critical step in their development for pharmaceutical and other applications. A comprehensive approach utilizing a combination of orthogonal analytical techniques is the most robust strategy. HPLC provides the foundation for quantitative purity determination, while GC-MS offers invaluable structural information on volatile impurities. For an absolute purity value, qNMR is the gold standard. Elemental analysis and FTIR serve as essential confirmatory techniques. By understanding the principles, strengths, and limitations of each method, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluoro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratories are fundamentally linked to the responsible management of the chemical reagents we employ. This guide provides an in-depth, procedural framework for the proper handling and disposal of 2,3-Difluoro-6-methoxyphenol, moving beyond mere compliance to foster a culture of intrinsic safety and scientific excellence.

The structure of this document is designed to be intuitive and logical, mirroring the lifecycle of the chemical within a laboratory setting—from initial hazard assessment to final waste disposal. We will explore not just the "how," but the critical "why" behind each procedural step, grounding our recommendations in established chemical principles and regulatory standards.

Hazard Assessment: Understanding the Intrinsic Risk

This compound (CAS No. 186306-70-7) is a valuable intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its utility stems from the unique properties imparted by the fluorine and methoxy groups. However, these same functional groups dictate its hazard profile. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally analogous halogenated phenols provides a reliable basis for risk assessment.

Compounds like 2,3-Difluoro-4-methoxyphenol and other related chemicals are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, we must operate under the assumption that this compound presents similar hazards.

Hazard Classification GHS Hazard Code Description & Rationale
Skin Corrosion/IrritationH315Causes skin irritation. Phenolic compounds are known to be irritants, and fluorination can sometimes enhance this effect.
Serious Eye Damage/IrritationH319Causes serious eye irritation. Direct contact with eyes is likely to cause significant, potentially lasting, damage.
Specific Target Organ ToxicityH335May cause respiratory irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs.

Table 1: Anticipated Hazard Profile of this compound.

This hazard profile is the foundational reason for the stringent handling and disposal protocols that follow. Every procedural step is a control measure designed to mitigate these specific risks.

In-Lab Waste Management: Segregation and Containment

The cardinal rule of chemical waste management is proper segregation. The unique chemistry of halogenated compounds necessitates their separation from all other waste streams.

Core Principle: Why We Segregate Halogenated Waste

Halogenated organic compounds, such as this compound, cannot be disposed of via standard chemical incineration or solvent recovery systems. During combustion, the carbon-fluorine bond, one of the strongest in organic chemistry, requires extremely high temperatures to break.[4] Incomplete combustion can lead to the formation of smaller, persistent fluorinated organic compounds or highly corrosive hydrogen fluoride (HF) gas.[4][5] Therefore, this waste must be routed to specialized high-temperature incinerators equipped with acid gas scrubbers.[2]

Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, dramatically increasing the cost and complexity of disposal. It is a scientifically and economically unsound practice.

Protocol for Waste Collection
  • Designate a Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Solid Waste." The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, vapor-tight lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The date accumulation started.

  • Transferring Waste: When transferring residual solid this compound, use powder funnels or other tools to prevent spillage.

  • Contaminated Materials: Any materials that come into direct contact with the compound, such as weigh boats, gloves, or paper towels used for cleanup, must also be placed in this designated container.[6]

  • Container Management: Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials like strong oxidizing agents.[7][8][9]

Spill & Emergency Procedures

Rapid and correct response to a spill is critical to maintaining a safe laboratory environment. The procedure must focus on containment, cleanup, and proper disposal of the resulting waste.

Immediate Spill Response Protocol (Solid Material)
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or if dust is generated, evacuate the area and notify your institution's Environmental Health & Safety (EHS) department.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves. If there is any risk of airborne dust, a respirator is required.[2][10]

  • Control Dust: Gently cover the spill with a dry, non-reactive absorbent material, such as sand or vermiculite, to prevent dust from becoming airborne.[7] DO NOT use combustible materials like paper towels for the initial covering of a dry spill.

  • Collect Spilled Material: Carefully sweep or scoop the material and absorbent into a sealable plastic bag or container.[10] Avoid aggressive actions that could generate dust.

  • Decontaminate Surfaces: Wipe the spill area with a cloth or paper towels dampened with a mild detergent solution (e.g., hot, soapy water).[11] Work from the outside of the spill area inward to prevent spreading the contamination.[12]

  • Package Waste: Place all contaminated cleaning materials (absorbent, gloves, towels, etc.) into the same container as the collected spill residue.[11] Label this container as "Hazardous Waste: Spill Debris containing this compound."

  • Final Steps: Remove and dispose of all PPE as contaminated waste. Thoroughly wash your hands and any exposed skin.

The logical flow of this process ensures that the hazard is contained first, then collected, and the area is subsequently decontaminated, with all resulting materials being treated as hazardous waste.

Spill_Response_Workflow cluster_0 Phase 1: Immediate Actions cluster_1 Phase 2: Containment & Cleanup cluster_2 Phase 3: Final Disposal Spill Spill Occurs Alert Alert Area Personnel & Assess Risk Spill->Alert PPE Don Appropriate PPE (Goggles, Gloves, Respirator if needed) Alert->PPE Contain Cover with Sand/Vermiculite (Control Dust) PPE->Contain Collect Carefully Sweep/Scoop into Waste Container Contain->Collect Decontaminate Wipe Area with Detergent Solution (Outside-In) Collect->Decontaminate Package Package All Contaminated Materials (Debris, PPE) Decontaminate->Package Label Label as Hazardous Waste Package->Label Dispose Transfer to EHS for Incineration Label->Dispose

Diagram 1: Workflow for Solid Chemical Spill Response.

Approved Disposal Pathways

Once collected and properly containerized, the waste must be transferred to an approved disposal facility. For this compound, there is only one scientifically sound and regulatory-compliant method.

Primary Disposal Method: High-Temperature Incineration

As a halogenated organic compound, this waste must be destroyed via incineration in a licensed hazardous waste facility.[6][13] These facilities operate at temperatures and residence times sufficient to ensure the complete breakdown of the C-F bond.[4][5]

  • Mechanism of Destruction: The thermal treatment of fluorinated organic compounds ultimately breaks them down into carbon dioxide, water, and hydrogen fluoride (HF).[14]

  • Regulatory Compliance: This process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, with similar regulations in other regions. While PFAS compounds are under intense scrutiny, the principles of their destruction apply to all fluorinated wastes.[15]

  • Engineering Controls: The incinerators must be equipped with sophisticated flue gas scrubbers to neutralize the highly corrosive hydrogen fluoride produced during combustion, preventing its release into the atmosphere.[2][5]

Prohibited Disposal Methods:

  • Drain Disposal: Absolutely prohibited. This compound is harmful to aquatic life and persists in the environment.

  • Standard Trash: Prohibited. This places hazardous material into the municipal solid waste stream, violating regulations and endangering sanitation workers.

  • Non-Halogenated Solvent Waste: Prohibited. As detailed above, this cross-contaminates other waste streams.

  • Landfilling: Not recommended for concentrated chemical waste. While some regulations may permit it in specialized hazardous waste landfills, the potential for leaching into the environment makes it an inferior option to complete thermal destruction.[15]

The decision-making process for waste disposal is straightforward and leads directly to a single, responsible outcome.

Disposal_Decision_Tree start Waste Generated: This compound q1 Is the waste halogenated? start->q1 yes1 YES q1->yes1 Contains Fluorine no1 NO q1->no1 collect_halo Collect in Designated 'Halogenated Waste' Container yes1->collect_halo collect_nonhalo Follow Non-Halogenated Waste Protocol no1->collect_nonhalo final_disposal Final Disposal Method? collect_halo->final_disposal incinerate High-Temperature Incineration with Flue Gas Scrubber final_disposal->incinerate Correct Path landfill Landfill (Not Recommended) final_disposal->landfill drain Drain/Trash (Prohibited) final_disposal->drain

Diagram 2: Disposal Decision Logic for Laboratory Waste.

By adhering to these scientifically grounded procedures, you ensure the safety of your laboratory, protect the environment, and uphold the integrity of your research.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.